(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDYRGASHUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181212-91-9 | |
| Record name | 1-(1,1-Dimethylethyl) 1,2-aziridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181212-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
chemical properties of (R)-1-Boc-aziridine-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-1-Boc-aziridine-2-carboxylic acid
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (R)-1-Boc-aziridine-2-carboxylic acid, a versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to provide a deeper understanding of the causality behind its unique reactivity and utility, grounded in established scientific principles.
Introduction: The Significance of a Strained Chiral Building Block
(R)-1-Boc-aziridine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid analogue. Its structure is characterized by two key features: a strained three-membered nitrogen-containing heterocycle (the aziridine) and a stereocenter at the C2 position. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves a dual purpose: it acts as a protecting group and, more importantly, as an activating group that modulates the reactivity of the aziridine ring.[1]
The inherent ring strain of the aziridine, estimated at 26-27 kcal/mol, makes it a potent electrophile, susceptible to ring-opening reactions.[1] This reactivity, combined with its defined stereochemistry, makes (R)-1-Boc-aziridine-2-carboxylic acid a powerful intermediate for the stereoselective synthesis of complex nitrogen-containing molecules, including novel amino acids, peptide mimetics, and pharmacologically active compounds.[2][3][4]
Molecular Structure and Physicochemical Properties
The core of the molecule's utility lies in its structure. The Boc group is an electron-withdrawing group that decreases the electron density on the nitrogen, thereby activating the C-N bonds of the aziridine ring towards nucleophilic attack.[1] This activation is crucial for its synthetic applications.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | (2R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid | IUPAC |
| CAS Number | 181212-91-9 (for S-isomer) | [5] |
| Molecular Formula | C₈H₁₃NO₄ | [5] |
| Formula Weight | 187.19 g/mol | [5] |
| Appearance | Typically a white solid | General Knowledge |
| Purity | Commercially available up to 97% | [6] |
Note: Data for the specific (R)-isomer is often proprietary or consolidated with the (S)-isomer in public databases. The CAS number for the racemate or the opposite enantiomer is often cited.
Synthesis of Enantiopure (R)-1-Boc-aziridine-2-carboxylic acid
The preparation of enantiomerically pure aziridine-2-carboxylates is a critical first step for their use in asymmetric synthesis. While numerous methods exist, a common strategy involves the cyclization of a chiral precursor derived from a readily available amino acid.
Representative Synthetic Protocol: From a Chiral Amino Alcohol
This protocol is a generalized representation based on established chemical transformations, such as the conversion of amino alcohols to aziridines.[1]
Step 1: Reduction of N-Boc-(R)-Serine methyl ester
-
Dissolve N-Boc-(R)-Serine methyl ester in a suitable solvent mixture (e.g., THF/water).
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise, followed by a Lewis acid like lithium chloride (LiCl) to facilitate the reduction of the ester to the corresponding amino alcohol, N-Boc-(R)-serinol.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction carefully with an acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
Step 2: Activation of the Primary Hydroxyl Group
-
Dissolve the N-Boc-(R)-serinol from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a base, such as triethylamine (Et₃N).
-
Add methanesulfonyl chloride (MsCl) dropwise. This converts the hydroxyl group into a good leaving group (mesylate).
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.
Step 3: Intramolecular Cyclization
-
To the reaction mixture containing the mesylated intermediate, add a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.
-
The base deprotonates the Boc-protected amine, and the resulting anion displaces the mesylate group in an intramolecular Sₙ2 reaction to form the aziridine ring. This reaction is stereospecific.
-
After the reaction is complete, quench carefully and perform an aqueous workup to isolate the methyl ester of (R)-1-Boc-aziridine-2-carboxylic acid.
Step 4: Saponification
-
Dissolve the resulting methyl ester in a solvent like methanol or THF/water.
-
Add a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester hydrolysis is complete.
-
Acidify the reaction mixture to protonate the carboxylate, and extract the final product, (R)-1-Boc-aziridine-2-carboxylic acid.
Spectroscopic Characterization
The structural features of (R)-1-Boc-aziridine-2-carboxylic acid give rise to a distinct spectroscopic signature.
Expected Spectroscopic Data
| Technique | Characteristic Feature | Approximate Chemical Shift / Wavenumber |
| ¹H NMR | Protons on the aziridine ring | δ 1.5 - 3.0 ppm (highly coupled)[2] |
| Protons on the Boc group | δ ~1.4 ppm (singlet, 9H) | |
| Carboxylic acid proton | δ > 10 ppm (broad singlet) | |
| ¹³C NMR | Aziridine ring carbons | δ 25 - 40 ppm[2] |
| Boc quaternary carbon | δ ~80 ppm | |
| Boc methyl carbons | δ ~28 ppm | |
| Carbonyl carbon (Boc) | δ ~156 ppm | |
| Carbonyl carbon (acid) | δ ~170-175 ppm[7] | |
| IR Spectroscopy | C=O stretch (Boc group) | ~1700-1720 cm⁻¹ |
| C=O stretch (acid) | ~1730-1750 cm⁻¹[7] | |
| O-H stretch (acid) | Broad, ~2500-3300 cm⁻¹ | |
| Mass Spectrometry | Acylium ion (M - Y)⁺ | Base peak often due to loss of the Boc group or COOH[7] |
Chemical Reactivity: A Tale of Two Electrophiles
The chemistry of (R)-1-Boc-aziridine-2-carboxylic acid is dominated by the electrophilicity of its strained ring. The Boc group enhances this reactivity, making the aziridine carbons susceptible to attack by a wide range of nucleophiles.[1]
Regioselective Ring-Opening Reactions
The most significant chemical property is its ability to undergo nucleophilic ring-opening. The reaction can, in principle, occur at either the C2 (α) or C3 (β) position. The regioselectivity is a complex function of the nucleophile, solvent, and reaction conditions.
-
Attack at C3 (β-position): Generally favored by "hard" nucleophiles (e.g., F⁻, N₃⁻, R-O⁻) and under Sₙ2 conditions. This pathway leads to the formation of α-substituted-β-amino acids.
-
Attack at C2 (α-position): Can be favored with "softer" nucleophiles or under conditions that promote Sₙ1-like character at the more substituted C2 position. This pathway leads to β-substituted-α-amino acids.
A study on the ring-opening of Boc-activated aziridine-2-carboxylates with [¹⁸F]fluoride found that nucleophilic attack occurred exclusively at the C3 position, leading to the formation of α-[¹⁸F]fluoro-β-alanine derivatives after deprotection.[8] This high regioselectivity is crucial for the synthesis of specifically labeled PET imaging agents.[8]
Caption: Regioselectivity in the nucleophilic ring-opening of activated aziridines.
Experimental Protocol: Ring-Opening with Sodium Azide
This protocol demonstrates a typical regioselective ring-opening reaction to synthesize a precursor for β-azido-α-amino acids.
-
Dissolve (R)-1-Boc-aziridine-2-carboxylic acid methyl ester in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃) and a Lewis acid catalyst (e.g., Zn(OTf)₂) to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product, a methyl (2R,3S)-3-azido-2-(Boc-amino)propanoate derivative, by column chromatography.
The choice of a Lewis acid catalyst is critical; it coordinates to the carbonyl oxygen and the aziridine nitrogen, further polarizing the C-N bonds and facilitating the nucleophilic attack.
Applications in Drug Development and Organic Synthesis
The unique reactivity of (R)-1-Boc-aziridine-2-carboxylic acid makes it a valuable tool for chemists.
Synthesis of Conformationally Constrained Peptides
Incorporating aziridine-2-carboxylic acid into peptides creates conformationally restricted analogues and introduces an electrophilic center.[2] This "warhead" can covalently bind to nucleophilic residues (like cysteine or serine) in the active site of an enzyme, leading to irreversible inhibition.[2] This strategy is a powerful tool in the design of targeted therapeutics.
Convergent Synthesis of Glycoconjugates
The electrophilic nature of the aziridine ring allows for site-selective conjugation with various thiol nucleophiles.[9][10][11] This has been exploited in both solution-phase and solid-phase synthesis to create complex thioglycoconjugates by reacting aziridine-containing peptides with carbohydrate thiols.[9][10][11]
Caption: Workflow for site-selective peptide modification using aziridines.
Precursor to Piperidine Alkaloids
The regioselective ring-opening of derivatives of (R)-aziridine-2-carboxylate is a key step in the asymmetric synthesis of complex natural products like piperidine alkaloids.[12] By carefully choosing the substituents and reaction conditions, the aziridine can be opened and subsequently cyclized to form larger, stereochemically defined heterocyclic systems.[12]
Conclusion
(R)-1-Boc-aziridine-2-carboxylic acid is far more than a simple protected amino acid. It is a highly activated, stereochemically defined building block whose chemistry is governed by the principles of ring strain and electronic activation. Its predictable, yet tunable, reactivity in nucleophilic ring-opening reactions provides a reliable platform for the asymmetric synthesis of a diverse array of complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties is essential for leveraging its full synthetic potential.
References
- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Institutes of Health (NIH).
- Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12, 2012.
- Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health (NIH).
- β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry - ACS Publications.
- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
- Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. PubMed.
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Delft University of Technology Repository.
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit.
- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- An Easy Route to Aziridine Ketones and Carbinols. National Institutes of Health (NIH).
- 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. National Institutes of Health (NIH).
- N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry.
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate.
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- (2S)-1-Boc-aziridine-2-carboxylic acid. Advanced ChemBlocks.
- (S)-N-Boc-aziridine-2-carboxylic acid Product Description. ChemicalBook.
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- 4. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
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- 6. (2S)-1-Boc-aziridine-2-carboxylic acid 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]
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Introduction: The Strategic Importance of a Chiral Aziridine Building Block
An In-Depth Technical Guide to the Structural Analysis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Division
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a high-value chiral building block in modern synthetic and medicinal chemistry. Its significance lies in the unique combination of a strained three-membered aziridine ring and a carboxylic acid moiety, all under the stereochemical control of the (R)-configuration at the C2 position. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen, activating the ring for controlled nucleophilic attack while preventing unwanted side reactions.[1]
This strained heterocycle is a versatile precursor for synthesizing a wide array of non-proteinogenic α- and β-amino acids, peptidomimetics, and complex heterocyclic systems that are cornerstones of novel therapeutic agents.[1][2] Given its role as a foundational component, the absolute and unambiguous confirmation of its structure, purity, and stereochemical integrity is not merely a quality control step; it is a prerequisite for the success of any multi-step synthesis that relies upon it.
This guide provides a comprehensive framework for the structural elucidation of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results, establishing a self-validating system for structural confirmation.
Molecular Overview & Physicochemical Properties
The first step in any analysis is to understand the fundamental properties of the molecule. This data provides the theoretical basis for the experimental results that will follow.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid | [3] |
| CAS Number | 1286768-92-0 | [3][4][5] |
| Molecular Formula | C₈H₁₃NO₄ | [3][5][6] |
| Molecular Weight | 187.19 g/mol | [3][5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity (Typical) | ≥97% | [3][5][6] |
| Storage | Room temperature, under inert atmosphere | [3][5] |
Synthesis Context: Anticipating Analytical Challenges
A robust analytical strategy is informed by the synthetic route used to create the molecule. Understanding the synthesis allows the analyst to anticipate potential impurities, byproducts, and isomeric contaminants. The most common routes to N-Boc-aziridine-2-carboxylates involve:
-
Cyclization of Amino Alcohols: A primary method involves the conversion of a 1,2-amino alcohol precursor (e.g., from L-serine) where the hydroxyl group is transformed into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom to form the aziridine ring.[1]
-
Asymmetric Aziridination: Chiral catalysts can be used to induce the formation of the aziridine ring from α,β-unsaturated esters or aldehydes, often with high enantioselectivity.[7]
Potential Impurities to Consider:
-
Starting Materials: Unreacted amino alcohol precursors or their activated intermediates.
-
Ring-Opened Products: Due to the high ring strain, the aziridine can react with nucleophiles (including water) present during workup or storage, leading to the corresponding amino alcohol.
-
Enantiomeric Impurity: The (S)-enantiomer, if the asymmetric synthesis is not perfectly selective.
-
Solvent Residues: Residual solvents from purification steps (e.g., ethyl acetate, hexanes, dichloromethane).
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation. No single technique can provide all the necessary information. The logical workflow for analysis is outlined below.
Caption: Integrated workflow for the structural analysis of (R)-Boc-aziridine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. For this compound, ¹H and ¹³C NMR are essential.
Causality: The high ring strain and unique electronic environment of the aziridine ring result in a characteristic and predictable set of signals in the NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) between the protons on the three-membered ring provide definitive proof of its integrity.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| -C(CH₃)₃ (Boc group) | ~1.4 - 1.5 | singlet (s) | N/A | A large, sharp singlet integrating to 9 protons is a hallmark of the Boc protecting group. |
| Aziridine CH₂ (H-3) | ~2.0 - 2.8 | multiplet (m) or dd | Jgem ≈ 2-4, Jcis ≈ 6-8, Jtrans ≈ 3-5 | These two protons are diastereotopic. They will appear as distinct signals, often as a doublet of doublets (dd) each. The exact shifts and couplings are highly diagnostic of the aziridine ring structure. Based on similar structures, one proton might appear around δ 2.3-2.8 and the other slightly downfield.[8][9] |
| Aziridine CH (H-2) | ~2.5 - 3.0 | dd | Jcis ≈ 6-8, Jtrans ≈ 3-5 | This proton is coupled to the two H-3 protons. Its multiplicity and coupling constants must be consistent with the H-3 signals to confirm the ring structure. Its position adjacent to the carboxylic acid will shift it downfield.[9] |
| -COOH (Carboxylic Acid) | > 9.0 (variable) | broad singlet (br s) | N/A | The chemical shift of the acidic proton is highly dependent on concentration and solvent. It is often broad and may exchange with D₂O. |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| -C(CH₃)₃ (Boc group) | ~28.0 - 28.5 | A single, intense signal for the three equivalent methyl carbons of the Boc group. |
| Aziridine CH₂ (C-3) | ~30.0 - 35.0 | The upfield shift is characteristic of the strained ring carbon. Data from related structures supports this range.[8] |
| Aziridine CH (C-2) | ~34.0 - 40.0 | Also shifted upfield due to ring strain, but slightly downfield of C-3 due to the deshielding effect of the adjacent carboxylic acid.[8] |
| -C(CH₃)₃ (Boc group) | ~80.0 - 82.0 | The quaternary carbon of the Boc group. |
| C=O (Boc carbamate) | ~160.0 - 165.0 | The chemical shift for the carbamate carbonyl. |
| C=O (Carboxylic Acid) | ~170.0 - 175.0 | The carboxylic acid carbonyl typically appears further downfield than the carbamate carbonyl. Data from similar compounds shows this carbonyl around 170-173 ppm.[8] |
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the polarity of the carboxylic acid.
Causality: ESI allows for the gentle ionization of the molecule, primarily forming the pseudomolecular ions [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. The high-resolution mass obtained must match the calculated exact mass of C₈H₁₃NO₄ to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.
Expected Results:
-
Mode: ESI-Negative or ESI-Positive
-
Calculated Exact Mass: 187.0845
-
Observed Ion (Positive Mode): [M+H]⁺ = 188.0917
-
Observed Ion (Negative Mode): [M-H]⁻ = 186.0771
-
Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene from the Boc group is a very common and diagnostic fragmentation pathway. Loss of CO₂ (-44 Da) from the carboxylic acid is also expected.
Chiral Analysis
Confirming the enantiomeric purity is critical. The "R" designation is not a trivial detail; it is a core structural feature.
Causality: Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral entities. Therefore, specialized techniques are required to differentiate them.
Methods:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The molecule is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the (R) and (S) enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
-
Optical Rotation (Polarimetry): The (R)-enantiomer will rotate plane-polarized light in a specific direction with a specific magnitude. While less quantitative for purity than chiral HPLC, it provides a rapid confirmation of the bulk sample's chiral nature. The measured specific rotation should be compared to a literature or reference standard value.
Experimental Protocols
These protocols are designed to be self-validating by including system suitability and control checks.
Protocol 4.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (MeOD). CDCl₃ is preferred for resolving the aziridine protons, but MeOD can be used if solubility is an issue, though the acidic proton will exchange.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and 2D COSY spectra on a spectrometer operating at ≥400 MHz for ¹H.
-
Validation Check: Ensure the TMS peak is sharp and at 0.00 ppm. Check the solvent residual peak for correct chemical shift and low intensity. The COSY spectrum must show correlation between the H-2 and H-3 protons, validating their connectivity.
Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Calibration: Calibrate the instrument immediately before the run using a known calibration standard to ensure mass accuracy.
-
Acquisition (Negative Ion Mode): Infuse the sample solution and acquire data in negative ion mode, scanning a mass range that includes the expected m/z of 186.0771.
-
Data Analysis: Determine the m/z of the most intense peak corresponding to [M-H]⁻. Calculate the mass error in ppm: [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Validation Check: The mass error must be < 5 ppm for confident assignment of the elemental composition.
Protocol 4.3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column Selection: Choose a suitable chiral column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC). Method development may be required.
-
Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shape for the carboxylic acid.
-
Sample Preparation: Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.
-
Racemic Standard: If available, inject a sample of the racemic (R/S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid to determine the retention times of both enantiomers and confirm baseline separation. This is a critical validation step.
-
Analysis: Inject the (R)-enantiomer sample. Integrate the peak areas for both the (R) and any potential (S) enantiomer.
-
Calculation: Calculate the enantiomeric excess: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
-
Validation Check: The resolution between the (R) and (S) peaks in the racemic standard should be > 1.5. The e.e. for the sample should meet the required specification (typically >98%).
Conclusion
The structural analysis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid requires a disciplined, multi-faceted approach. By integrating data from NMR for connectivity, HRMS for elemental composition, and chiral chromatography for stereochemical fidelity, a complete and unambiguous picture of the molecule is formed. The causality-driven methodologies and self-validating protocols outlined in this guide ensure that this critical building block can be used with the highest degree of confidence in demanding research and drug development applications.
References
- Singh, G. S., & D'hooghe, M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Chemical Reviews, 112(9), 4778-4823.
- ChemicalBook. (2022). (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | 1286768-92-0.
- LabSolu. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid.
- ChemicalBook. (n.d.). 181212-91-9((S)-N-Boc-aziridine-2-carboxylic acid) Product Description.
-
Krasnova, L., & Bakulev, V. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]
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PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid. [Link]
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Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link]
- Legters, J. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
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Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]
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- Advanced ChemBlocks. (n.d.). (2S)-1-Boc-aziridine-2-carboxylic acid.
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Gembarska, N., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 6301. [Link]
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Krasnova, L., & Bakulev, V. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. [Link]
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Štefane, B., & Požgan, F. (2018). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 23(11), 2997. [Link]
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A Comprehensive Technical Guide to (R)-1-Boc-aziridine-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Aziridine Moiety as a Privileged Scaffold in Medicinal Chemistry
The three-membered saturated nitrogen-containing heterocycle, aziridine, represents a cornerstone in modern synthetic and medicinal chemistry. Its inherent ring strain makes it a versatile synthetic intermediate, susceptible to regio- and stereoselective ring-opening reactions, thus providing a gateway to a diverse array of functionalized molecules.[1] Among the myriad of aziridine derivatives, (R)-1-Boc-aziridine-2-carboxylic acid stands out as a chiral building block of significant interest, particularly in the realm of drug development and peptide chemistry. Its constrained structure and electrophilic nature make it an invaluable tool for creating novel therapeutics. This guide aims to provide an in-depth technical overview of its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
Nomenclature and Structural Elucidation
The IUPAC name for the topic compound is (2R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid . The "(R)" designation specifies the stereochemistry at the C2 position of the aziridine ring. The "1-Boc" indicates that the nitrogen atom of the aziridine ring is protected with a tert-butoxycarbonyl group.
| Property | Value |
| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol |
| CAS Number | 1286768-92-0 |
Synthesis of (R)-1-Boc-aziridine-2-carboxylic acid: A Representative Protocol
The enantioselective synthesis of (R)-1-Boc-aziridine-2-carboxylic acid is a multi-step process that demands careful control of reaction conditions to ensure high yield and stereochemical purity. A common and effective strategy commences from the readily available and chiral amino acid, D-serine. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. The following protocol is a representative synthesis, drawing upon established methodologies for the formation of N-protected aziridine-2-carboxylates from amino alcohols.[2]
Overall Synthetic Workflow
The synthesis can be logically divided into four key stages:
-
Esterification of D-serine: Protection of the carboxylic acid functionality.
-
N-Tritylation of the amino group: Protection of the amine to prevent side reactions.
-
Activation of the hydroxyl group: Conversion of the hydroxyl group into a good leaving group.
-
Intramolecular Cyclization and N-Boc Protection: Formation of the aziridine ring and introduction of the Boc protecting group.
Caption: Synthetic workflow for (R)-1-Boc-aziridine-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of D-Serine
-
Rationale: The carboxylic acid of D-serine is protected as a methyl ester to prevent its interference in subsequent reactions. Thionyl chloride in methanol is a classic and efficient method for this transformation.
-
Procedure:
-
To a suspension of D-serine (1.0 eq) in methanol, add thionyl chloride (1.8 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the solution under reduced pressure to obtain D-serine methyl ester hydrochloride as a white solid.[3]
-
Step 2: N-Tritylation of D-Serine Methyl Ester
-
Rationale: The bulky trityl group is introduced to protect the amino group. This group is stable under the basic conditions of the subsequent cyclization step and can be removed under mild acidic conditions.
-
Procedure:
-
Dissolve D-serine methyl ester hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.1 eq) and trityl chloride (1.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the organic layer with aqueous citric acid and brine, then dry over anhydrous sodium sulfate.
-
Purify by flash column chromatography to yield N-trityl-D-serine methyl ester.[3]
-
Step 3: Activation of the Hydroxyl Group
-
Rationale: The primary hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, to facilitate the subsequent intramolecular nucleophilic substitution by the nitrogen atom.
-
Procedure:
-
Dissolve N-trityl-D-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add triethylamine (2.2 eq).
-
Add methanesulfonyl chloride (1.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
The resulting activated intermediate is typically used in the next step without further purification.[3]
-
Step 4: Intramolecular Cyclization and N-Boc Protection
-
Rationale: A base is used to deprotonate the tritylated amine, which then acts as a nucleophile to displace the mesylate group, forming the aziridine ring. The trityl group is subsequently removed and replaced with the Boc group.
-
Procedure:
-
To the crude activated intermediate from the previous step, add a suitable base (e.g., potassium carbonate) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify by column chromatography to obtain (R)-1-tritylaziridine-2-carboxylic acid methyl ester.[3]
-
Dissolve the tritylated aziridine in a suitable solvent and treat with a mild acid (e.g., trifluoroacetic acid in the presence of a scavenger like triethylsilane) to remove the trityl group.
-
After workup, dissolve the resulting aziridine methyl ester in a suitable solvent and add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to afford (R)-1-Boc-aziridine-2-carboxylic acid methyl ester.
-
Finally, saponify the methyl ester using a base such as lithium hydroxide to yield the target compound, (R)-1-Boc-aziridine-2-carboxylic acid.
-
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized (R)-1-Boc-aziridine-2-carboxylic acid.
Spectroscopic Data
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
tert-Butyl protons: A singlet around 1.4-1.5 ppm (9H).
-
Aziridine ring protons: Three distinct signals in the range of 2.0-3.5 ppm. These protons will exhibit geminal and vicinal coupling, resulting in a complex splitting pattern (e.g., doublets of doublets).
-
Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm, although its visibility can be solvent-dependent.[4]
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
Infrared (IR) Spectroscopy:
-
Expected Characteristic Absorptions (cm⁻¹):
Purity and Enantiomeric Excess
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.
-
Enantiomeric Excess (ee): Determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Applications in Drug Development and Organic Synthesis
(R)-1-Boc-aziridine-2-carboxylic acid is a valuable building block due to its unique combination of chirality and reactivity.
Synthesis of Unnatural Amino Acids and Peptidomimetics
The strained aziridine ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, providing access to a wide range of non-proteinogenic amino acids. This is of paramount importance in the design of peptidomimetics with enhanced stability, bioavailability, and biological activity.[1]
"Warhead" in Covalent Inhibitors
The electrophilic nature of the aziridine ring makes it an effective "warhead" in the design of covalent inhibitors. These inhibitors form a stable covalent bond with a target protein, often an enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the development of various therapeutic agents.
Precursor to Aziridine-Containing Pharmaceuticals
The aziridine motif is present in a number of clinically used drugs, particularly in the field of oncology. Examples include:
-
Mitomycin C: An anticancer agent that acts as a DNA crosslinking agent.[7]
-
Thiotepa: An alkylating agent used in chemotherapy.[8]
The synthesis of analogues of these drugs often involves the use of chiral aziridine building blocks.
Caption: Key applications of (R)-1-Boc-aziridine-2-carboxylic acid.
Safety and Handling
Aziridines as a class of compounds are known to be reactive and potentially hazardous. Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any volatile materials.
-
Incompatible Materials: Avoid contact with strong acids and oxidizing agents, as these can lead to vigorous and potentially exothermic reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(R)-1-Boc-aziridine-2-carboxylic acid is a highly valuable and versatile chiral building block with significant applications in drug discovery and organic synthesis. Its stereodefined synthesis, typically from D-serine, provides access to a key intermediate for the preparation of unnatural amino acids, peptidomimetics, and covalent inhibitors. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in the laboratory. As the demand for more complex and potent therapeutics continues to grow, the importance of such chiral building blocks will undoubtedly increase.
References
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Kuzmič, S., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. Available at: [Link]
-
Wikipedia. (n.d.). Aziridines. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
HETEROCYCLES. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Retrieved from [Link]
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Clevenard. (n.d.). Chemistry of Aziridine. Retrieved from [Link]
-
PMC. (2014). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Retrieved from [Link]
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ACS Publications. (2005). Bacterial Preparation of Enantiopure Unactivated Aziridine-2-carboxamides and Their Transformation into Enantiopure Nonnatural Amino Acids and vic-Diamines. Retrieved from [Link]
-
ResearchGate. (2008). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates. Retrieved from [Link]
-
PMC. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Retrieved from [Link]
-
PMC. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 1286768-92-0[1][2]
Introduction: The Strategic Value of a Strained Ring
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, three-membered aziridine ring, coupled with the stereocenter at the 2-position, makes it a valuable precursor for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide provides an in-depth analysis of its synthesis, properties, and applications, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 1286768-92-0 | [1][2] |
| Molecular Formula | C₈H₁₃NO₄ | [3] |
| Molecular Weight | 187.19 g/mol | [3][4] |
| Appearance | White solid | [3] |
| Purity | ≥97% | [3] |
| Storage | Store at 0-8 °C | [3] |
| Predicted Boiling Point | 304.8±35.0 °C | [4] |
| Predicted Density | 1.302±0.06 g/cm³ | [4] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): While a specific spectrum for the title compound is not publicly available, related aziridine-2-carboxylate structures show characteristic shifts for the aziridine ring protons. For instance, in a similar N-tritylated methyl ester, the aziridine protons appear as doublets of doublets in the range of δ 1.4-2.3 ppm. The Boc group protons would be expected to appear as a singlet around δ 1.4-1.5 ppm. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at δ 10-12 ppm.
-
¹³C NMR: The carboxyl carbon typically resonates in the range of 165-185 ppm.
-
Infrared (IR): A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. The C=O stretch of the Boc group would likely appear around 1710-1760 cm⁻¹.
Synthesis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid
The synthesis of enantiomerically pure (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid can be achieved from the readily available chiral precursor, D-serine. The following protocol outlines a reliable synthetic route.
Diagram of the Synthetic Pathway
Caption: Synthetic route from D-Serine to the target molecule.
Detailed Experimental Protocol
Step 1: Esterification of D-Serine
-
Suspend D-serine (1.00 equiv.) in methanol (approx. 0.4 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.80 equiv.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 80°C) for 2 hours.
-
Allow the reaction to stir at room temperature for an additional 20 hours.
-
Concentrate the solution under reduced pressure to obtain the crude D-serine methyl ester hydrochloride as a white solid.[5]
Causality: Thionyl chloride serves as an efficient reagent for the esterification of the carboxylic acid and also converts the hydroxyl group into a good leaving group for the subsequent cyclization. The hydrochloride salt of the amine is formed in situ.
Step 2: N-Tritylation
-
Dissolve the crude D-serine methyl ester hydrochloride (1.00 equiv.) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 2.11 equiv.) to neutralize the hydrochloride and act as a base.
-
Add trityl chloride (1.00 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography to yield N-trityl-D-serine methyl ester.
Causality: The bulky trityl group selectively protects the more nucleophilic amine in the presence of the hydroxyl group.
Step 3: Mesylation and Cyclization to the Aziridine
-
Dissolve N-trityl-D-serine methyl ester (1.00 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add Et₃N (2.20 equiv.).
-
Add methanesulfonyl chloride (MsCl, 1.01 equiv.) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Upon completion of the mesylation (monitored by TLC), add a base such as potassium carbonate to induce cyclization to the aziridine.
-
Stir at room temperature until the cyclization is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by chromatography to obtain (R)-1-tritylaziridine-2-carboxylic acid methyl ester.
Causality: The hydroxyl group is converted into a mesylate, an excellent leaving group. The subsequent addition of a non-nucleophilic base promotes an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the mesylate, forming the aziridine ring with inversion of stereochemistry.
Step 4: Hydrolysis and Boc Protection
-
Hydrolyze the methyl ester of (R)-1-tritylaziridine-2-carboxylic acid methyl ester using lithium hydroxide (LiOH) in a mixture of THF and water.
-
Acidify the reaction mixture to obtain (R)-aziridine-2-carboxylic acid after removal of the trityl group under acidic conditions.
-
Dissolve the crude (R)-aziridine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate or triethylamine.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify by chromatography to yield (R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid.
Causality: The Boc group is introduced to protect the aziridine nitrogen, which increases its stability and makes it suitable for further synthetic manipulations, such as peptide couplings.
Applications in Drug Development: A Key Component in PROTACs
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid has gained prominence as a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6][]
Mechanism of PROTAC Action
Caption: Mechanism of PROTAC-mediated protein degradation.
The PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step.[8] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[9]
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid can be incorporated into the linker or the POI-binding ligand of a PROTAC. The strained aziridine ring can act as a reactive handle for conjugation to other molecular fragments. Furthermore, the chirality of the molecule can be crucial for achieving the correct three-dimensional orientation required for efficient ternary complex formation.
Safety and Handling
As with all aziridine-containing compounds, (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid should be handled with care in a well-ventilated fume hood. Aziridines are known to be reactive and potentially hazardous.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.[3][11]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[3][11] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a versatile and valuable chiral building block for organic synthesis and drug discovery. Its stereodefined structure and the reactivity of the aziridine ring offer unique opportunities for the construction of complex molecules. The detailed synthetic protocol provided herein, along with an understanding of its properties and applications, will empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the exciting and rapidly advancing field of targeted protein degradation.
References
- Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. (n.d.).
- (2S)-1-Boc-aziridine-2-carboxylic acid. AChemBlock. (n.d.).
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- (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid. LabSolu. (n.d.).
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- β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. (2014). The Journal of Organic Chemistry, 79(15), 7085-7098.
- Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
- Ciulli, A. (n.d.). How PROTAC Degraders Work: Molecular Recognition and Design Principles. FASEB.
- Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. (2025).
- (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid. ChemicalBook. (2022).
- Synthesis and Reactions of Aziridine-2-Carboxylic Esters. (n.d.).
- An overview of PROTACs: a promising drug discovery paradigm. (2022). Signal Transduction and Targeted Therapy, 7, 369.
- Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 789-814.
- (S)-N-Boc-aziridine-2-carboxylic acid. ChemicalBook. (n.d.).
- Protein Degrader Building Blocks. Sigma-Aldrich. (n.d.).
- Proteolysis targeting chimeric (PROTAC). BOC Sciences. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of N-Boc-aziridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
N-Boc-aziridine-2-carboxylic acid is a valuable chiral building block in organic synthesis, particularly in the preparation of unnatural amino acids and peptidomimetics. The strained three-membered aziridine ring imparts unique reactivity, making it a versatile intermediate.[1] Accurate and thorough characterization of this molecule is paramount for its effective use in drug discovery and development. This guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-aziridine-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is synthesized from literature data on analogous structures and established spectroscopic principles, offering a predictive yet robust framework for researchers.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of N-Boc-aziridine-2-carboxylic acid and the numbering convention used in this guide.
Caption: Molecular structure of N-Boc-aziridine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-Boc-aziridine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the aziridine ring, the tert-butyl group of the Boc protecting group, and the acidic proton of the carboxylic acid. The strained nature of the aziridine ring significantly influences the chemical shifts and coupling constants of the ring protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-aziridine-2-carboxylic acid (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.20 - 3.40 | dd | J₂﹐₃ₐ ≈ 6.0, J₂﹐₃b ≈ 3.0 |
| H-3a (cis to COOH) | 2.65 - 2.80 | dd | J₃ₐ﹐₃b ≈ 1.5, J₂﹐₃ₐ ≈ 6.0 |
| H-3b (trans to COOH) | 2.50 - 2.65 | dd | J₃ₐ﹐₃b ≈ 1.5, J₂﹐₃b ≈ 3.0 |
| -C(CH₃)₃ (Boc) | 1.40 - 1.50 | s | - |
| -COOH | 9.0 - 12.0 | br s | - |
Expert Interpretation:
The protons on the three-membered aziridine ring (H-2, H-3a, and H-3b) are expected to resonate in the upfield region of the spectrum, typically between 2.5 and 3.5 ppm.[2] The geminal coupling constant between H-3a and H-3b is expected to be small. The vicinal coupling constants between H-2 and the two H-3 protons will be different due to their diastereotopic relationship, with the cis coupling generally being larger than the trans coupling. The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.[3] The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-aziridine-2-carboxylic acid (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 175 |
| C=O (Boc) | 155 - 160 |
| -C (CH₃)₃ (Boc) | 80 - 82 |
| C-2 | 35 - 40 |
| C-3 | 30 - 35 |
| -C(C H₃)₃ (Boc) | 28 - 29 |
Expert Interpretation:
The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded carbons in the molecule and are expected to appear at the downfield end of the spectrum.[4][5] The quaternary carbon of the tert-butyl group is also significantly deshielded. The carbons of the aziridine ring, C-2 and C-3, are expected to resonate in the range of 30-40 ppm.[2] The methyl carbons of the Boc group will appear as a single, intense peak in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-Boc-aziridine-2-carboxylic acid will be dominated by absorptions from the carbonyl groups, the N-H bond (if any, though in this N-substituted case it's absent), and the C-H bonds.
Table 3: Predicted IR Absorption Bands for N-Boc-aziridine-2-carboxylic acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O stretch (Boc urethane) | 1680 - 1700 | Strong |
| C-N stretch | 1150 - 1250 | Medium |
Expert Interpretation:
The most prominent feature in the IR spectrum will be the strong and broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. The two carbonyl groups will give rise to two distinct, strong absorption bands. The carboxylic acid carbonyl stretch is expected around 1700-1725 cm⁻¹, while the urethane carbonyl of the Boc group will likely appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[3] The C-H stretching vibrations of the aliphatic protons will be observed in the 2850-3000 cm⁻¹ region.
Experimental Protocols
To ensure high-quality and reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation : Accurately weigh 5-10 mg of N-Boc-aziridine-2-carboxylic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Place the NMR tube in the spectrometer.
-
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Sample Preparation and Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application : Place a small amount of the solid N-Boc-aziridine-2-carboxylic acid sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of N-Boc-aziridine-2-carboxylic acid is crucial for verifying its structure and purity. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR data, along with detailed interpretations and standardized experimental protocols. By leveraging the predictive data and methodologies outlined here, researchers, scientists, and drug development professionals can confidently identify and utilize this important synthetic building block in their work.
References
- BenchChem. (2025). Spectroscopic Analysis of Aziridine and 2-(Chloromethyl)oxirane: A Technical Guide.
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- Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69, 261-270.
- BenchChem. (2025). Spectroscopic Properties of Triaziridine Derivatives: An In-depth Technical Guide.
- Analytical Chemistry. (n.d.). Infrared spectra of N-substituted aziridine compounds.
- NIH. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
- ChemicalBook. (n.d.). 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum.
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.).
- Bernstein, Z., & Ben-Ishai, D. (1977).
- Strumfs, B., et al. (2021). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 26(24), 7488.
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- Mlynarski, J., et al. (2018). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Molecules, 23(11), 2947.
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- ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.
- MDPI. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.
- Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.
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solubility and stability of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its utility in constructing complex nitrogen-containing molecules, including peptide mimics and pharmacologically active agents, is well-established. However, the successful application of this reagent is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive analysis of these critical parameters, offering field-proven insights, detailed experimental protocols, and an examination of the underlying chemical principles that govern its behavior.
Introduction and Physicochemical Overview
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, often abbreviated as N-Boc-(R)-aziridine-2-carboxylic acid, combines the structural features of a protected amino acid with a highly strained three-membered aziridine ring. This unique constitution makes it a potent electrophile for ring-opening reactions, providing synthetic chemists with a versatile tool for introducing complex functionality. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, modulating its reactivity and enhancing solubility in organic solvents.
The inherent ring strain of the aziridine moiety is the primary source of its synthetic utility and, concurrently, its principal liability.[1] This strain makes the ring susceptible to nucleophilic attack, a characteristic that can lead to degradation if not properly managed.[1][2] Furthermore, the Boc protecting group is notoriously sensitive to acidic conditions, adding another critical parameter to consider during handling, reaction setup, and purification.[3][4]
This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the solubility profile and stability characteristics of this compound to enable its effective and reliable use.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | [5] |
| Synonyms | N-Boc-(R)-aziridine-2-carboxylic acid | [6] |
| CAS Number | 1286768-92-0 | [5][7] |
| Molecular Formula | C₈H₁₃NO₄ | [7] |
| Molecular Weight | 187.19 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
Solubility Profile
The solubility of a reagent is a critical factor for its application in synthesis, dictating solvent choice for reactions, purification, and analytical characterization. The presence of both a nonpolar Boc group and a polar carboxylic acid group gives N-Boc-(R)-aziridine-2-carboxylic acid a mixed polarity, influencing its solubility across a range of solvents.
While comprehensive quantitative solubility data is not extensively published, empirical data from synthetic procedures and the compound's structural characteristics allow for a qualitative assessment. It is generally soluble in polar organic solvents and shows limited solubility in nonpolar hydrocarbon solvents. Its miscibility in deuterated solvents like CDCl₃ and MeOD for NMR analysis is also documented.[8]
Table 2: Qualitative Solubility Data
| Solvent | Type | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Chlorinated | Soluble | Commonly used in reactions involving Boc-protected compounds.[4] |
| Tetrahydrofuran (THF) | Ether | Soluble | Aprotic ether suitable for dissolving polar organic molecules.[9] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | Medium polarity solvent, effective for extraction and chromatography.[8] |
| Acetonitrile (MeCN) | Nitrile | Soluble | Polar aprotic solvent. |
| Methanol (MeOH) | Alcohol | Soluble | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble | Highly polar aprotic solvent, effective for compounds with diverse polarity. |
| Water | Aqueous | Sparingly Soluble | The carboxylic acid group imparts some water solubility, but the Boc group limits it. |
| Hexanes / Heptane | Aliphatic | Insoluble | Nonpolar nature is incompatible with the polar functional groups. |
Protocol 1: Kinetic Solubility Determination
This protocol outlines a general method for determining the kinetic solubility of the target compound in a chosen solvent, a common practice in early-stage drug development.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid in 100% DMSO (e.g., 20 mM).
-
Solvent Plate Preparation: Dispense 98 µL of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the solvent plate. This creates a 1:50 dilution, resulting in a final concentration of 400 µM with 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result against a calibration curve prepared in the same solvent system.
Causality Note: The use of a small percentage of DMSO is a standard technique to facilitate the initial dissolution of a sparingly soluble compound in an aqueous medium. The subsequent incubation and centrifugation steps are crucial to ensure that only the truly dissolved compound is measured, providing a reliable kinetic solubility value.
Diagram: Solubility Assessment Workflow
Caption: A typical experimental workflow for kinetic solubility assessment.
Stability Profile and Degradation Pathways
The stability of N-Boc-(R)-aziridine-2-carboxylic acid is a matter of significant concern due to the inherent reactivity of its core structure. Degradation can compromise sample purity, lead to inconsistent reaction outcomes, and generate unwanted impurities.
Principal Degradation Pathways
-
Acid-Catalyzed Ring Opening: The aziridine ring is highly susceptible to ring-opening by nucleophiles, a reaction that is significantly accelerated by acid.[1] The acid protonates the ring nitrogen, making the ring carbons more electrophilic and vulnerable to attack by even weak nucleophiles like water or alcohols. This is a primary concern when using acidic reagents or protic solvents.
-
Boc Group Cleavage: The Boc group is designed to be removed under acidic conditions.[3][4] Exposure to strong acids (e.g., trifluoroacetic acid, HCl) or even some Lewis acids will rapidly cleave the Boc group, yielding the free amine.[10][11] This deprotection can expose the now more reactive secondary amine, potentially leading to further reactions or polymerization.
-
Polymerization: Under certain conditions (e.g., strong acid/base catalysis or elevated temperatures), aziridines can undergo ring-opening polymerization.[1] Visual indicators of polymerization include a noticeable increase in viscosity or solidification of the material.[1] Such material should be considered compromised and disposed of safely.
Table 3: Stability Under Forced Degradation Conditions
| Condition | Stability | Primary Degradation Pathway(s) | Likely Product(s) |
| Aqueous, Acidic (pH < 4) | Unstable | Boc Deprotection & Ring Opening | (R)-aziridine-2-carboxylic acid, β-amino acid derivatives |
| Aqueous, Neutral (pH 6-8) | Moderately Stable | Slow hydrolysis (ring-opening) | β-hydroxy amino acid derivative |
| Aqueous, Basic (pH > 9) | Relatively Stable | Boc group is base-stable; ring is less activated.[3] | Minimal degradation expected over short periods. |
| Thermal (e.g., > 60 °C) | Potentially Unstable | Polymerization, Decarboxylation | Oligomers/polymers, degradation fragments. |
| Photolytic (UV Exposure) | Potentially Unstable | Decarboxylation, Ring Cleavage | Similar to photolysis of other carboxylic acids.[12] |
Recommended Storage and Handling
To preserve the integrity of the compound, the following practices are essential:
-
Storage: Store in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C to 4°C) under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to protect against moisture and atmospheric CO₂.[1][13]
-
Handling: Use only in a well-ventilated area. Avoid contact with strong acids, acid chlorides, and strong oxidizing agents, as these can trigger rapid and potentially exothermic degradation.[1] Always use clean, dry glassware and equipment to prevent contamination.[13]
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stable formulations and robust synthetic procedures.
Methodology:
-
Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in different media:
-
0.1 M HCl (Acidic)
-
Purified Water (Neutral)
-
0.1 M NaOH (Basic)
-
3% H₂O₂ (Oxidative)
-
-
Stress Conditions:
-
Hydrolytic: Incubate the acidic, neutral, and basic solutions at a controlled temperature (e.g., 40°C) for defined time points (e.g., 0, 2, 8, 24 hours).
-
Oxidative: Incubate the H₂O₂ solution under the same conditions.
-
Photolytic: Expose a solution (in a transparent vial) and solid sample to a calibrated light source (e.g., ICH option 2) for a defined period. Keep a control sample wrapped in foil.
-
Thermal: Store the solid compound in an oven at a controlled temperature (e.g., 60°C) for the same time points.
-
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic samples). Analyze all samples and controls by:
-
HPLC-UV/MS: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry is used to identify the molecular weights of the new peaks.
-
Quantitative ¹H NMR (qNMR): For select samples, use qNMR with a stable internal standard (e.g., dimethyl sulfone) to determine the purity and mass balance, ensuring all components are accounted for.[1]
-
-
Data Interpretation: Compare the chromatograms and spectra of the stressed samples to the control (time zero) sample. Identify and quantify the degradation products to determine the degradation rate and pathway under each condition.
Causality Note: A stability-indicating HPLC method is one that can resolve the active compound from all potential degradation products and impurities. Developing such a method is the cornerstone of a trustworthy stability study. qNMR provides an orthogonal analytical technique to validate the HPLC results and ensure that no material has been lost to non-detectable products (e.g., polymers).[1]
Diagram: Stability Assessment Workflow
Caption: Workflow for a forced degradation study of the target compound.
Conclusion
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a valuable but sensitive synthetic intermediate. Its solubility in common polar organic solvents facilitates its use in a variety of reaction media. However, its stability is a critical parameter that must be carefully managed. The compound is particularly vulnerable to degradation under acidic conditions, which can cause both ring-opening and cleavage of the Boc protecting group. Adherence to recommended storage and handling protocols—specifically, maintaining cool, dry, and inert conditions and avoiding contact with acids—is paramount to ensuring its purity and reactivity. The experimental frameworks provided in this guide offer robust methods for researchers to characterize its properties within their specific applications, enabling more reliable and reproducible scientific outcomes.
References
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Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261–270. Retrieved from [Link]
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CP Lab Safety. (n.d.). 1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, min 97%, 250 mg. Retrieved from [Link]
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Bocan, T. C., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(30), 4949-4956. Retrieved from [Link]
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Wang, H., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2055-2061. Retrieved from [Link]
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Analytice. (2020). Laboratory Determination of Aziridine (CAS: 151-56-4) in Water. Retrieved from [Link]
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Jay, R. R. (1964). Determination of 2,3-Dialkylaziridines by Direct Titration with Hydrogen Iodide. Analytical Chemistry, 36(3), 667-668. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
-
Ghorai, M. K., et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 79(5), 2037-2048. Retrieved from [Link]
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Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. Retrieved from [Link]
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Legters, J. (1990). Synthesis and reactions of aziridine-2-carboxylic esters. (Doctoral dissertation, Radboud University Nijmegen). Retrieved from [Link]
-
Serebryany, E., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 6331. Retrieved from [Link]
-
Li, Y., et al. (2010). (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2558. Retrieved from [Link]
-
ResearchGate. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines? Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23869. Retrieved from [Link]
-
PubMed. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]
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IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
MDPI. (2016). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 21(11), 1547. Retrieved from [Link]
-
Jamróz, M. H., et al. (2020). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 25(21), 5183. Retrieved from [Link]
-
ResearchGate. (2025). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved from [Link]
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Chiral Aziridine-2-Carboxylic Acids: A Technical Guide for Synthesis and Application
Introduction
Chiral aziridine-2-carboxylic acids and their ester derivatives represent a highly valuable and versatile class of constrained amino acids. These three-membered nitrogenous heterocycles are endowed with significant ring strain, rendering them susceptible to regio- and stereoselective ring-opening reactions. This inherent reactivity, coupled with the presence of multiple stereocenters, makes them powerful chiral building blocks in modern organic synthesis and medicinal chemistry. Their applications are extensive, ranging from the synthesis of unnatural α- and β-amino acids and peptidomimetics to the construction of complex, biologically active molecules and enzyme inhibitors.[1][2][3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies, physicochemical properties, and diverse applications of these pivotal chemical entities.
Core Concepts: Structure, Stereochemistry, and Reactivity
The aziridine ring, a nitrogen-containing analogue of cyclopropane, possesses substantial ring strain (approximately 27 kcal/mol), which is a key determinant of its chemical behavior.[2] The presence of a carboxylic acid or ester group at the C2 position introduces further electronic and steric complexities, influencing the molecule's reactivity and stability. The electrophilic nature of the aziridine ring carbons makes them susceptible to attack by a wide range of nucleophiles, leading to ring-opening products. The stereochemistry at C2 and C3 can be precisely controlled through asymmetric synthesis, and this stereochemical information is often faithfully transferred during subsequent transformations.
Synthetic Methodologies
The synthesis of enantiomerically pure aziridine-2-carboxylates is a subject of ongoing research, with numerous methods developed to achieve high levels of stereocontrol. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Asymmetric Aziridination of Alkenes
Direct aziridination of α,β-unsaturated esters is one of the most common and powerful methods for constructing the aziridine-2-carboxylate scaffold. This can be achieved through various catalytic systems.
-
Metal-Catalyzed Aziridination : Transition metal complexes, particularly those of copper, rhodium, and manganese, are effective catalysts for the reaction between an alkene and a nitrene source.[5][6][7] The choice of chiral ligand is crucial for inducing high enantioselectivity. For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins can catalyze the asymmetric aziridination of aromatic olefins with phosphoryl azides, yielding N-phosphorylaziridines with good to excellent yields and moderate to high enantioselectivities.[6] Similarly, chiral Rh(III) indenyl catalysts have been successfully employed for the enantioselective aziridination of unactivated terminal alkenes.[8]
-
Organocatalytic Aziridination : In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric aziridination.[9][10] For example, chiral primary amines derived from cinchona alkaloids can catalyze the asymmetric aziridination of α,β-unsaturated ketones.[10] Another approach involves the use of chiral phosphoric acids to catalyze the aza-Darzens reaction between imines and ethyl diazoacetate, affording cis-aziridine carboxylates with high enantioselectivity.[10]
A general workflow for catalytic asymmetric aziridination is depicted below:
Caption: Catalytic cycle for asymmetric aziridination.
Diastereoselective Synthesis from Chiral Precursors
An alternative strategy involves the use of chiral starting materials, such as amino acids, to direct the stereochemical outcome of the aziridination reaction. For example, serine can be converted to a β-lactone, which can then be transformed into a chiral aziridine-2-carboxylate with high diastereoselectivity. This approach leverages the pre-existing stereocenter of the amino acid to control the formation of the new stereocenters in the aziridine ring. The Gabriel-Cromwell reaction, involving the cyclization of α,β-dihalo esters with primary amines, is another classical method for synthesizing aziridine-2-carboxylic esters.[11]
Kinetic Resolution of Racemic 2H-Azirines
Racemic 2H-azirines, which are highly strained and reactive precursors, can be subjected to kinetic resolution to obtain enantioenriched aziridine-2-carboxylates.[12][13] A notable example is the copper hydride-catalyzed reductive kinetic resolution of racemic 2H-azirines, which provides access to both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted, enantioenriched 2H-azirines.[12][13][14] This method is particularly valuable as it yields N-H aziridines, which are generally more stable and easily diversifiable compared to their N-protected counterparts.[13][14]
Caption: Kinetic resolution of 2H-azirines.
Aza-Darzens Type Reactions
The aza-Darzens reaction involves the condensation of an imine with an α-haloester in the presence of a base to yield an aziridine-2-carboxylate. The stereochemical outcome of this reaction can be controlled by using chiral auxiliaries on the imine or by employing chiral phase-transfer catalysts. This method is particularly useful for the synthesis of trisubstituted aziridines.[15]
Key Physicochemical and Spectroscopic Properties
Chiral aziridine-2-carboxylic acids are generally stable compounds that can be purified by chromatography. Their stability can be influenced by the nature of the substituents on the nitrogen and carbon atoms of the ring. N-protected aziridines are often less stable than their N-H counterparts and can be prone to ring-opening or polymerization.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the characterization of aziridines. The protons on the aziridine ring typically appear in the upfield region of the 1H NMR spectrum. The coupling constants between the ring protons can provide valuable information about the relative stereochemistry of the substituents.
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of chiral aziridine-2-carboxylic acids stems primarily from their ability to undergo regio- and stereoselective ring-opening reactions.[1][12][16][17][18]
Regio- and Stereoselective Ring-Opening Reactions
The aziridine ring can be opened by a wide variety of nucleophiles, including halides, azides, cyanides, thiols, and organometallics.[19][20][21][22] The regioselectivity of the ring-opening is influenced by both electronic and steric factors. In general, for N-activated aziridine-2-carboxylates, nucleophilic attack occurs preferentially at the C3 position due to the electron-withdrawing nature of the carboxylate group, which makes the C2 position less electrophilic.[19] However, the regioselectivity can be altered by the choice of nucleophile and reaction conditions.[17][18] The ring-opening typically proceeds with inversion of configuration at the center of attack, allowing for the stereospecific synthesis of a wide range of functionalized amino acid derivatives.
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- 6. BJOC - Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis [beilstein-journals.org]
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- 17. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 19. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 21. Synthesis of chiral organocatalysts derived from aziridines: application in asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Advent of the Strained Ring: A Technical Guide to the Discovery and History of Aziridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aziridines, three-membered nitrogen-containing heterocycles, represent a cornerstone of modern organic synthesis and medicinal chemistry. Their inherent ring strain, a consequence of their constrained geometry, imbues them with a unique reactivity profile that has been harnessed for the construction of a vast array of complex nitrogenous molecules. This in-depth technical guide provides a comprehensive journey through the discovery and historical evolution of aziridine chemistry. From the seminal synthesis by Siegmund Gabriel in the late 19th century to the sophisticated catalytic and asymmetric methodologies of the modern era, this guide will explore the key scientific milestones that have shaped our understanding and application of these remarkable compounds. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, provide detailed experimental protocols for foundational reactions, and present quantitative data to facilitate a thorough comparison of these methods. Furthermore, this guide will illuminate the pivotal role of aziridines in drug discovery and development, examining the mechanisms of action of established and emerging aziridine-containing therapeutics.
The Genesis of a Strained Heterocycle: Discovery and Early Synthesis
The story of aziridines begins in 1888 with the German chemist Siegmund Gabriel, who first reported the synthesis of the parent compound, then known as "ethylenimine". This discovery marked the advent of a new class of heterocycles, characterized by a highly strained three-membered ring containing one nitrogen and two carbon atoms. The inherent reactivity of this strained ring, estimated to be around 26-27 kcal/mol, immediately suggested its potential as a versatile synthetic intermediate[1].
The early decades of aziridine chemistry were dominated by the development of fundamental synthetic methodologies that laid the groundwork for future innovations. Two of the most significant early methods are the Wenker synthesis and the Gabriel-Cromwell reaction.
The Wenker Synthesis: A Classic Route from β-Amino Alcohols
Developed by Henry Wenker in 1935, this method provides a robust pathway to N-unsubstituted aziridines from readily available β-amino alcohols[2]. The synthesis proceeds in two key steps: the esterification of the amino alcohol with sulfuric acid to form a sulfate ester, followed by an intramolecular cyclization under basic conditions[1][3].
Mechanism of the Wenker Synthesis:
The reaction is initiated by the protonation of the amino alcohol, followed by esterification with sulfuric acid at elevated temperatures. The resulting sulfate ester is then treated with a strong base, which deprotonates the amine, facilitating an intramolecular SN2 reaction to form the aziridine ring[2].
Caption: General workflow of the Wenker Aziridine Synthesis.
Experimental Protocol: Traditional Wenker Synthesis [3]
-
Esterification: In a suitable reaction vessel, cautiously add the β-amino alcohol to concentrated sulfuric acid. Heat the mixture to a high temperature (typically 140-250°C) to form the aminoethyl hydrogen sulfate intermediate.
-
Cyclization: The resulting sulfate ester is then treated with a strong aqueous solution of sodium hydroxide to induce cyclization.
-
Workup and Purification: The aziridine product is typically isolated by steam distillation from the reaction mixture. The distillate is saturated with a salt (e.g., potassium hydroxide) to separate the organic layer, which is then extracted with an organic solvent. The combined organic extracts are dried, and the solvent is removed under reduced pressure. Further purification can be achieved by distillation.
Table 1: Representative Yields for the Improved Wenker Synthesis [3][4]
| Entry | Amino Alcohol | Aziridine Product | Overall Yield (%) |
| 1 | 2-Aminoethanol | Aziridine | 75 |
| 2 | (S)-2-Amino-1-propanol | (S)-2-Methylaziridine | 82 |
| 3 | (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 80 |
| 4 | 2-Amino-2-phenylethanol | 2-Phenylaziridine | 78 |
| 5 | 2-Amino-1,1-diphenylethanol | 2,2-Diphenylaziridine | 34 |
| 6 | (1S,2R)-2-Amino-1,2-diphenylethanol | (2S,3R)-2,3-Diphenylaziridine | 20 |
Note: The improved Wenker synthesis often employs milder conditions, such as the use of chlorosulfonic acid for esterification, to avoid charring and improve yields for sensitive substrates.[5]
The Gabriel-Cromwell Reaction: Access to N-Substituted Aziridines
This method, a variation of the Gabriel amine synthesis, is particularly useful for the preparation of N-substituted aziridines from α,β-dihalo ketones or esters and primary amines[6][7][8]. The reaction typically proceeds at room temperature and often provides high to excellent yields[6].
Mechanism of the Gabriel-Cromwell Reaction:
The reaction is thought to proceed via a multi-step sequence involving the bromination of an α,β-unsaturated carbonyl compound, followed by the elimination of HBr to form an α-bromo-α,β-unsaturated carbonyl. A conjugate addition of a primary amine then occurs, followed by an intramolecular SN2 displacement of the α-bromide to form the aziridine ring.
Caption: Stepwise mechanism of the Gabriel-Cromwell Reaction.
Experimental Protocol: Gabriel-Cromwell Aziridination [6]
-
Reaction Setup: To a solution of the α,β-dihalo ketone or ester (1.0 equivalent) in a suitable solvent (e.g., THF or acetonitrile) at room temperature, add the primary amine (1.1 equivalents).
-
Base Addition: Add a base, such as triethylamine (1.2 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Table 2: Representative Data for the Gabriel-Cromwell Reaction [6]
| Entry | Substrate | Amine | Product | Yield (%) |
| 1 | Acryloylferrocene | Benzylamine | N-Benzyl-2-ferrocenoylaziridine | >90 |
| 2 | Crotonoylferrocene | Diisopropylamine | N-Diisopropyl-2-ferrocenoyl-3-methylaziridine | >90 |
| 3 | Acryloylferrocene | Furfurylamine | N-Furfuryl-2-ferrocenoylaziridine | >90 |
The Modern Era: Catalytic and Asymmetric Aziridination
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in aziridine synthesis, driven by the development of powerful catalytic methods. These modern approaches offer significant advantages over classical methods in terms of efficiency, selectivity (including enantioselectivity), and substrate scope[9][10][11]. A major focus has been on the development of enantioselective methods to produce chiral aziridines, which are of paramount importance in the pharmaceutical industry[9][12].
Metal-Catalyzed Aziridination of Olefins
The direct aziridination of olefins using metal catalysts represents one of the most significant advancements in the field. This approach typically involves the transfer of a nitrene group from a suitable precursor to an alkene, catalyzed by a transition metal complex[13][14][15].
Key Catalysts and Nitrene Precursors:
-
Copper and Rhodium Catalysts: Copper and rhodium complexes are among the most widely used catalysts for olefin aziridination. Chiral ligands, such as bis(oxazolines) (BOX) and salen derivatives, have been successfully employed to achieve high levels of enantioselectivity[13][16].
-
Nitrene Precursors: A variety of reagents have been developed as sources of the nitrene fragment, including chloramine-T, (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs), and various sulfonyl azides.
Caption: Simplified catalytic cycle for metal-catalyzed aziridination of olefins.
Experimental Protocol: Asymmetric Aziridination of an Olefin [17]
-
Catalyst Preparation: In a glovebox, a solution of the chiral catalyst (e.g., a rhodium complex) is prepared in a suitable anhydrous solvent (e.g., 2,2,2-trifluoroethanol).
-
Reaction Setup: To a solution of the olefin in the same solvent is added the catalyst solution, followed by the aminating agent (e.g., an O-(sulfonyl)hydroxylamine).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 25 °C or 50 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched aziridine.
Aziridines in Drug Discovery and Development: A Legacy of Bioactivity
The unique chemical properties of the aziridine ring have made it a privileged scaffold in medicinal chemistry. The electrophilic nature of the strained ring allows for covalent interactions with biological nucleophiles, a property that has been exploited in the design of a variety of therapeutic agents, most notably anticancer drugs[18][19][20].
Mechanism of Action: DNA Alkylation
Many aziridine-containing anticancer agents exert their cytotoxic effects by acting as DNA alkylating agents. The aziridine ring, often activated by protonation or by electron-withdrawing groups, becomes highly electrophilic and susceptible to nucleophilic attack by the nitrogenous bases of DNA, particularly the N7 position of guanine[18][21]. This alkylation can lead to several downstream effects, including:
-
DNA Cross-linking: Bifunctional or polyfunctional aziridines can react with two different nucleophilic sites on DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
-
DNA Strand Breaks: The formation of DNA adducts can destabilize the DNA structure, leading to strand breaks.
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- 2. Wenker synthesis - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
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- 15. Aziridine synthesis by aziridination [organic-chemistry.org]
- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 17. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of (R)-1-Boc-aziridine-2-carboxylic Acid in Peptide Synthesis: A Guide to Advanced Peptide Modification
Introduction: The Aziridine Moiety as a Versatile Tool in Peptide Chemistry
In the landscape of modern peptidomimetics and drug discovery, the quest for novel functionalities and enhanced therapeutic properties is perpetual. Non-proteinogenic amino acids offer a gateway to this innovation, and among them, (R)-1-Boc-aziridine-2-carboxylic acid stands out as a uniquely versatile building block. Its inherent ring strain and chiral nature provide a powerful platform for introducing conformational constraints and for the site-selective postsynthetic modification of peptides. The tert-butyloxycarbonyl (Boc) protecting group on the aziridine nitrogen offers a stable yet readily cleavable handle, compatible with various peptide synthesis strategies.
This comprehensive guide provides detailed application notes and protocols for the strategic incorporation of (R)-1-Boc-aziridine-2-carboxylic acid into peptide sequences and its subsequent manipulation to generate diverse and complex peptide architectures. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Part 1: Incorporation of (R)-1-Boc-aziridine-2-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The introduction of (R)-1-Boc-aziridine-2-carboxylic acid into a growing peptide chain requires careful consideration of its steric hindrance and the lability of the aziridine ring. A Boc-based solid-phase peptide synthesis (SPPS) strategy is a suitable approach.
Key Considerations for Efficient Coupling:
The primary challenge in coupling (R)-1-Boc-aziridine-2-carboxylic acid lies in its sterically demanding nature, which can lead to sluggish reaction kinetics and incomplete coupling. Furthermore, the aziridine ring is susceptible to premature nucleophilic attack, especially under harsh conditions.[1] To mitigate these challenges, the following points are crucial:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may prove insufficient.[2] More potent activating agents are recommended to overcome the steric barrier and accelerate the reaction, thus minimizing the exposure of the activated aziridine to potential nucleophiles. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are highly effective.[2]
-
Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours or even overnight) may be necessary to ensure complete reaction.[2] While gentle heating can sometimes be employed for difficult couplings, it should be used with caution to avoid racemization and potential ring-opening.[2]
-
Solvent Selection: The choice of solvent is critical for proper solvation of the peptide-resin and reagents. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help to disrupt peptide aggregation.[2][3]
-
Double Coupling: For particularly challenging couplings, a double coupling strategy can be employed to drive the reaction to completion.[2]
Visualizing the Coupling Strategy
Caption: Workflow for the efficient coupling of (R)-1-Boc-aziridine-2-carboxylic acid in SPPS.
Protocol 1: Boc-SPPS Incorporation of (R)-1-Boc-aziridine-2-carboxylic Acid
This protocol outlines the manual incorporation of (R)-1-Boc-aziridine-2-carboxylic acid into a peptide sequence on a MBHA resin.
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
(R)-1-Boc-aziridine-2-carboxylic acid
-
Standard Boc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
NMP (N-methylpyrrolidone)
-
Piperidine (for optional capping)
-
Acetic Anhydride (for optional capping)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by NMP for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and NMP (3x).
-
Neutralize the resin with 10% DIPEA in NMP (2 x 2 minutes).
-
Wash the resin with NMP (5x).
-
-
Coupling of (R)-1-Boc-aziridine-2-carboxylic Acid:
-
In a separate vessel, dissolve (R)-1-Boc-aziridine-2-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for complete consumption of the free amine. If the test is positive, proceed to the washing step. If it remains positive, a second coupling is recommended.
-
-
Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in NMP.
-
Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
| Parameter | Recommendation | Rationale |
| Resin | MBHA or PAM resin | Standard for Boc-SPPS, providing good stability and cleavage characteristics. |
| Coupling Reagent | HATU, HBTU, or PyBOP | High activation efficiency to overcome steric hindrance and reduce reaction times.[2] |
| Base | DIPEA | Non-nucleophilic base to prevent side reactions. |
| Solvent | NMP | Superior solvating properties to minimize peptide aggregation.[2][3] |
| Equivalents (AA:Coupling:Base) | 3 : 2.9 : 6 | Excess of reagents to drive the reaction to completion. |
| Coupling Time | 2-4 hours (or overnight) | To ensure complete reaction for the sterically hindered amino acid.[2] |
Part 2: Post-Synthetic Modification via Nucleophilic Ring-Opening
The true synthetic power of incorporating (R)-1-Boc-aziridine-2-carboxylic acid is realized in its ability to undergo regioselective and stereospecific ring-opening reactions. This allows for the introduction of a wide array of functionalities, including the synthesis of peptides containing β-amino acids. The electron-withdrawing Boc group on the aziridine nitrogen activates the ring for nucleophilic attack.
Mechanism of Ring-Opening
The nucleophilic attack can occur at either the α- or β-carbon of the aziridine ring. For N-acyl aziridine-2-carboxylates, the regioselectivity is influenced by the nature of the nucleophile and the reaction conditions. In many cases, particularly with "soft" nucleophiles like thiols, the attack occurs preferentially at the β-carbon, leading to the formation of a β-substituted α-amino acid derivative. However, in the context of cyclic peptides, attack at the α-carbon to yield a β-amino acid has been observed.[4]
Visualizing the Ring-Opening Process
Caption: Regioselectivity of nucleophilic ring-opening of an aziridine-containing peptide.
Protocol 2: On-Resin Nucleophilic Ring-Opening with a Thiol
This protocol describes the on-resin modification of a peptide containing an (R)-1-Boc-aziridine-2-carboxylic acid residue with a thiol nucleophile. This method allows for the introduction of, for example, a cysteine side chain or a biocompatible tag.[5]
Materials:
-
Peptide-resin containing the (R)-1-Boc-aziridine-2-carboxylic acid residue
-
Thiol (e.g., benzyl mercaptan, 10 eq.)
-
Mild base (e.g., DIPEA, 5 eq.)
-
NMP
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Ring-Opening Reaction:
-
Dissolve the thiol and DIPEA in NMP.
-
Add the solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitoring the Reaction: The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
Final Deprotection and Cleavage:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
| Nucleophile | Resulting Functionality | Potential Applications |
| Thiols (R-SH) | Thioether linkage | Bioconjugation, introduction of cysteine-like residues.[5][6] |
| Amines (R-NH₂) | Diamino acid derivative | Introduction of lysine-like side chains, branching. |
| Azide (N₃⁻) | Azido functionality | "Click" chemistry, bioconjugation.[7][8] |
| Phenols (Ar-OH) | Aryl-alkyl ether | Incorporation of fluorescent probes, modified tyrosine analogues.[9][10] |
Conclusion: A Gateway to Novel Peptide Architectures
The use of (R)-1-Boc-aziridine-2-carboxylic acid in peptide synthesis is more than just the incorporation of another non-proteinogenic amino acid; it is a strategic gateway to a vast array of modified peptides with tailored properties. The protocols and considerations outlined in this guide provide a robust framework for researchers to confidently employ this versatile building block. By understanding the nuances of its coupling and the potential of its post-synthetic modification, scientists can unlock new avenues in drug discovery, chemical biology, and materials science, ultimately expanding the functional repertoire of synthetic peptides.
References
-
Ottesen, L. K., Jaroszewski, J. W., & Franzyk, H. (2010). Ring opening of a resin-bound chiral aziridine with phenol nucleophiles. The Journal of Organic Chemistry, 75(15), 4983–4991. [Link]
-
Wassenaar, J., et al. (2012). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. Organic & Biomolecular Chemistry, 10(34), 6829-6832. [Link]
-
Ottesen, L. K., Jaroszewski, J. W., & Franzyk, H. (2010). Ring Opening of a Resin-Bound Chiral Aziridine with Phenol Nucleophiles. The Journal of Organic Chemistry, 75(15), 4983-4991. [Link]
-
Zhang, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 141. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23. [Link]
-
Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369. [Link]
-
Goodman, C. M., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(9), 3472-3490. [Link]
-
Delplace, V., et al. (2015). Downstream Functionalization by Aziridine Ring Opening. In Cyclic Peptides: From Discovery to Therapeutics. Royal Society of Chemistry. [Link]
-
Schilling, C. I., et al. (2014). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. ACS Chemical Biology, 9(3), 633–637. [Link]
-
Poskus, D., & Čikotienė, I. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
American Chemical Society. (n.d.). Organic Letters. [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. PubMed. [Link]
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The Versatile Role of (R)-Boc-aziridine-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of a Strained Ring
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and metabolic stability is relentless. Among the myriad of chiral building blocks available to the modern synthetic chemist, (R)-Boc-aziridine-2-carboxylic acid has emerged as a uniquely powerful and versatile tool. This application note delves into the multifaceted applications of this strained, three-membered heterocycle, providing detailed insights and protocols for its strategic deployment in drug discovery programs.
The inherent ring strain of the aziridine core (approximately 26-27 kcal/mol) renders it susceptible to nucleophilic attack, making it a potent electrophile.[1] This reactivity, when coupled with the stereochemical control offered by the (R)-configuration and the synthetic handle of the carboxylic acid, provides a gateway to a diverse array of complex molecular scaffolds. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom serves to modulate this reactivity and enhance solubility in organic solvents, making it a well-behaved synthetic intermediate.[2]
This guide will explore the utility of (R)-Boc-aziridine-2-carboxylic acid as a constrained amino acid surrogate, a precursor to valuable β-amino acids, and a key component in the synthesis of enzyme inhibitors and other bioactive molecules. We will provide not only the "what" but also the "why," elucidating the mechanistic rationale behind its reactivity and offering practical, field-proven protocols.
Core Applications in Medicinal Chemistry
The applications of (R)-Boc-aziridine-2-carboxylic acid are broad and impactful. Its unique structural and electronic properties are leveraged to address key challenges in drug design, including conformational rigidity, proteolytic stability, and targeted covalent modification.
Constrained Amino Acid Mimic for Peptidomimetics
The incorporation of conformational constraints into peptide-based therapeutics is a well-established strategy to enhance their metabolic stability and binding affinity. (R)-Boc-aziridine-2-carboxylic acid serves as a rigid surrogate for D-alanine, predisposing the peptide backbone to adopt specific secondary structures, such as β-turns.[3][4] This conformational pre-organization can lead to a significant improvement in biological activity.
The synthesis of dipeptides incorporating this aziridine moiety is a straightforward process, typically involving standard peptide coupling conditions.[3][5] However, the subsequent deprotection of these aziridine-containing peptides can be challenging, often requiring carefully optimized conditions to avoid unwanted ring-opening or degradation.[3]
Protocol: Synthesis of a (2R)-Aziridine-Containing Dipeptide
This protocol outlines a general procedure for the coupling of (R)-Boc-aziridine-2-carboxylic acid with a C-terminally protected amino acid.
Materials:
-
(R)-Boc-aziridine-2-carboxylic acid
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-Boc-aziridine-2-carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM at 0 °C, add DCC (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equiv) in anhydrous DCM and add NMM (2.2 equiv).
-
Add the amino acid solution to the activated ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected dipeptide.
Synthesis of Chiral β-Amino Acids
β-Amino acids are crucial components of many biologically active natural products and pharmaceuticals. Peptides composed of β-amino acids, known as β-peptides, often exhibit remarkable resistance to proteolytic degradation.[6] (R)-Boc-aziridine-2-carboxylic acid serves as an excellent precursor for the stereoselective synthesis of β-amino acids through regioselective ring-opening reactions.
The outcome of the ring-opening reaction is highly dependent on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as organocuprates and thiols, tend to attack the less sterically hindered C3 position (β-carbon), leading to the formation of β-amino acid derivatives.[1][7] In contrast, "hard" nucleophiles often attack the C2 position (α-carbon).[7]
Protocol: Synthesis of a β-Amino Ester via Reductive Ring-Opening
This protocol describes the reductive ring-opening of an N-activated aziridine-2-carboxylate to yield a β-amino ester, a method that has proven effective for this class of compounds.[6][8]
Materials:
-
(R)-Boc-aziridine-2-carboxylic acid methyl ester
-
Samarium(II) iodide (SmI₂) solution in THF
-
N,N-Dimethylethanolamine (DMEA)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the (R)-Boc-aziridine-2-carboxylic acid methyl ester (1.0 equiv) in anhydrous THF.
-
Add DMEA (8.0 equiv) to the solution.
-
Cool the mixture to -78 °C under an inert atmosphere.
-
Slowly add a solution of SmI₂ in THF (4.0 equiv) until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of methanol.
-
Allow the mixture to warm to room temperature and partition between diethyl ether and saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Covalent Enzyme Inhibitors
The electrophilic nature of the aziridine ring makes it an ideal "warhead" for the design of covalent inhibitors that can form an irreversible bond with nucleophilic residues (e.g., cysteine or serine) in the active site of an enzyme.[3][9] This strategy has been successfully employed in the development of inhibitors for a range of enzyme classes, including proteases and protein disulfide isomerases.[9][10]
Derivatives of (R)-Boc-aziridine-2-carboxylic acid, particularly amides and sulfonamides, have been shown to be potent inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in cancer and thrombosis.[9][10] NMR studies have confirmed that these inhibitors form covalent adducts with cysteine residues in the active site of PDI.[9]
Data Summary
| Application | Key Feature | Resulting Moiety | Therapeutic Potential |
| Peptidomimetics | Conformational Constraint | β-turn inducer | Enhanced metabolic stability and potency |
| β-Amino Acid Synthesis | Regioselective Ring-Opening | Chiral β-amino acids | Proteolytically stable peptides, natural product synthesis |
| Covalent Inhibition | Electrophilic Warhead | Covalent adduct with enzyme | Irreversible enzyme inhibition (e.g., anticancer, antithrombotic) |
Conclusion: A Building Block of Strategic Importance
(R)-Boc-aziridine-2-carboxylic acid is far more than a simple chiral molecule; it is a strategic building block that empowers medicinal chemists to address fundamental challenges in drug design. Its ability to introduce conformational rigidity, serve as a precursor to proteolytically stable β-amino acids, and act as a targeted covalent warhead underscores its immense value. The protocols and insights provided in this guide are intended to facilitate the broader adoption of this versatile reagent in drug discovery programs, ultimately contributing to the development of novel and effective therapeutics.
References
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Gagnon, D., & Giguere, D. (2012). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 77(23), 10882–10893. [Link]
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Ryan, D. A., & Gin, D. Y. (2008). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Journal of the American Chemical Society, 130(46), 15228–15229. [Link]
-
Cardillo, G., & Gentilucci, L. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 295. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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Park, C. H., & Rychnovsky, S. D. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2825. [Link]
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Gagnon, D., & Giguere, D. (2012). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 77(23), 10882–10893. [Link]
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Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261–270. [Link]
-
Zelencova-Gopejenko, D., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197669. [Link]
-
Zelencova-Gopejenko, D., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Ryan, D. A., & Gin, D. Y. (2008). Ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles. Stereoselective preparation of alpha- and beta-O-glycosyl serine conjugates. Journal of the American Chemical Society, 130(46), 15228–15229. [Link]
-
Kalvins, I., et al. (2021). Aziridine-2-carboxylic acid derivatives and its open-ring isomers as a novel PDIA1 inhibitors. ResearchGate. [Link]
-
Lin, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
Broekman, M. (1993). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Delft University of Technology. [Link]
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Miller, S. J., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369. [Link]
- Charng, Y., et al. (2004). Aziridine compounds and their use in medical devices.
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Alcaide, B., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(4), 2269–2285. [Link]
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D'hooghe, M., & Ha, H. J. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4381–4401. [Link]
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Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261–270. [Link]
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Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
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LookChem. (n.d.). (S)-N-Boc-aziridine-2-carboxylic acid. Retrieved from [Link]
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Miller, S. J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit. [Link]
-
Sapegin, A., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5567. [Link]
-
D'hooghe, M. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1782–1795. [Link]
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Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link]
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Kananovich, D., & Kaczor, A. A. (2019). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 24(18), 3349. [Link]
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Singh, R. P., et al. (2021). Recent advances in the synthesis of small drug molecules for clinical applications: An insight. Results in Chemistry, 3, 100153. [Link]
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Thomson, R. J., & Chan, T. R. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5242–5245. [Link]
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asymmetric synthesis using (R)-Boc-aziridine-2-carboxylic acid
An In-Depth Technical Guide to Asymmetric Synthesis Using (R)-Boc-aziridine-2-carboxylic Acid
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic applications of (R)-tert-butyloxycarbonyl-aziridine-2-carboxylic acid. This chiral building block is a powerful tool in modern asymmetric synthesis, prized for its unique combination of conformational rigidity, stereochemical integrity, and electrophilic reactivity. Its strained three-membered ring is primed for controlled, regioselective ring-opening, providing access to a diverse array of enantiomerically pure, high-value molecules, particularly unnatural amino acids and complex peptide derivatives.[1][2]
The synthetic utility of (R)-Boc-aziridine-2-carboxylic acid stems from the inherent strain of the aziridine ring (approx. 26-27 kcal/mol) and the activating nature of the N-Boc (tert-butyloxycarbonyl) group.[1] The electron-withdrawing character of the Boc group enhances the electrophilicity of the ring carbons, making them susceptible to attack by a wide range of nucleophiles.
The critical aspect of this chemistry is the control of regioselectivity. Nucleophilic attack can occur at two positions:
-
C3 (β-position): Attack at this carbon leads to the formation of β-amino acid derivatives. This pathway is generally favored by "soft" nucleophiles under neutral or mildly acidic conditions. The reaction proceeds via a classic S(_N)2 mechanism, resulting in an inversion of stereochemistry at the C3 center.
-
C2 (α-position): Attack at the carbon bearing the carboxylate group yields α-substituted β-amino compounds (or α,β-diamino acids if the nucleophile is an amine). This outcome can be promoted by "harder" nucleophiles or through the use of Lewis acids that coordinate to the carboxylate oxygen, further activating this position.
The choice of nucleophile, solvent, and additives allows for precise control over which of these pathways dominates, making (R)-Boc-aziridine-2-carboxylic acid a versatile precursor to distinct product classes.
Caption: Controlling Regioselectivity in Aziridine Ring-Opening.
Application: Asymmetric Synthesis of β-Amino Acids
Unnatural β-amino acids are foundational components in medicinal chemistry.[2] Peptides constructed from these building blocks, known as β-peptides, often exhibit remarkable resistance to proteolytic degradation and can form stable, predictable secondary structures, making them ideal candidates for developing novel therapeutics.[3] The reductive ring-opening of N-activated aziridine-2-carboxylates is a highly effective strategy for their synthesis.[3][4]
Protocol 1: Synthesis of a Protected (R)-β³-Amino Ester via Reductive Ring-Opening
This protocol details the synthesis of a β-amino ester through the C-N bond cleavage of an N-activated aziridine using samarium diiodide (SmI₂), a powerful single-electron transfer agent. The choice of a strongly electron-withdrawing group on the nitrogen, such as a p-toluenesulfonyl (Ts) or a 2-(trimethylsilyl)ethyl sulfonyl (SES) group, ensures high regioselectivity for the desired C-N cleavage over competing C-C cleavage.[3][4]
Workflow Diagram
Caption: Workflow for β-Amino Ester Synthesis.
Step-by-Step Methodology:
-
N-Activation (Example with SES group):
-
To a solution of the starting (R)-Boc-aziridine-2-carboxylate ester in an appropriate aprotic solvent (e.g., CH₂Cl₂), add a base such as triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C and slowly add 2-(trimethylsilyl)ethylsulfonyl chloride (SES-Cl, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Rationale: The Boc group is replaced with the more strongly activating SES group. This group significantly enhances the selectivity for C-N bond cleavage during the subsequent reductive opening.[3]
-
-
Preparation of SmI₂ Solution:
-
In a separate flask under an inert atmosphere (N₂ or Ar), add samarium metal powder (4.2 equiv.) to anhydrous THF.
-
Add 1,2-diiodoethane (4.0 equiv.) portion-wise. The solution should turn a deep blue-green, indicating the formation of SmI₂. Stir for 2-3 hours at room temperature.
-
-
Reductive Ring-Opening:
-
Cool the SmI₂ solution to 0 °C.
-
In another flask, dissolve the N-SES-activated aziridine (1.0 equiv.) and N,N-dimethylethanolamine (DMEA, 8.0 equiv.) in anhydrous THF.
-
Slowly add the substrate solution to the SmI₂ solution via cannula.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Rationale: SmI₂ acts as a single-electron donor. The electron adds to the LUMO of the activated aziridine, leading to the cleavage of the weakest bond, which is the C2-N bond in this highly activated system. DMEA serves as a proton source for the reaction.[4]
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure, protected β-amino ester.
-
Data Summary: Regioselectivity of Reductive Ring-Opening
The choice of the N-activating group is paramount for controlling the reaction outcome.
| N-Activating Group | Substrate Stereochemistry | C-N Cleavage Product (β-Amino Ester) | C-C Cleavage Product (Glycine Derivative) | Reference |
| Boc | cis-3-phenyl | ~45% | ~46% | [4] |
| Ts (Tosyl) | cis-3-phenyl | >95% | <5% | [3] |
| SES | cis-3-phenyl | >95% | <5% | [3] |
Table demonstrates the superior selectivity achieved with strongly electron-withdrawing sulfonyl groups compared to the carbamate Boc group, especially for sterically hindered cis-aziridines.
Application: Site-Selective Peptide Modification
The incorporation of aziridine-2-carboxylic acid into a peptide sequence transforms it into a powerful tool for chemical biology. The aziridine moiety acts as a localized electrophile, or "warhead," enabling site-selective and stereoselective conjugation with nucleophiles under mild conditions.[5] This strategy is particularly effective with thiol nucleophiles, such as cysteine side chains, fluorescent tags, or even complex carbohydrates, providing a convergent route to modified peptides and proteins.[5][6]
Protocol 2: On-Resin Thiol Alkylation of an Aziridine-Containing Peptide
This protocol describes the solid-phase synthesis of a peptide containing an aziridine-2-carboxylic acid (Azy) residue, followed by its site-selective modification with a thiol nucleophile directly on the solid support.
Workflow Diagram
Caption: Solid-Phase Synthesis and Modification Workflow.
Step-by-Step Methodology:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based chemistry.
-
At the desired position, incorporate Fmoc-(2R)-aziridine-2-carboxylic acid using standard coupling reagents like HBTU/DIPEA. The coupling time may need to be extended to ensure high efficiency.
-
Rationale: SPPS allows for the rapid and efficient assembly of the peptide backbone, with the aziridine unit strategically placed for subsequent modification.[5]
-
-
On-Resin Nucleophilic Ring-Opening:
-
After completing the peptide sequence, swell the resin-bound peptide in a suitable solvent like NMP or DMF.
-
Prepare a solution of the thiol nucleophile (e.g., farnesyl thiol, a fluorescent tag with a thiol linker; 5-10 equiv.) and a mild, non-nucleophilic base like diisopropylethylamine (DIPEA, 5-10 equiv.) in NMP.
-
Add this solution to the resin and agitate at room temperature for 4-12 hours.
-
Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
-
Rationale: The reaction is performed on-resin to simplify purification; excess reagents are simply washed away. The thiol, a soft nucleophile, selectively attacks the C3 (β-carbon) of the aziridine, leading to a stable thioether linkage with high regioselectivity.[5]
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF, DCM, and methanol to remove all excess reagents.
-
Dry the resin under vacuum.
-
Treat the resin with a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the modified peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final modified peptide as a white powder.
-
This powerful methodology provides convergent access to complex bioconjugates that would be difficult to assemble through linear synthesis alone.
References
-
Hu, X. et al. (2011). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PLoS ONE, 6(6), e20978. Available at: [Link]
-
Cardillo, G. et al. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2849-2877. Available at: [Link]
-
Ha, H.-J. et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1698. Available at: [Link]
-
Reddy, B. V. S. et al. (2015). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 17(7), 3871-3876. Available at: [Link]
-
Singh, G. S. (2012). Aziridines: A Class of Valuable Synthetic Intermediates. Chemistry of Heterocyclic Compounds, 48(1), 1-29. Available at: [Link]
-
Wulff, W. D. et al. (2015). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 80(1), 292-311. Available at: [Link]
-
Majumdar, K. C. et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts, 14(1), 47. Available at: [Link]
-
Wulff, W. D. et al. (2015). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. PMC - NIH. Available at: [Link]
-
Ha, H.-J. et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1278854. Available at: [Link]
-
Davis, F. A. et al. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. The Journal of Organic Chemistry, 64(24), 8929-8935. Available at: [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]
-
Kuzmič, S. et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. Available at: [Link]
-
Ošeka, M. & Kanger, T. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5565. Available at: [Link]
-
Zwanenburg, B. et al. (1988). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Ph.D. Thesis, University of Nijmegen. Available at: [Link]
-
Kuzmič, S. et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. PubMed. Available at: [Link]
-
Bucher, C. et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available at: [Link]
-
Danishefsky, S. J. et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-7369. Available at: [Link]
-
Verstappen, M. M. H. et al. (1996). Asymmetric Synthesis of 2H-Azirine Carboxylic Esters by an Alkaloid-Mediated Neber Reaction. The Journal of Organic Chemistry, 61(21), 7218-7219. Available at: [Link]
-
Danishefsky, S. J. et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit. Available at: [Link]
-
Kuzmič, S. et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. Available at: [Link]
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The Strategic Application of the tert-Butoxycarbonyl (Boc) Group in Aziridine Synthesis: A Technical Guide for Chemical Researchers
Preamble: The Aziridine Moiety and the Imperative of Nitrogen Protection
Aziridines, the nitrogen-containing analogues of epoxides, are synthetically versatile intermediates of significant interest to medicinal and process chemists. The inherent strain of the three-membered ring makes them highly susceptible to nucleophilic ring-opening, a characteristic that allows for the stereospecific installation of nitrogen-containing fragments into complex molecular architectures. However, the nucleophilicity of the aziridinal nitrogen can lead to undesirable side reactions, including polymerization and N-alkylation. Consequently, the use of a protecting group on the nitrogen atom is often a prerequisite for predictable and high-yielding transformations.
The tert-butoxycarbonyl (Boc) group has distinguished itself as a premier choice for aziridine protection and activation. Its electron-withdrawing nature tempers the nucleophilicity of the nitrogen atom while simultaneously activating the ring carbons toward nucleophilic attack. Furthermore, the steric demand of the Boc group can impart significant regiochemical control in ring-opening reactions. Critically, its facile removal under mild acidic conditions preserves the integrity of other sensitive functional groups, a feature of paramount importance in multi-step synthesis.[1][2] This technical guide provides an in-depth exploration of the Boc group's role in aziridine synthesis, offering mechanistic insights and robust experimental protocols for the modern research scientist.
The Mechanistic Underpinnings of Boc-Group Activation
The efficacy of the Boc group in aziridine chemistry stems from its ability to modulate the electronic properties of the heterocyclic ring. By engaging the nitrogen's lone pair in resonance, the Boc group diminishes the electron density at the nitrogen atom, thereby reducing its basicity and nucleophilicity. This electronic delocalization renders the aziridine ring carbons more electrophilic and thus more susceptible to attack by a wide array of nucleophiles. This activation is a cornerstone of modern aziridine chemistry.[3]
Caption: Electronic activation of the aziridine ring by the Boc group.
Principal Synthetic Routes to N-Boc Aziridines
The preparation of N-Boc aziridines is most commonly and reliably achieved through the intramolecular cyclization of N-Boc protected β-amino alcohols. This transformation hinges on the activation of the hydroxyl group to create a competent leaving group, which is subsequently displaced by the nitrogen atom in an intramolecular SN2 reaction.
The Mitsunobu Reaction: A Single-Step Cyclization
The Mitsunobu reaction offers an elegant and efficient one-pot synthesis of N-Boc aziridines from their corresponding β-amino alcohol precursors.[4][5] This reaction proceeds with a characteristic inversion of stereochemistry at the alcohol-bearing carbon, a feature that provides excellent stereochemical control. The reaction is initiated by the formation of an oxyphosphonium salt, which is then intramolecularly displaced by the Boc-protected nitrogen.
Caption: Experimental workflow for the Mitsunobu synthesis of N-Boc aziridines.
Protocol: Synthesis of (S)-tert-butyl 2-phenylaziridine-1-carboxylate from (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol
-
Materials: (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF), ethyl acetate, hexanes, saturated aqueous sodium bicarbonate, brine, and anhydrous sodium sulfate.
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous THF to a concentration of 0.1 M.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIAD (1.2 equiv) dropwise over a period of 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 12–18 hours.
-
Monitor the reaction for the consumption of starting material by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 15%) to yield the pure (S)-tert-butyl 2-phenylaziridine-1-carboxylate.
-
-
Validation: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the stereochemical integrity by measuring the optical rotation and comparing it with established literature values.
Tosylation Followed by Base-Mediated Cyclization
An alternative, two-step approach involves the activation of the hydroxyl group as a tosylate, a superior leaving group. Subsequent treatment with a non-nucleophilic base induces intramolecular cyclization to furnish the N-Boc aziridine.[6][7][8][9] This method is particularly advantageous for substrates that are sensitive to the conditions of the Mitsunobu reaction.
Protocol: Synthesis of (S)-tert-butyl 2-phenylaziridine-1-carboxylate from (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol
-
Step 1: Tosylation
-
Dissolve (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv).
-
Stir the reaction at 0 °C for 3–5 hours.
-
Quench the reaction with deionized water and separate the layers. Extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude tosylate is typically of sufficient purity for the subsequent step.
-
-
Step 2: Cyclization
-
Dissolve the crude tosylate in anhydrous THF (0.2 M).
-
Add potassium tert-butoxide (1.5 equiv) in a single portion at ambient temperature.
-
Stir the mixture for 2–4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the target aziridine.
-
Synthetic Applications: Regioselective Ring-Opening of N-Boc Aziridines
The synthetic power of N-Boc aziridines is fully realized in their ring-opening reactions. The Boc group facilitates these transformations, which generally proceed via an SN2 mechanism, allowing for the stereospecific synthesis of a wide variety of β-functionalized amines.[10][11][12][13]
| Nucleophile Class | Representative Reagent | Typical Product | General Regioselectivity |
| Organometallics | R₂CuLi, RMgX | β-Substituted amines | Attack at the less sterically hindered carbon |
| Azides | NaN₃ | β-Azido amines | Attack at the less sterically hindered carbon |
| Halides | LiX (X = Cl, Br, I) | β-Halo amines | Attack at the less sterically hindered carbon |
| Thiols | RSH / Base | β-Thio amines | Attack at the less sterically hindered carbon |
Protocol: Regioselective Ring-Opening of tert-butyl 2-methylaziridine-1-carboxylate with Thiophenol
-
Materials: tert-butyl 2-methylaziridine-1-carboxylate, thiophenol, potassium carbonate, acetonitrile, ethyl acetate, deionized water, brine, and anhydrous sodium sulfate.
-
Procedure:
-
To a solution of tert-butyl 2-methylaziridine-1-carboxylate (1.0 equiv) in acetonitrile (0.2 M), add thiophenol (1.2 equiv) and potassium carbonate (1.5 equiv).
-
Heat the reaction mixture to 50 °C and stir for 8–12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to ambient temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the β-thio amine product.
-
Concluding Remarks
The tert-butoxycarbonyl protecting group serves as a powerful tool in contemporary aziridine chemistry. Its dual role in nitrogen protection and ring activation enables a broad spectrum of synthetic transformations, from stereocontrolled synthesis via intramolecular cyclization to diverse functionalization through nucleophilic ring-opening. The protocols and mechanistic discussions presented herein provide a robust framework for researchers and drug development professionals to effectively utilize Boc-protected aziridines as versatile building blocks in the synthesis of complex nitrogenous compounds.
References
- Vertex AI Search Result 1: Provides a one-pot procedure for transforming 2-amino alcohols into N-tosyl aziridines via tosylation and in-situ cyclization, a method analogous to Boc-aziridine synthesis.
- Vertex AI Search Result 2: Details the synthesis of N-tosyl aziridines from 2-amino alcohols, which is a relevant parallel to the synthesis of N-Boc aziridines.
-
Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers (Basel), 14(16), 3253. [Link]
-
Kaur, N. (2026). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]
- Vertex AI Search Result 5: Discusses the nucleophilic ring-opening of aziridines with amines under catalyst- and solvent-free conditions, showcasing the reactivity of activ
-
Choi, J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1699. [Link]
-
Singh, G. S., & Singh, P. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447–501. [Link]
-
Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
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Gansäuer, A., & Fan, C. A. (2018). Synthesis of 1,3-Amino Alcohols by Hydroxy-Directed Aziridination and Aziridine Hydrosilylation. Angewandte Chemie International Edition, 57(41), 13528–13532. [Link]
- Vertex AI Search Result 11: Provides a collection of articles on the nucleophilic ring-opening reactions of aziridines.
-
Maciąg, D., et al. (2019). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 24(18), 3244. [Link]
-
Alker, A., et al. (2000). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry, 65(21), 7030–7038. [Link]
-
Deredas, D., et al. (2021). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 26(11), 3326. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]
- Vertex AI Search Result 17: Shows a diagram for the synthesis of aziridines by the Mitsunobu reaction.
-
Stankovic, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665. [Link]
-
Semba, K., & Nakao, Y. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1964–1977. [Link]
-
Stankovic, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665. [Link]
- Vertex AI Search Result 22: Provides tables and context for the synthesis of aziridines
-
Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Shunxiang. [Link]
-
ACS GCI Pharmaceutical Roundtable. Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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- 4. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
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Application Notes & Protocols: Strategic Coupling of (R)-Boc-aziridine-2-carboxylic Acid
Abstract
(R)-Boc-aziridine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and peptide science. As a conformationally constrained amino acid analog, its incorporation into target molecules can impart unique structural and functional properties. However, the inherent electrophilicity and ring strain of the aziridine moiety present a significant synthetic challenge. Standard peptide coupling conditions can lead to competitive, undesired nucleophilic ring-opening reactions, compromising yield and purity. This document provides a comprehensive guide to the strategic coupling of (R)-Boc-aziridine-2-carboxylic acid, detailing robust protocols that preserve the integrity of the aziridine ring, explaining the mechanistic rationale behind procedural choices, and offering troubleshooting advice for researchers in drug development and chemical synthesis.
Introduction: The Synthetic Dichotomy of Aziridines
The aziridine-2-carboxylic acid scaffold is a powerful tool for designing molecules such as covalent modifiers and peptidomimetics.[1] Its three-membered ring locks the dihedral angles, offering a rigid structural element, while also serving as a latent electrophile, or "warhead," for covalent interaction with biological targets.[1][2] This dual nature is the core of its utility and its synthetic challenge. The primary goal during amide bond formation is to activate the carboxylic acid for nucleophilic attack by an amine, without inducing the amine to attack the electrophilic C3 carbon of the aziridine ring.[2][3][4]
The key to successful coupling lies in reaction kinetics: the rate of amide bond formation must significantly exceed the rate of aziridine ring-opening. This is achieved by selecting coupling reagents and conditions that favor rapid formation of a highly reactive acyl intermediate while maintaining a mild, non-nucleophilic environment.
Mechanism: Desired Coupling vs. Undesired Ring-Opening
The central challenge is to direct the amine nucleophile exclusively to the activated carboxyl group. The Boc (tert-butyloxycarbonyl) group on the aziridine nitrogen provides some electronic stabilization but does not eliminate the ring's susceptibility to nucleophilic attack, especially under harsh conditions.[4]
The desired pathway involves the activation of the carboxylic acid by a coupling reagent (e.g., HATU, EDC), forming a highly reactive intermediate (e.g., O-acylisourea or active ester). This intermediate is rapidly intercepted by the primary or secondary amine to form the desired amide bond, preserving the aziridine ring.
The competing side reaction, nucleophilic ring-opening, occurs when the amine attacks one of the aziridine ring carbons, typically the less-hindered C3 position.[2][5] This reaction is often catalyzed by acidic or basic conditions and results in the formation of a diamine byproduct, which complicates purification and reduces the yield of the target molecule.
Below is a diagram illustrating this critical choice point in the reaction pathway.
Caption: Reaction pathways for coupling (R)-Boc-aziridine-2-carboxylic acid.
Recommended Coupling Protocols
Two primary methods are recommended, based on their efficiency and proven success in minimizing side reactions: HATU-mediated coupling and the more classical EDC/HOBt-mediated coupling.[4] These protocols are suitable for solution-phase synthesis.
3.1. Protocol 1: HATU-Mediated Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that promotes rapid formation of the OBt active ester, leading to fast reaction times and minimal racemization.[6][7][8] The speed of this reaction is its primary advantage, as it quickly consumes the activated acid before the amine has a significant opportunity to attack the aziridine ring.
Materials:
-
(R)-Boc-aziridine-2-carboxylic acid
-
Amine coupling partner (e.g., an amino acid ester hydrochloride)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Boc-aziridine-2-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add the amine coupling partner (1.0-1.1 equiv). If the amine is a hydrochloride salt, it will be neutralized in the next step.
-
Add HATU (1.1 equiv) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5-3.0 equiv) dropwise. The extra equivalents are necessary to neutralize the amine salt and facilitate the coupling reaction.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous citric acid (if the amine is basic), saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
3.2. Protocol 2: EDC/HOBt-Mediated Coupling
Rationale: This classic carbodiimide-based method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[9][10] 1-Hydroxybenzotriazole (HOBt) is added as an essential additive that traps this intermediate to form an HOBt-ester.[11] This ester is less prone to racemization and side reactions than the O-acylisourea and reacts cleanly with the amine.[6] The byproducts of EDC are water-soluble, simplifying purification.[6][10]
Materials:
-
(R)-Boc-aziridine-2-carboxylic acid
-
Amine coupling partner
-
EDC hydrochloride
-
HOBt hydrate
-
DIPEA or Triethylamine (TEA) (if amine is a salt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up reagents (as listed in Protocol 1)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-Boc-aziridine-2-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M).
-
Add the amine coupling partner (1.0-1.1 equiv).
-
If the amine is a hydrochloride salt, add DIPEA or TEA (1.1 equiv) to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) portion-wise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Experimental Workflow and Data
The general workflow for these coupling reactions is straightforward and follows standard organic synthesis practices.
Caption: General experimental workflow for aziridine coupling reactions.
Table 1: Comparison of Coupling Protocol Outcomes
| Parameter | Protocol 1: HATU/DIPEA | Protocol 2: EDC/HOBt | Notes |
| Reaction Time | 2-4 hours | 12-18 hours | HATU offers a significant speed advantage. |
| Typical Yield | 75-90% | 65-85% | Yields are substrate-dependent but HATU is often superior. |
| Purity (Crude) | Generally high | Good, may have urea byproducts | EDC byproducts are water-soluble and easily removed.[6] |
| Side Reactions | Minimal ring-opening observed | Low risk of ring-opening | Both methods are mild and effective at preserving the aziridine ring. |
| Cost & Handling | Higher cost, moisture-sensitive | Lower cost, more stable reagents | EDC/HOBt is more economical for large-scale synthesis. |
Characterization of Products
Confirming the integrity of the aziridine ring post-coupling is critical.
-
¹H NMR Spectroscopy: The protons on the aziridine ring have characteristic chemical shifts and coupling constants. Look for the three distinct proton signals of the aziridine ring, typically found in the 2.0-3.5 ppm range. The absence of new signals corresponding to a ring-opened diamine product is a key indicator of success.
-
¹³C NMR Spectroscopy: The aziridine ring carbons will appear at characteristic chemical shifts, typically between 30-45 ppm.
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive method to confirm the elemental composition of the product. The observed mass should match the calculated mass for the desired, ring-intact amide product.
Troubleshooting
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive coupling reagents (hydrolyzed).2. Insufficient base.3. Sterically hindered amine. | 1. Use fresh, anhydrous solvents and reagents. Purchase new coupling agents if necessary.2. Ensure adequate base (DIPEA/TEA) is used, especially with amine salts.3. Switch to HATU (Protocol 1) as it is more effective for hindered couplings.[8] Extend reaction time. |
| Ring-Opened Side Product Detected | 1. Reaction temperature too high.2. Extended reaction time with unreactive amine.3. Presence of acidic/basic impurities. | 1. Maintain low temperatures (0 °C) for a longer duration before warming.2. Use HATU for faster coupling to minimize exposure time.3. Ensure all reagents and solvents are pure and anhydrous. |
| Epimerization/Racemization | Over-activation of the carboxylic acid, especially with excess base or high temperatures. | 1. Use HOBt or HOAt-based additives (like in HATU) which are known to suppress racemization.[6]2. Avoid using more than the recommended amount of base.3. Keep reaction temperatures low. |
Conclusion
The successful coupling of (R)-Boc-aziridine-2-carboxylic acid is readily achievable through the careful selection of modern, efficient coupling reagents and the maintenance of mild reaction conditions. The HATU-mediated protocol is recommended for its speed and high efficiency, particularly for challenging or small-scale syntheses. The EDC/HOBt method remains a robust and economical alternative for routine applications. By prioritizing rapid amide bond formation over the competing ring-opening pathway, researchers can effectively incorporate this valuable constrained amino acid into a wide array of complex molecules, advancing efforts in drug discovery and chemical biology.
References
-
G. G. D. de Kort, Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Nijmegen, 1991. [Link]
-
Fairhurst, R. A. et al. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Org. Biomol. Chem., 2015, 13, 7655-7666. [Link]
-
Kuzmič, P. et al. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chim. Slov. 2022, 69, 261–270. [Link]
-
Aapptec, Coupling Reagents. [Link]
-
Singh, J. et al. Regioselective ring opening of aziridine for synthesizing azaheterocycle. Front. Chem., 2023. [Link]
-
Common Organic Chemistry, Amine to Amide (EDC + HOBt). [Link]
-
Kaur, H. et al. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Org. Biomol. Chem., 2010, 8, 341-346. [Link]
-
Yadav, J.S. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett., 2009, 50(44), 6061-6064. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Unnatural Amino Acids from (R)-1-Boc-aziridine-2-carboxylic acid
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of unnatural amino acids, utilizing the versatile chiral building block, (R)-1-Boc-aziridine-2-carboxylic acid. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the stereoselective synthesis of diverse α- and β-amino acid derivatives.
Introduction: The Significance of Unnatural Amino Acids and the Utility of the Aziridine Scaffold
Unnatural amino acids are invaluable tools in modern chemical biology and drug discovery.[1] Their incorporation into peptides and proteins can confer enhanced metabolic stability, novel structural constraints, and unique biological activities.[1] The development of efficient and stereoselective synthetic routes to these compounds is therefore of paramount importance.[2][3]
(R)-1-Boc-aziridine-2-carboxylic acid serves as an exceptional chiral precursor for the synthesis of a wide array of non-proteinogenic amino acids. The inherent ring strain of the aziridine moiety (approximately 26-27 kcal/mol) renders it susceptible to nucleophilic ring-opening, providing a powerful method for the introduction of diverse side chains with high regio- and stereocontrol.[4] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom activates the aziridine ring towards nucleophilic attack, enhancing its reactivity and influencing the regioselectivity of the ring-opening reaction.[4][5]
Reaction Mechanisms and Strategic Considerations
The cornerstone of synthesizing unnatural amino acids from (R)-1-Boc-aziridine-2-carboxylic acid is the nucleophilic ring-opening of the aziridine. This process is governed by several key factors that must be carefully considered to achieve the desired product with high yield and stereopurity.
Regioselectivity of Ring-Opening: The Gateway to α- and β-Amino Acids
The nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring, leading to the formation of α- or β-amino acid derivatives, respectively. The regioselectivity is influenced by the nature of the nucleophile, the solvent, and the presence of Lewis acids.
-
Attack at C3 (SN2-type): This is the more common pathway, particularly with "soft" nucleophiles and under neutral or basic conditions. The attack occurs at the less sterically hindered carbon, leading to the formation of α-substituted β-amino acids.[4]
-
Attack at C2 (SN2-type): Attack at the more substituted carbon is generally less favored due to steric hindrance. However, certain nucleophiles, particularly organocuprates, can exhibit a preference for attack at the C2 position, yielding β-substituted α-amino acids.[6] The presence of a Lewis acid can also promote attack at the C2 position by coordinating to the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the C2 carbon.
The choice of the activating group on the aziridine nitrogen is also crucial. While the Boc group is widely used, other groups like tosyl (Ts) or nosyl (Ns) can further influence the reactivity and regioselectivity of the ring-opening reaction.[4][7] For instance, N-sulfonylated aziridines often show a high propensity for C3 attack.[7]
Figure 1: Regioselective ring-opening of (R)-1-Boc-aziridine-2-carboxylic acid.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative unnatural amino acids.
Protocol 1: Synthesis of a β-Aryl-α-amino Acid via Organocuprate Ring-Opening at C2
This protocol describes the synthesis of a protected β-phenylalanine derivative through the regioselective ring-opening of methyl (R)-1-Boc-aziridine-2-carboxylate with a Gilman cuprate.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Methyl (R)-1-Boc-aziridine-2-carboxylate | Sigma-Aldrich | ≥97% |
| Copper(I) iodide (CuI) | Acros Organics | 99.5% |
| Phenyllithium (1.8 M in di-n-butyl ether) | Alfa Aesar | Solution |
| Tetrahydrofuran (THF), anhydrous | Fisher Scientific | DriSolv™ |
| Diethyl ether, anhydrous | EMD Millipore | DriSolv™ |
| Saturated aqueous ammonium chloride (NH4Cl) | VWR Chemicals | ACS Grade |
| Magnesium sulfate (MgSO4), anhydrous | BeanTown Chemical | Laboratory Grade |
Experimental Procedure:
-
Preparation of the Gilman Cuprate: To a flame-dried, argon-purged round-bottom flask, add CuI (1.1 equivalents). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add phenyllithium solution (2.2 equivalents) dropwise via syringe. Stir the resulting suspension at -78 °C for 30 minutes to form the lithium diphenylcuprate.
-
Ring-Opening Reaction: In a separate flame-dried, argon-purged flask, dissolve methyl (R)-1-Boc-aziridine-2-carboxylate (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared Gilman cuprate suspension to the aziridine solution via cannula.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired protected β-phenylalanine derivative.
Figure 2: Workflow for the synthesis of a β-aryl-α-amino acid.
Protocol 2: Synthesis of an α-Azido-β-amino Acid via Ring-Opening at C3
This protocol details the synthesis of a protected α-azido-β-amino acid, a versatile intermediate for the synthesis of diamino acids, through the ring-opening of methyl (R)-1-Boc-aziridine-2-carboxylate with sodium azide.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Methyl (R)-1-Boc-aziridine-2-carboxylate | Sigma-Aldrich | ≥97% |
| Sodium azide (NaN3) | Alfa Aesar | 99.5% |
| Ammonium chloride (NH4Cl) | VWR Chemicals | ACS Grade |
| Dimethylformamide (DMF), anhydrous | Acros Organics | DriSolv™ |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Deionized water | - | - |
| Brine | - | Saturated |
| Sodium sulfate (Na2SO4), anhydrous | BeanTown Chemical | Laboratory Grade |
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add methyl (R)-1-Boc-aziridine-2-carboxylate (1.0 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).
-
Solvent Addition and Heating: Add anhydrous DMF to the flask and stir the mixture at 80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into deionized water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired protected α-azido-β-amino acid.
Troubleshooting and Safety Precautions
-
Incomplete Reactions: Ensure all reagents are anhydrous, as moisture can quench organometallic reagents and interfere with the reaction. The use of freshly prepared organocuprates is recommended for optimal reactivity.
-
Poor Regioselectivity: The choice of solvent and temperature can significantly impact regioselectivity. For organocuprate additions, low temperatures (e.g., -78 °C) are crucial. For other nucleophiles, screening different solvents and Lewis acids may be necessary to optimize for the desired isomer.
-
Safety: Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere. Sodium azide is highly toxic and potentially explosive; handle it with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
(R)-1-Boc-aziridine-2-carboxylic acid is a powerful and versatile chiral building block for the asymmetric synthesis of a wide range of unnatural amino acids. By carefully selecting the nucleophile and reaction conditions, the regioselectivity of the aziridine ring-opening can be controlled to afford either α- or β-amino acid derivatives with high stereopurity. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel amino acid structures for applications in drug discovery and chemical biology.
References
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition. [Link]
-
Synthesis of aziridines from amino alcohols. ResearchGate. [Link]
-
Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. [Link]
-
Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules. [Link]
-
Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules. [Link]
-
Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Organic Letters. [Link]
-
Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Molecules. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
-
Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. RSC Advances. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. Molecules. [Link]
-
β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry. [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Synthesis of α-Amino Acids by Ring Opening of Aziridine-2-carboxylates with Carbon Nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Unnatural Amino Acids. Part 2. Simple Method of Obtaining Esters of Aziridine-2-carboxylic Acids by a Transesterification Reaction. ResearchGate. [Link]
-
Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. The Journal of Organic Chemistry. [Link]
-
Synthetic route to amino- and carboxyl-substituted unnatural amino acids. ResearchGate. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable yet challenging chiral building block. (R)-Boc-aziridine-2-carboxylic acid is a critical intermediate in the synthesis of non-proteinogenic amino acids and complex peptide derivatives, but its strained three-membered ring presents unique synthetic hurdles.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of (R)-Boc-aziridine-2-carboxylic acid.
Q1: What is the most common and reliable synthetic route to enantiopure (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid?
The most established and frequently cited route starts from the readily available and inexpensive chiral precursor, D-serine. This multi-step synthesis leverages the existing stereocenter of D-serine to establish the desired (R)-configuration of the aziridine. The general sequence involves protection of the functional groups, activation of the hydroxyl group to form a good leaving group, and subsequent intramolecular nucleophilic substitution to close the three-membered ring.
Q2: The N-Boc group is common, but how does it influence the aziridine's stability and reactivity?
The tert-butoxycarbonyl (Boc) group on the aziridine nitrogen plays a dual role. As an electron-withdrawing group, it "activates" the aziridine ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[3] This is often desirable for subsequent ring-opening reactions to build more complex molecules.[4] However, this activation also renders the molecule significantly more sensitive to decomposition during synthesis, purification, and storage, as even weak nucleophiles (like water or alcohols) can catalyze ring-opening.[5]
Q3: What are the most critical factors for maintaining high enantiopurity throughout the synthesis?
Maintaining the (R)-stereochemistry derived from D-serine is paramount. The key is to avoid harsh reaction conditions that could lead to epimerization. The most critical step is the base-mediated ring closure. Using a strong, non-nucleophilic base at low temperatures is crucial to prevent side reactions and racemization. Furthermore, all purification and handling steps should be performed under neutral or weakly basic conditions, as acidic environments can promote ring-opening and subsequent loss of stereochemical integrity. Asymmetric synthesis strategies are fundamental to achieving high optical purity.[6][7]
Q4: What are the recommended storage conditions for the final product?
Due to its instability, (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C). It should be kept scrupulously dry, as moisture can lead to hydrolysis and ring-opening. It is advisable to store the compound as a solid and to aliquot it into smaller quantities to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Part 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: The aziridine ring-closure step results in a very low yield.
-
Q: My cyclization yield is poor, and I recover mostly the starting amino alcohol derivative. What went wrong?
-
A: Probable Cause & Solution: This strongly suggests incomplete activation of the Cβ hydroxyl group. The conversion of the alcohol to a sulfonate ester (mesylate or tosylate) is a prerequisite for nucleophilic attack by the nitrogen. Ensure the mesyl chloride (MsCl) or tosyl chloride (TsCl) is fresh and added slowly at 0°C or below. It is critical to use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the desired reaction. Monitor the reaction by TLC until the starting material is fully consumed before proceeding to the cyclization step.
-
-
Q: I see multiple unidentified spots on my TLC plate after the cyclization reaction. What are they?
-
A: Probable Cause & Solution: This often indicates side reactions, primarily premature ring-opening. The base used for cyclization (e.g., potassium carbonate, sodium hydride) can act as a nucleophile if not chosen carefully. For sensitive substrates, a bulky, non-nucleophilic base is preferred. Additionally, ensure the reaction is run in an anhydrous, aprotic solvent (like THF or acetonitrile) to prevent solvent-mediated ring-opening. Running the reaction at the lowest effective temperature can help suppress these side pathways.
-
Problem 2: The product decomposes during purification by column chromatography.
-
Q: My crude NMR looks clean, but after silica gel chromatography, the yield is low and I see new impurities.
-
A: Probable Cause & Solution: Standard silica gel is acidic and can catalyze the ring-opening of the activated N-Boc aziridine.[8] Before purification, you must neutralize the stationary phase. This can be done by preparing a slurry of silica gel in the eluent containing 1-2% triethylamine, packing the column with this slurry, and then running the column with an eluent that also contains a small amount of triethylamine. Alternatively, using a different stationary phase like basic alumina can be effective.[8] Always perform solvent removal under reduced pressure at low temperatures (<30°C) to prevent thermal decomposition.
-
Problem 3: The final product contains significant amounts of a ring-opened isomer.
-
Q: My final product's NMR shows signals consistent with a β-amino ester, suggesting the ring has opened. How can I prevent this?
-
A: Probable Cause & Solution: This is a classic challenge stemming from the high reactivity of the N-Boc aziridine.[9] Nucleophilic attack can occur during the aqueous workup, especially if the pH is not carefully controlled. When quenching the reaction, use a saturated solution of a mild base like sodium bicarbonate and avoid strong acids. During extraction, use aprotic solvents where possible. If an alcohol was used as a solvent in a preceding step, ensure it is completely removed, as residual alcohol can act as a nucleophile.
-
Part 3: Experimental Protocols & Workflows
Workflow for Synthesis from D-Serine
The following diagram outlines the key transformations in the synthesis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, starting from D-serine methyl ester.
Caption: Synthetic pathway from D-serine methyl ester.
Detailed Protocol: Synthesis via D-Serine
This protocol is a representative synthesis adapted from established literature procedures.[1] Researchers should optimize conditions based on their specific laboratory setup and substrate batches.
Step 1: N-Tritylation of D-Serine Methyl Ester
-
Suspend D-serine methyl ester hydrochloride (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (TEA) (2.2 equiv.) dropwise to the suspension.
-
Add trityl chloride (1.05 equiv.) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC until completion. Quench with water and extract with DCM. The organic layers are dried over Na₂SO₄ and concentrated to yield the N-tritylated product.
Step 2: Mesylation of the Hydroxyl Group
-
Dissolve the N-tritylated product (1.0 equiv.) in anhydrous DCM and cool to 0°C.
-
Add TEA (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equiv.).
-
Stir the reaction at 0°C for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold saturated NaHCO₃ solution, followed by brine.
-
Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure at low temperature. The crude mesylate is often used directly in the next step.
Step 3: Aziridine Ring Formation
-
Dissolve the crude mesylate in methanol.
-
Add anhydrous potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Stir the suspension vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC for the formation of the N-trityl aziridine ester.
-
Filter off the base and concentrate the filtrate. Purify by chromatography on neutralized silica gel.
Step 4: Deprotection and N-Boc Protection
-
The N-trityl group is cleaved under mild acidic conditions.
-
The resulting free amine is immediately reprotected by dissolving it in a suitable solvent (e.g., DCM) and adding di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) and a base like TEA (1.2 equiv.).
-
Stir at room temperature until the reaction is complete.
-
The final step is the saponification of the methyl ester to the carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture.
Data Summary Table
| Step | Key Reagents | Equivalents | Solvent | Temp (°C) | Typical Time (h) |
| 1. N-Tritylation | Trityl Chloride, TEA | 1.05, 2.2 | DCM | 0 to RT | 12-16 |
| 2. Mesylation | MsCl, TEA | 1.2, 1.5 | DCM | 0 | 2-3 |
| 3. Cyclization | K₂CO₃ | 3.0 | Methanol | RT | 6-8 |
| 4. N-Boc Protection | Boc₂O, TEA | 1.1, 1.2 | DCM | RT | 2-4 |
| 5. Saponification | LiOH | 1.5 | THF/H₂O | 0 to RT | 1-3 |
Visualization of a Key Challenge: Ring-Opening
The diagram below illustrates the two potential pathways for nucleophilic attack on an N-activated aziridine-2-carboxylate, which is a primary cause of side products and yield loss.
Caption: Regioselectivity of nucleophilic ring-opening.
References
-
Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link][1][2][10]
-
Al-Harrasi, A., & Hussain, J. (2021). Synthesis of 2-Substituted Aziridine-2-Carboxylic Esters via Michael-Induced Ring-Closure Strategy. ResearchGate. This reference provides general context on aziridine synthesis. [Link][11]
-
Harwood, L. M., & Ishikawa, T. (1997). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications. [Link][6]
-
Legters, J. (1990). Synthesis and reactions of aziridine-2-carboxylic esters. Thesis, University of Nijmegen. [Link][12]
-
Gessner, V. H. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 168-193. [Link][13]
-
Crich, D., & Sasaki, M. (2009). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Organic Letters, 11(5), 1163–1165. [Link][14]
-
Al-Harrasi, A., & Hussain, J. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5581. [Link][15][16]
-
Kant, R., & Kumar, S. (2017). Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU. ChemistrySelect, 2(23), 6721-6724. [Link][5]
-
Concellón, J. M., & Riego, E. (2004). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 69(19), 6407–6410. [Link][9]
-
Lin, L., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link][7]
-
Zhang, Y., & He, J. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3290. [Link][3]
-
Kim, J. H., & Lee, W. K. (2016). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 21(11), 1509. [Link][17]
-
Hodgson, D. M., & Kloesges, J. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51505. [Link][8]
-
Tanner, D., & Somfai, P. (1994). Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry, 59(16), 4637–4642. [Link][4]
Sources
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- 2. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
- 14. Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-Boc-Aziridine Derivatives
Welcome to the Technical Support Center for the purification of N-Boc-aziridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but sensitive compounds. N-tert-butoxycarbonyl (Boc) protected aziridines are crucial intermediates in organic synthesis, valued for their role as precursors to amino alcohols, amino acids, and other nitrogen-containing molecules.[1][2][3] However, their inherent ring strain and the acid-lability of the Boc group present unique purification challenges.[1][4][5][6]
This document provides in-depth, experience-driven answers to frequently encountered problems, offering not just protocols but the rationale behind them to empower you to troubleshoot and adapt these methods for your specific derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
I. General Purity & Stability Issues
Question 1: My N-Boc-aziridine appears to be decomposing during flash column chromatography on silica gel. What is happening and how can I prevent it?
Answer: This is a very common issue. The Boc protecting group is notoriously sensitive to acidic conditions, and standard silica gel is inherently acidic (pH ≈ 4-5).[4] This acidity can catalyze the removal of the Boc group, and the resulting free N-H aziridine or the protonated aziridinium ion becomes highly susceptible to ring-opening by nucleophiles, including the silica surface itself or residual water/alcohols in your eluent.[5][7]
Troubleshooting Workflow:
-
Neutralize the Silica: The most effective solution is to use neutralized silica gel. You can prepare this by creating a slurry of silica gel in your desired starting eluent (e.g., 5% ethyl acetate in hexanes) and adding a small amount of a volatile base like triethylamine (Et₃N) or pyridine (typically 0.5-1% v/v). After thorough mixing, the column is packed with this slurry. The base neutralizes the acidic sites on the silica, preserving the integrity of the Boc group.
-
Consider Alternative Stationary Phases: If decomposition persists, basic alumina (Brockmann activity IV) is an excellent alternative for acid-sensitive compounds.[8][9] It's crucial to use deactivated alumina (activity IV or V), as highly activated alumina can also cause degradation. A protocol for preparing activity IV basic alumina is provided below.[9]
-
Minimize Contact Time: Work quickly. Do not let the compound sit on the column for extended periods. Pre-equilibrate the column thoroughly and collect fractions rapidly.
-
Low-Temperature Chromatography: If the derivative is particularly unstable, performing the chromatography in a cold room can slow down degradation pathways.
Protocol 1: Preparation of Neutralized Silica Gel for Flash Chromatography
-
Determine the amount of silica gel required for your separation.
-
In a fume hood, prepare the starting eluent solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
To this solvent, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). For every 100 mL of eluent, add 0.5 mL of Et₃N.
-
In a separate beaker, create a slurry of the silica gel with the triethylamine-containing eluent.
-
Pack the column with this slurry as you normally would.
-
Run the chromatography using an eluent that contains 0.5% Et₃N throughout the entire gradient.
Question 2: After my reaction work-up, I see multiple spots on my TLC plate. How can I identify the common impurities associated with N-Boc-aziridine synthesis?
Answer: Identifying byproducts is key to optimizing both the reaction and purification. Common impurities often arise from side reactions related to the strained aziridine ring or the protecting group.
Common Impurities & Their Origin:
| Impurity Type | Probable Cause | Identification Notes |
| Ring-Opened Products (Amino Alcohols/Ethers) | Exposure to acid (e.g., during work-up) or nucleophiles (e.g., water, alcohols).[5] | More polar than the aziridine (lower Rf on TLC). Can be identified by the appearance of a broad -OH stretch in IR and characteristic shifts in ¹H NMR. |
| Oligomers/Polymers | Anionic ring-opening polymerization can occur, especially with residual strong bases or nucleophilic initiators.[4] | Often appear as a streak or baseline material on TLC. May be insoluble in common NMR solvents. |
| N-H Aziridine (Deprotected) | Loss of the Boc group due to acid exposure. | Less polar than ring-opened products but may have different solubility. Can sometimes be re-protected in-situ.[10] |
| Unreacted Starting Materials | Incomplete reaction. | Compare TLC with authentic samples of starting materials (e.g., the parent olefin). |
| Byproducts from Reagents | For example, in aziridination using TsONHBoc, the byproduct TsOH must be neutralized and removed.[11] | Depends on the specific synthesis. Check the literature for byproducts of your chosen reagents. |
Analytical Workflow for Impurity Identification:
To definitively identify these impurities, a combination of analytical techniques is recommended.[2][][]
II. Specific Purification Techniques
Question 3: My N-Boc-aziridine derivative is an oil and is difficult to separate from a non-polar byproduct with a similar Rf value. What advanced chromatographic strategies can I employ?
Answer: When simple silica gel chromatography fails to provide adequate separation, you must modify the stationary or mobile phase to exploit different chemical interactions.
-
Reverse-Phase Flash Chromatography (C18): If your compound has sufficient polarity to be soluble in water/acetonitrile or water/methanol mixtures, reverse-phase chromatography can be highly effective. Non-polar impurities will elute earlier than your more polar N-Boc-aziridine product. This is an excellent, though more costly, alternative.
-
Alternative Normal-Phase Sorbents:
-
Diol-Bonded Silica: Less acidic than plain silica and offers different selectivity based on hydrogen bonding interactions.
-
Amino-Propyl Silica: A weakly basic phase that is excellent for separating polar compounds and can prevent degradation of acid-sensitive molecules.
-
-
Mobile Phase Modifiers: For standard silica gel, subtle changes to the eluent can dramatically alter selectivity.
-
Dichloromethane (DCM) vs. Ethyl Acetate (EtOAc): Switching the polar component of your eluent system (e.g., Hexanes/DCM instead of Hexanes/EtOAc) can change the elution order.
-
Ternary Solvent Systems: Adding a small amount of a third solvent, like methanol or acetonitrile (e.g., 90:9:1 Hexanes:EtOAc:MeOH), can fine-tune the polarity and improve separation.
-
Question 4: Is recrystallization a viable purification method for N-Boc-aziridine derivatives?
Answer: Yes, absolutely. If your N-Boc-aziridine is a solid, recrystallization is often the most effective and scalable method to achieve high purity. The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
Protocol 2: General Guideline for Recrystallization of N-Boc-Aziridines
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) at room and elevated temperatures. Look for a solvent that dissolves the compound when hot but causes it to precipitate upon cooling. A two-solvent system (one "soluble" solvent, one "anti-solvent") often works best. A common pair is ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (or solvent mixture). Ensure all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Many aziridine derivatives have been successfully purified by recrystallization, sometimes avoiding chromatography altogether.[14]
III. Purity Assessment
Question 5: How can I accurately assess the purity of my final N-Boc-aziridine product?
Answer: A single technique is often insufficient. A combination of methods is required to provide a complete picture of the compound's purity.[]
Recommended Purity Analysis Techniques:
| Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Primary tool for structural confirmation and detection of organic impurities. Integration of ¹H NMR signals against an internal standard can provide quantitative purity (qNMR). | Ensure impurities are not masked by product or solvent signals. |
| LC-MS | Provides mass confirmation and is highly sensitive for detecting trace impurities. Purity is often reported as % area under the curve (AUC).[2][] | The UV response factor can vary between the product and impurities, so AUC % is not always equivalent to mass %. |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantitative purity analysis. Using a validated method, it provides accurate % purity.[] | Method development (column, mobile phase, detector wavelength) is required. |
| Elemental Analysis (CHN) | Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical value is strong evidence of high purity. | Requires a very pure, dry, and non-hygroscopic sample. |
| Gas Chromatography (GC) | Useful for volatile aziridines or for detecting volatile impurities like residual solvents.[15] | The compound must be thermally stable enough to be volatilized without decomposition. |
References
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central. Available at: [Link]
-
Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. Available at: [Link]
-
Synthesis of Selenoaziridines: A Study on Stereochemical Outcomes of the Reaction of Aziridine Radicals and Anions Generated from Iodoaziridines. PubMed Central. Available at: [Link]
-
Recent Developments in Catalytic Asymmetric Aziridination. PubMed Central. Available at: [Link]
-
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed Central. Available at: [Link]
-
Metal- and Additive-Free Intermolecular Aziridination of Olefins Using N-Boc-O-tosylhydroxylamine. Thieme Synthesis. Available at: [Link]
-
Synthetic Applications of N-H Aziridine Containing Compounds. TSpace. Available at: [Link]
-
Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? ResearchGate. Available at: [Link]
-
Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. RJPT. Available at: [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. Available at: [Link]
-
Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. Available at: [Link]
-
Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. MDPI. Available at: [Link]
-
Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Regioselective hydroamination of unactivated olefins with diazirines as a diversifiable nitrogen source. PubMed Central. Available at: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed Central. Available at: [Link]
-
Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. PubMed Central. Available at: [Link]
-
Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Royal Society of Chemistry. Available at: [Link]
-
Aziridines in Synthesis. Baran Lab, Scripps Research. Available at: [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. PubMed Central. Available at: [Link]
-
Efficient Synthesis of Enantiomerically Pure 2-acylaziridines: Facile Syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine From a Common Intermediate. PubMed. Available at: [Link]
-
AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Available at: [Link]
-
Direct and stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins. Europe PMC. Available at: [Link]
-
Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. MDPI. Available at: [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubMed Central. Available at: [Link]
-
Synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines: a new class of ligands for highly enantioselective asymmetric synthesis. ResearchGate. Available at: [Link]
-
Metal- and Additive-Free Intermolecular Aziridination of Olefins Using N-Boc-O-tosylhydroxylamine. Organic Chemistry Portal. Available at: [Link]
-
Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. Available at: [Link]
-
(PDF) Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. ResearchGate. Available at: [Link]
Sources
- 1. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Selenoaziridines: A Study on Stereochemical Outcomes of the Reaction of Aziridine Radicals and Anions Generated from Iodoaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal- and Additive-Free Intermolecular Aziridination of Olefins Using N-Boc-O-tosylhydroxylamine [organic-chemistry.org]
- 14. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Aziridine Ring Opening
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are working with the nuanced chemistry of aziridine ring-opening reactions. Due to their inherent ring strain, aziridines are powerful synthetic intermediates, but this reactivity also presents unique challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that can arise during aziridine ring-opening reactions, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Regioselectivity in Ring-Opening of Substituted Aziridines
Question: My reaction is producing a mixture of regioisomers. How can I control where the nucleophile attacks the aziridine ring?
Answer: Regioselectivity in aziridine ring-opening is a common and critical challenge. The outcome of the nucleophilic attack is governed by a delicate balance of electronic and steric factors, which can be influenced by the reaction conditions. The reaction can proceed through an SN1-like or SN2-like mechanism, and controlling this is key.[3]
Probable Causes & Solutions:
-
Mechanism Ambiguity (SN1 vs. SN2):
-
SN2 Pathway: Nucleophilic attack occurs at the less sterically hindered carbon atom. This pathway is favored with non-stabilizing substituents on the aziridine ring and strong, non-bulky nucleophiles.
-
SN1 Pathway: If a carbocation can be stabilized at one of the aziridine carbons (e.g., by an adjacent aryl group), the reaction may proceed through an SN1-like mechanism. In this case, the nucleophile will attack the more substituted carbon.
-
Solution: To favor an SN2 pathway and attack at the less substituted carbon, use less polar solvents and avoid strong Lewis acids that promote carbocation formation.[4] For SN1-type regioselectivity, a more polar solvent and a suitable Lewis acid can be employed.
-
-
Nature of the N-Activating Group:
-
Electron-withdrawing groups on the aziridine nitrogen (e.g., tosyl, nosyl) activate the ring for nucleophilic attack.[5] The choice of this group can influence the electronic properties of the ring carbons.
-
Solution: Consider screening different N-activating groups. For instance, a bulky activating group might sterically direct the nucleophile to the less hindered carbon.
-
-
Solvent Effects:
-
The polarity of the solvent can significantly impact the transition state. Polar, protic solvents can stabilize charged intermediates, favoring an SN1-like mechanism, while nonpolar solvents often favor an SN2 pathway.[3] Some reactions have shown that selectivity can be controlled by switching between solvents like DMF and THF.[6][7]
-
Solution: Conduct a solvent screen. A systematic evaluation of solvents ranging from non-polar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMSO) can reveal the optimal medium for your desired regioselectivity.[3]
-
-
Catalyst Choice:
-
Transition metal catalysts, such as those based on palladium, can offer high regioselectivity, which can sometimes be switched by changing the ligand.[1][11]
-
Solution: If using a Lewis acid, screen a variety of options with differing strengths (e.g., Zn(OTf)₂, Cu(OTf)₂, Sc(OTf)₃). For transition metal-catalyzed reactions, ligand screening is crucial for optimizing regioselectivity.[11]
Decision Tree for Optimizing Regioselectivity
Caption: Decision-making workflow for troubleshooting regioselectivity.
Issue 2: Low or No Reaction Conversion
Question: My aziridine starting material is not being consumed, or the reaction is stalling. What factors could be hindering the reaction?
Answer: Low reactivity can stem from insufficient activation of the aziridine ring, a nucleophile that is not potent enough under the reaction conditions, or improper reaction setup.
Probable Causes & Solutions:
-
Insufficient Aziridine Activation:
-
Non-activated aziridines (with electron-donating groups on the nitrogen) are generally unreactive towards all but the strongest nucleophiles.[12] Activation via protonation (Brønsted acid) or coordination (Lewis acid) to the nitrogen lone pair is often necessary to form a more reactive aziridinium ion.[12][13][14]
-
Solution: If using a non-activated aziridine, the addition of a Brønsted or Lewis acid is essential. For activated aziridines (e.g., N-tosyl), if reactivity is still low, a stronger Lewis acid or higher temperatures may be required.
-
-
Nucleophile Reactivity:
-
The nucleophilicity of your chosen reagent may be insufficient. For example, neutral alcohols are weak nucleophiles and typically require strong acid catalysis for the ring-opening of N-tosylaziridines.[4]
-
Solution: Consider converting your nucleophile to a more reactive form. For instance, an alcohol can be deprotonated with a base like NaH or KH to form a more nucleophilic alkoxide.[6] Alternatively, a more inherently reactive nucleophile could be explored.
-
-
Temperature and Reaction Time:
-
Some ring-opening reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for decomposition. If the reaction is sluggish at room temperature, refluxing in a suitable solvent may be necessary. Time-course studies using techniques like TLC or LC-MS can help determine if the reaction simply requires a longer duration.
-
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ring Opening of an N-Tosylaziridine with an Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tosylaziridine (1.0 equiv).
-
Dissolve the aziridine in a suitable anhydrous solvent (e.g., CH₂Cl₂, CH₃CN).
-
Add the alcohol nucleophile (1.5–3.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution of the Lewis acid (e.g., Cu(OTf)₂, 1.0 equiv) in the same anhydrous solvent.
-
Add the Lewis acid solution dropwise to the stirring aziridine/alcohol mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 3: Undesired Stereochemical Outcome
Question: The stereochemistry of my product is not what I expected. How can I control the stereochemical course of the reaction?
Answer: The stereochemistry of aziridine ring-opening is highly dependent on the reaction mechanism. An SN2-type mechanism will result in an inversion of stereochemistry at the point of attack, while an SN1-type mechanism can lead to racemization or a mixture of stereoisomers.
Probable Causes & Solutions:
-
Loss of Stereochemical Integrity via SN1 Pathway:
-
If the reaction conditions promote the formation of a carbocation-like intermediate, the planar nature of this species allows the nucleophile to attack from either face, leading to a loss of stereocontrol.[1]
-
-
Stereospecificity of the Nucleophilic Attack:
-
Many well-behaved ring-opening reactions are stereospecific. For example, the ring-opening of cis-aziridines can yield threo-products, while trans-aziridines can give erythro-products, assuming an SN2 mechanism.[15]
-
Solution: Confirm the stereochemistry of your starting aziridine. If the observed product stereochemistry is the opposite of what is expected from an inversion, it may indicate a double inversion mechanism or an alternative reaction pathway.
-
Table 1: Influence of Reaction Conditions on Stereoselectivity
| Parameter | Condition Favoring SN2 (Inversion) | Condition Favoring SN1 (Racemization/Mixture) |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane)[6] | Polar protic/aprotic (e.g., H₂O, CH₃CN)[3] |
| Catalyst | Mild Lewis acids, organocatalysts, or catalyst-free conditions[16][17][18] | Strong Lewis or Brønsted acids[14] |
| Substrate | Aziridine carbons without carbocation-stabilizing groups | Aziridine carbons with stabilizing groups (e.g., phenyl) |
| Nucleophile | Strong, non-bulky nucleophiles | Weaker nucleophiles that require harsh activation |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-activating group for my aziridine?
A1: The choice of the N-activating group is crucial as it dictates the reactivity and sometimes the stability of the aziridine.
-
Sulfonyl groups (e.g., Tosyl, Nosyl): These are excellent electron-withdrawing groups that strongly activate the aziridine for nucleophilic attack.[5] They are stable and widely used. Nosyl groups have the advantage of being more readily cleaved under mild conditions.
-
Carbonyl groups (e.g., Boc, Cbz): These also serve as effective activating groups and are particularly useful as they can be removed under standard deprotection conditions used in peptide synthesis.[5]
-
Non-activated (e.g., H, Alkyl): These aziridines are much less reactive and require activation by an external electrophile, such as a proton or a Lewis acid, to form an aziridinium ion before ring-opening can occur.[12]
Q2: My activated aziridine is decomposing during purification on silica gel. What should I do?
A2: This is a common issue. Standard silica gel is acidic and can catalyze the ring-opening of sensitive activated aziridines.[19]
-
Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, then pack the column as usual. This neutralizes the acidic sites.
-
Switch to Alumina: Basic or neutral alumina is often a better choice for purifying acid-sensitive compounds.[19]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Low Temperature: If possible, perform the chromatography in a cold room or using a jacketed column to minimize thermal decomposition.
Q3: Can I perform aziridine ring-opening reactions without a solvent?
A3: Yes, in some cases, solvent-free or "neat" conditions can be highly effective. This approach has been shown to work for the ring-opening of aziridines with amines, offering a greener and sometimes more efficient alternative.[17][18] These conditions often work well for liquid reactants and can lead to higher reaction rates and easier product work-up.
Q4: What is the "proton sponge effect" and how does it relate to aziridines?
A4: While not directly related to optimizing synthetic reactions, the "proton sponge effect" is a key property of polymers derived from aziridine, like polyethyleneimine (PEI). In acidic environments, such as the endosome within a cell, the numerous amine groups in PEI become protonated. This influx of protons and counter-ions leads to osmotic swelling and rupture of the endosome, releasing the polymer and its cargo (like DNA or drugs) into the cytoplasm. This mechanism is fundamental to the use of PEI in gene delivery.[20]
Reaction Mechanism: Acid-Catalyzed Aziridine Ring Opening
Caption: General mechanism of acid-catalyzed nucleophilic ring-opening.
References
-
Ghorai, M. K., Tiwari, D. P., & Jain, N. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. [Link]
-
PolyAziridine LLC. (n.d.). Reaction Mechanism. PolyAziridine LLC. [Link]
-
Choi, J., Yu, T., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules. [Link]
-
Peko, T., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry. [Link]
-
Gagnon, D., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. [Link]
-
Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
-
Semba, K., & Nakao, Y. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]
-
Shinde, A. H., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Wang, R., et al. (2018). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports. [Link]
-
Ghorai, M. K., & Ghosh, K. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. [Link]
-
Gervay-Hague, J., & Weathers, T. M. (2002). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Journal of the American Chemical Society. [Link]
-
Reddy, B. V. S., et al. (2015). Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers. [Link]
-
Al-Zoubi, M. S., & Al-Talla, O. A. (2023). Acid-catalyzed ring-opening polymerization mechanism of aziridine,... ResearchGate. [Link]
-
Ghorai, M. K., Tiwari, D. P., & Jain, N. (2013). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate. [Link]
-
Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC. [Link]
-
Akhtar, R., et al. (2018). Nucleophilic ring opening reactions of aziridines. Semantic Scholar. [Link]
-
Reddy, B. V. S., et al. (2015). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Aziridines. Wikipedia. [Link]
-
Matsukawa, S., & Shindo, Y. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. ResearchGate. [Link]
-
Ghorai, M. K., & Kumar, A. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
-
Choi, J., Yu, T., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]
-
Stankovic, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines. Center for Molecular Modeling. [Link]
Sources
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- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. Reaction Mechanism | PolyAziridine LLC [polyaziridine.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Aziridine-2-Carboxylic Acids in Synthetic Chemistry
Welcome to the Technical Support Center for aziridine-2-carboxylic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile but challenging building blocks. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Aziridine Product
You've run your synthesis, but the yield of your target aziridine-2-carboxylic acid or its derivative is disappointingly low, or you've failed to isolate it altogether.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Cyclization | The ring-forming step is often the most critical. In Wenker-type syntheses from amino alcohols, ensure the complete activation of the hydroxyl group (e.g., as a sulfonate ester) and use a sufficiently strong, non-nucleophilic base to promote intramolecular cyclization. In aziridination reactions of imines, the choice of catalyst and reaction conditions is paramount for efficient carbene or nitrene transfer. |
| Product Instability | Your target aziridine may be forming but then decomposing under the reaction or workup conditions. This is particularly true for N-H or certain N-protected aziridines.[1][2] Solution: Monitor the reaction closely using TLC or LC-MS. If product formation is observed followed by decomposition, consider running the reaction at a lower temperature or for a shorter duration. Proceed immediately to a mild workup and purification upon completion. |
| Side Reactions of Starting Materials | Your starting materials might be undergoing competing reactions. For instance, in syntheses starting from β-halo-α-amino esters, elimination reactions can compete with the desired intramolecular substitution. Solution: Carefully control the reaction conditions, particularly the base and temperature, to favor the desired cyclization pathway.[3] |
Issue 2: Presence of Significant Ring-Opened Byproducts
Your crude reaction mixture shows one or more products corresponding to the mass of your desired aziridine plus a nucleophile (e.g., water, solvent, or another reagent).
Explanation:
The high ring strain of aziridines makes them susceptible to nucleophilic ring-opening.[4] This is the most common side reaction. The attack can occur at either C2 or C3, and the regioselectivity depends on the substituents on the ring, the nature of the nucleophile, and the presence of acid or Lewis acid catalysts.[5] Electron-withdrawing groups on the nitrogen (e.g., sulfonyl groups) activate the ring, making it more electrophilic and prone to opening.[4][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ring-opening.
Detailed Solutions:
-
Avoid Harsh Acids: Even trace amounts of acid can catalyze ring-opening.[1] This is critical during aqueous workups. Use a buffered aqueous solution or quench the reaction with a mild base like saturated sodium bicarbonate.
-
Control Nucleophiles: Be mindful of all nucleophiles in your reaction. Dianions of carboxylic acids, thiols, and even some solvents can open the aziridine ring.[4][6]
-
Choice of N-Protecting Group: N-sulfonyl groups significantly activate the aziridine ring towards nucleophilic attack.[5][6] If ring-opening is a persistent issue, consider if a less activating group like Boc or Cbz could be used for your synthetic strategy.
Issue 3: Product Decomposition During Purification
You've successfully synthesized your aziridine derivative, but it decomposes during column chromatography.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Recommended Solution |
| Acidic Silica Gel | Standard silica gel is acidic and can catalyze the ring-opening or polymerization of sensitive aziridines.[1] Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine). Alternatively, use a less acidic stationary phase like alumina (basic or neutral).[1][7] |
| High Polarity of N-H Aziridines | Free N-H aziridine-2-carboxylic acids are highly polar and can streak or decompose on silica. Solution: If possible, convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before chromatography.[1] This reduces polarity and often improves stability. The ester can be hydrolyzed in a subsequent step if the free acid is required. |
| Thermal Instability | Prolonged exposure to the heat generated by the solvent front on a column can sometimes cause decomposition. Solution: Run the column at a lower temperature if feasible, or use a faster purification method like flash chromatography to minimize the time the compound spends on the stationary phase. |
Issue 4: Challenges in Peptide Synthesis
Incorporating aziridine-2-carboxylic acid (Azy) into a peptide chain is fraught with unique difficulties.
Common Problems & Solutions:
-
Difficult Deprotection of N-Terminal Azy: Standard deprotection methods for N-terminal aziridine-containing peptides can be problematic, often leading to mixtures of unidentifiable products.[7][8][9] This is likely due to the instability of the deprotected N-terminal aziridine, which can undergo intramolecular reactions or oligomerization.
-
Solution: Whenever possible, design your synthesis to have the aziridine at the C-terminus or as an internal residue. Deprotection of C-terminal aziridine analogs is generally more successful.[7][8][9] If N-terminal placement is unavoidable, explore milder deprotection conditions and analyze the crude product immediately.
-
-
Racemization: The α-carbon of the aziridine-2-carboxylic acid is prone to racemization during carboxyl group activation for peptide coupling.
-
Solution: Use standard anti-racemization additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent (e.g., EDC, HBTU).[10] Perform the coupling at low temperatures (e.g., 0 °C).
-
-
Ring-Opening by Nucleophiles: The aziridine ring can be attacked by nucleophilic side chains of other amino acids (e.g., Cys, Lys, His) or by the N-terminus of another peptide chain, especially under acidic deprotection/cleavage conditions.
-
Solution: Ensure that nucleophilic side chains are appropriately protected throughout the synthesis. Use a carefully planned orthogonal protection strategy.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions to expect with aziridine-2-carboxylic acids?
A1: The most common side reaction is nucleophilic ring-opening , driven by the high strain energy of the three-membered ring.[4] This can be initiated by acids, bases, or a wide range of nucleophiles. Other potential side reactions include epimerization at the C2 position, especially during base-catalyzed reactions or carboxyl activation, and polymerization , particularly for N-H aziridines under acidic conditions or upon prolonged storage. In some cases, rearrangement to other heterocyclic systems can occur under thermal or catalytic conditions.[5][11]
Q2: How does the N-substituent influence the stability and reactivity of the aziridine ring?
A2: The N-substituent has a profound effect. A summary is provided below:
| N-Substituent Type | Effect on Reactivity & Stability |
| H (Unsubstituted) | Generally bench-stable but can be prone to self-protonation and subsequent decomposition upon storage.[2][8] Can react with various electrophiles.[12] |
| Acyl (e.g., Acetyl, Benzoyl) | Activates the ring towards nucleophilic attack, but less so than sulfonyl groups. Can lead to stability issues.[8] |
| Alkoxycarbonyl (e.g., Boc, Cbz) | Generally provides good stability. The Boc group can be removed under acidic conditions, which must be carefully controlled to prevent ring-opening.[13] |
| Sulfonyl (e.g., Tosyl, Mesyl) | Strongly electron-withdrawing, making the ring carbons highly electrophilic and very susceptible to nucleophilic ring-opening.[1][5][6] |
| Trityl (Trt) | A bulky protecting group that provides good stability. Can be removed under mild acidic conditions. |
Mechanism of N-Activation:
Caption: N-substituent effect on ring activation.
Q3: What are the best practices for handling and storing aziridine-2-carboxylic acid derivatives?
A3: Due to their potential instability, proper handling and storage are crucial.
-
Storage: Store in a refrigerator (2-8 °C) or freezer under an inert atmosphere (argon or nitrogen).[8][14] Many derivatives are sensitive to air and moisture.[5]
-
Handling: Use anhydrous solvents and perform reactions under an inert atmosphere. Avoid contact with strong acids, bases, and nucleophiles unless it is part of the planned reaction.
-
Purity: Impurities can sometimes catalyze decomposition. It is best to use freshly purified material for reactions. Some suppliers provide stabilized solutions (e.g., with hydroquinone) to improve shelf life.[14]
Q4: I am observing isomerization of my 3-substituted aziridine-2-carboxylate (e.g., cis to trans). What could be the cause?
A4: Epimerization at C2 or C3 can occur, leading to diastereomeric mixtures. This is often base-catalyzed, proceeding through a ring-opened/re-closed mechanism or via deprotonation/reprotonation at an acidic C-H bond adjacent to the carboxylate group. In some cases, Lewis acids can also promote epimerization.[5] To minimize this, use non-nucleophilic bases where possible and limit the reaction time and temperature. Analyze your reaction conditions to identify potential sources of strong base or acid that could be catalyzing the isomerization.
References
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
-
Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. Available from: [Link]
- Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU.
-
An Easy Route to Aziridine Ketones and Carbinols. National Center for Biotechnology Information. Available from: [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Available from: [Link]
-
Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online. Available from: [Link]
-
Reactions of aziridine-2-carboxylic acid derivatives with aldehydes and ketones. U.S. Department of Energy, Office of Scientific and Technical Information. Available from: [Link]
-
Small charged rings. XII. Aziridinium ring opening by carboxylic acids. ACS Publications. Available from: [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. Available from: [Link]
-
3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. National Center for Biotechnology Information. Available from: [Link]
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available from: [Link]
-
Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. National Center for Biotechnology Information. Available from: [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. National Center for Biotechnology Information. Available from: [Link]
- Aziridine-2-carboxylic acid derivatives and its open-ring isomers as a novel PDIA1 inhibitors.
-
Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. National Center for Biotechnology Information. Available from: [Link]
-
Aziridine-2-Carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available from: [Link]
-
3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. Available from: [Link]
-
Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. National Center for Biotechnology Information. Available from: [Link]
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- 3. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemimpex.com [chemimpex.com]
Technical Support Center: Chiral Aziridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chiral aziridine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing these valuable nitrogen-containing heterocycles.[1][2][3] Aziridines are highly sought-after building blocks in medicinal chemistry and asymmetric synthesis due to their inherent ring strain, which allows for regio- and stereoselective ring-opening reactions.[2][4][5][6][7] However, achieving high yields and excellent stereocontrol can be challenging.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental issues.
Section 1: General FAQs & Troubleshooting
This section addresses common problems that can arise regardless of the specific synthetic method employed.
Q1: My overall yield is consistently low. What are the fundamental aspects I should check first?
A1: Low yields are often traced back to foundational experimental techniques rather than a fundamental flaw in the reaction chemistry. Before making significant changes to the protocol, systematically verify the following:
-
Reagent and Solvent Quality: Ensure all starting materials are pure and solvents are anhydrous and de-gassed, as many catalysts and intermediates are sensitive to moisture and oxygen.[8] Impurities in the substrate (e.g., alkene or imine) can inhibit the catalyst.
-
Inert Atmosphere: Many aziridination catalysts, particularly organometallic complexes, are air-sensitive. Ensure your reaction vessel was properly flame-dried or oven-dried and that the reaction is conducted under a robust inert atmosphere (Argon or Nitrogen).[8]
-
Accurate Stoichiometry: Precisely calculate and measure all reagents. For catalytic reactions, even small errors in catalyst loading can have a significant impact. When transferring reactants, rinse flasks and syringes to ensure complete addition.[8]
-
Reaction Monitoring: Actively monitor the reaction's progress using TLC, GC, or NMR. A reaction that stalls before completion may require an additional charge of a reagent, while a reaction that shows product decomposition should be quenched promptly.[8]
Q2: I'm getting a good yield, but the enantioselectivity (ee) or diastereoselectivity (dr) is poor. What are the most critical factors to investigate?
A2: Poor stereocontrol often points to issues with the reaction mechanism, catalyst integrity, or reaction conditions.
-
Reaction Mechanism: The stereochemical outcome is dictated by the reaction pathway. For example, in metal-catalyzed aziridination of alkenes, a concerted mechanism typically preserves the alkene's stereochemistry, whereas a stepwise pathway involving radical or charged intermediates allows for bond rotation, leading to a mixture of diastereomers.[9][10]
-
Catalyst/Ligand Choice: The chiral ligand is paramount. Ensure the ligand is enantiomerically pure. The steric and electronic properties of the ligand create the chiral environment that dictates facial selectivity. In some systems, catalysts derived from VAPOL and VANOL ligands have shown consistently high induction across various substrates.[11][12]
-
Temperature: Lowering the reaction temperature often enhances selectivity by reducing the energy available for non-selective pathways or intermediate bond rotation. Run a temperature screen (e.g., rt, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The solvent can influence the catalyst's conformation and the stability of reaction intermediates. A change in solvent polarity or coordinating ability can dramatically alter stereoselectivity.[9] For instance, coordinating solvents may compete with the substrate for binding to the metal center, reducing stereospecificity.[9]
Q3: I'm observing significant byproduct formation. What are the most common side reactions in aziridination?
A3: Side reactions compete with the desired aziridination pathway and can significantly lower the yield of the target molecule. Common byproducts include:
-
Enamine Formation: In reactions of imines with diazo compounds, a 1,2-hydride or 1,2-aryl shift in a zwitterionic intermediate can lead to the formation of enamines.[12]
-
Homocoupling of Diazo Compounds: Lewis acids can promote the self-reaction of diazo reagents, particularly at higher temperatures or concentrations.
-
Catalyst Degradation Products: The catalyst may decompose under the reaction conditions.
-
Elimination Products: In cyclization reactions like the Wenker synthesis, acid-catalyzed dehydration of the starting amino alcohol is a common competing pathway.[13][14]
Q4: My aziridine product seems to be decomposing during workup or purification. How can I improve its stability?
A4: Aziridines, especially N-H or other non-activated ones, can be sensitive to acids and even silica gel, leading to decomposition or ring-opening.[15][16]
-
Avoid Acidic Conditions: During aqueous workup, use a mild base (e.g., saturated NaHCO₃ solution) instead of water if there's any chance of residual acid.
-
Chromatography Troubleshooting: Silica gel is acidic and can catalyze the decomposition of sensitive aziridines.
-
Neutralize Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a neutral amine, like triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate).
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. A quick screen can be performed by dissolving a small amount of crude product, adding different stationary phases (silica, alumina), and monitoring for decomposition by TLC or NMR.[16]
-
-
Minimize Handling Time: Proceed through workup and purification as quickly as possible and keep the product cold.[8] Volatile aziridines can be lost during solvent removal under high vacuum.
Section 2: Method-Specific Troubleshooting Guides
Guide 1: Catalytic Aziridination of Alkenes (Metal-Nitrene Transfer)
This method is a powerful tool for forming C-N bonds, often utilizing catalysts based on Rh, Cu, Co, or Mn.[17][18]
Q: My Rh-catalyzed aziridination of an unactivated alkene gives low yield. How can I optimize it?
A: The aziridination of less reactive, unactivated alkenes is challenging. The catalyst design is critical.
-
Catalyst Electronics: Electron-rich catalysts can significantly improve yields. For instance, in reactions using planar chiral rhodium indenyl catalysts, moving from electron-withdrawing (e.g., -CF₃) to electron-donating (e.g., -OMe) substituents on the ligand, and ultimately to a more electron-rich pentamethylated catalyst, has been shown to systematically increase the yield from 13% to 44% and even higher.[19][20]
-
Additives/Co-catalysts: The choice of additives can be crucial. In some Rh(III)-catalyzed systems, changing the base from Cs₂CO₃ to CsOPiv or CsOAc, and the silver salt from AgNTf₂ to AgSbF₆, can dramatically improve the yield (e.g., from 19% to 83%).[19][20]
-
Nitrene Source: The choice of nitrogen source is also key. While sulfonyl azides are common, they can be hazardous. Iminoiodinanes (e.g., PhI=NTs) are safer alternatives but may be less reactive with hindered olefins.[21]
Guide 2: Aziridination of Imines (Aza-Darzens / Corey-Chaykovsky Type)
This approach involves the reaction of an imine with a carbene or ylide. High diastereoselectivity is often achievable.[11][22]
Q: My reaction of an N-sulfonyl imine with ethyl diazoacetate is giving a low cis:trans ratio. How can I improve the diastereoselectivity?
A: For this class of reactions, the catalyst and the N-substituent on the imine are the primary drivers of selectivity.
-
Lewis Acid Catalyst: The reaction is typically mediated by a chiral Lewis acid. Catalysts prepared from triphenylborate and sterically demanding biaryl ligands like VAPOL or VANOL are exceptionally effective, often giving cis:trans selectivities of >50:1.[11] Standard Lewis acids like BF₃·OEt₂ are effective for the reaction but provide no asymmetric induction.[12]
-
N-Substituent: The group on the imine nitrogen plays a crucial role. N-benzhydryl imines have been shown to be particularly effective substrates for high diastereoselectivity in these reactions.[12] The steric bulk of this group helps control the trajectory of the incoming nucleophile.
-
Reaction Temperature: As with enantioselectivity, lowering the temperature is a reliable strategy to improve diastereoselectivity.
Guide 3: Intramolecular Cyclization (Wenker Synthesis & Variants)
The Wenker synthesis converts vicinal amino alcohols to aziridines via an amino sulfate intermediate. The classic method suffers from harsh conditions.[13][14][23]
Q: The classic Wenker synthesis is failing for my substrate, which is sensitive to strong acid and base. What can I do?
A: The traditional use of hot, concentrated sulfuric acid and strong NaOH limits the scope of the Wenker synthesis.[13][24][25] Fortunately, milder protocols have been developed.
-
Milder Sulfation: Replace concentrated H₂SO₄ with chlorosulfonic acid (ClSO₃H) at a lower temperature. This allows for the formation of the amino alcohol hydrogen sulfate without causing acid-catalyzed dehydration of the starting material.[24][25]
-
Milder Cyclization: Replace strong bases like NaOH with non-nucleophilic bases such as sodium carbonate. This reduces competing elimination and hydroxide displacement side reactions, improving the yield of the desired aziridine.[24]
-
Substrate Limitations: Be aware that some substrates are inherently unsuitable for this method. Amino tertiary alcohols, for example, are highly prone to elimination and may not yield aziridines even under modified conditions.[13]
Section 3: Protocols & Data
Experimental Protocol: General Asymmetric Catalytic Aziridination of an Imine
This protocol is adapted from the work of Wulff and co-workers for the VAPOL-borate catalyzed aziridination.[11]
-
Catalyst Preparation: In a glovebox, add a solution of triphenylborate (1.0 eq) in toluene to a solution of the chiral VAPOL ligand (1.0 eq) in toluene. Heat the mixture at 55 °C for 1 hour. Remove the solvent and all volatile byproducts under vacuum at 55 °C to yield the catalyst as a solid.
-
Reaction Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Allow to cool to room temperature.
-
Reagent Addition: Dissolve the N-benzhydryl imine (1.0 eq) in anhydrous toluene. Add the prepared catalyst (1-5 mol%). Cool the solution to the desired temperature (e.g., 0 °C).
-
Diazo Addition: Add ethyl diazoacetate (EDA) (1.1-1.5 eq) dropwise via syringe pump over several hours to keep its concentration low and minimize side reactions.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.
-
Workup: Once the imine is consumed, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography. Consider using neutralized silica or alumina if the product is sensitive.[16]
Data Table: Comparison of Catalytic Systems for Asymmetric Aziridination of Styrene
| Catalyst System | Nitrogen Source | Typical Yield (%) | Typical ee (%) | Reference |
| [Cu(I)-Bis(oxazoline)] | PhI=NTs | 60-95% | 70-97% | [6][26] |
| [Co(II)-Porphyrin] | TsN₃ / SESN₃ | 80-95% | 85-98% | [4][17] |
| [Rh(II)-Carboxylate] | NsN₃ | 75-90% | 60-90% | [17] |
| [VAPOL-Borate] | EDA (with Imine) | 80-95% | 94-98% | [11][12] |
| [Planar Chiral Rh(III)] | Hydroxylamine deriv. | 65-85% | 90-96% | [19][20] |
Yields and ee values are representative and highly dependent on the specific substrate and reaction conditions.
Section 4: Visualizations
Troubleshooting Workflow for Low Yield & Selectivity
Caption: Mechanistic routes in alkene aziridination influencing stereochemical outcome. [9][10]
References
- Mechanism of the Iron-Mediated Alkene Aziridination Reaction: Experimental and Computational Investigations. ACS Publications.
- Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. NIH National Center for Biotechnology Information.
- A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters.
-
Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. Ingenta Connect. Available from: [Link]
- Catalytic Asymmetric Diaziridination. Thieme.
-
Reaction Mechanism. PolyAziridine LLC. Available from: [Link]
-
Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition. Available from: [Link]
-
Proposed reaction mechanism for aziridination. ResearchGate. Available from: [Link]
-
Aziridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
The synthesis of chiral aziridine. ResearchGate. Available from: [Link]
-
A General Asymmetric Catalytic Aziridination Reaction (AZ). Michigan State University. Available from: [Link]
-
[Co(P)]‐catalyzed asymmetric aziridination of olefin with DPPA. ResearchGate. Available from: [Link]
-
An Improved and Mild Wenker Synthesis of Aziridines. Organic Chemistry Portal. Available from: [Link]
-
Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. Available from: [Link]
-
Aziridines in Synthesis. Baran Lab, Scripps Research. Available from: [Link]
-
Recent Synthetic Applications of Chiral Aziridines. ResearchGate. Available from: [Link]
-
(PDF) Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. ResearchGate. Available from: [Link]
-
Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett. Available from: [Link]
-
Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. NIH National Center for Biotechnology Information. Available from: [Link]
-
Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. NIH National Center for Biotechnology Information. Available from: [Link]
-
Wenker Aziridine Synthesis Mechanism | Organic Chemistry. YouTube. Available from: [Link]
-
Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Royal Society of Chemistry. Available from: [Link]
-
Observation of the Enhancement in Enantioselectivity with Conversion for the Aziridination of Styrene Using Copper Bis(oxazoline) Complexes. ResearchGate. Available from: [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. NIH National Center for Biotechnology Information. Available from: [Link]
-
AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Available from: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]
-
Synthesis of New Ferrocenyl-Substituted Aziridines via the Gabriel–Cromwell Reaction. Taylor & Francis Online. Available from: [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. NIH National Center for Biotechnology Information. Available from: [Link]
-
Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. NIH National Center for Biotechnology Information. Available from: [Link]
-
Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. PubMed. Available from: [Link]
-
A Practical, Fast, and High-Yielding Aziridination Procedure Using Simple Cu(II) Complexes Containing N-Donor Pyridine-Based Ligands. Inorganic Chemistry. Available from: [Link]
-
Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. ACS Publications. Available from: [Link]
-
Electrochemical flow aziridination of unactivated alkenes. Oxford Academic. Available from: [Link]
-
Chiral Drug Separation. ScienceDirect. Available from: [Link]
-
Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. NIH National Center for Biotechnology Information. Available from: [Link]
-
Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate. Available from: [Link]
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methods to prevent racemization of (R)-Boc-aziridine-2-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (R)-Boc-aziridine-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you maintain the stereochemical integrity of this valuable chiral building block. This resource addresses common challenges related to its stability and offers practical solutions to prevent racemization.
Introduction: The Challenge of Stereochemical Instability
(R)-Boc-aziridine-2-carboxylic acid is a highly sought-after intermediate in synthetic and medicinal chemistry due to its strained three-membered ring, which serves as a versatile electrophilic handle for constructing complex nitrogen-containing molecules.[1][2][3] However, this inherent reactivity, driven by the release of significant ring strain (approximately 27 kcal/mol), also makes the compound susceptible to nucleophilic ring-opening reactions.[4] These ring-opening events can lead to the loss of the critical stereocenter at the C2 position, resulting in racemization and compromising the enantiomeric purity of your material. Understanding the mechanisms behind this instability is the first step toward preventing it.
Troubleshooting Guide: Preventing Racemization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: What is the fundamental chemical mechanism that causes racemization of (R)-Boc-aziridine-2-carboxylic acid?
Answer:
Racemization of (R)-Boc-aziridine-2-carboxylic acid is not a direct inversion of the chiral center but is typically a consequence of a ring-opening and ring-closing cascade. The high ring strain of the aziridine makes it an excellent electrophile.[4][5] The process can be initiated by either nucleophiles or acids.
-
Nucleophilic Attack: A nucleophile can attack either of the two ring carbons (C2 or C3). Attack at the C3 position is common and leads to a ring-opened intermediate.[6][7][8]
-
Formation of an Acyclic Intermediate: This ring-opened intermediate now has free rotation around its single bonds.
-
Loss of Stereochemical Information: If the conditions allow the ring to re-close, the original stereochemistry at the C2 position can be lost, leading to the formation of both (R) and (S) enantiomers.
-
Acid Catalysis: Protic acids can protonate the aziridine nitrogen, forming a highly reactive aziridinium ion.[6][7] This greatly enhances the ring's electrophilicity and susceptibility to even weak nucleophiles (like the solvent), accelerating the ring-opening process.
The diagram below illustrates a generalized mechanism for racemization initiated by a nucleophile.
Caption: Generalized mechanism of racemization via nucleophilic ring-opening.
Question 2: My enantiomeric excess (% ee) dropped significantly after aqueous workup and column chromatography. What are the likely causes and how can I prevent this?
Answer:
This is a very common issue. Both aqueous workups and silica gel chromatography can introduce conditions that actively promote racemization. The key is to maintain neutral, mild, and low-temperature conditions at all times.
Key Factors Leading to Racemization During Purification:
| Parameter | Problematic Conditions | Recommended Protocol | Rationale |
| pH | Strong acids (pH < 4) or strong bases (pH > 9). | Maintain pH between 6.0 and 7.5 during extractions. Use a buffered wash (e.g., saturated aq. NH₄Cl, then sat. aq. NaHCO₃). | Both acidic and basic conditions can catalyze ring-opening. The Boc protecting group is also labile to strong acid.[9] |
| Temperature | Room temperature or higher. | Perform all extractions and chromatography at 0-4 °C. Use a pre-chilled column and solvents. | Ring-opening reactions are kinetically driven. Lower temperatures significantly reduce the rate of racemization. |
| Chromatography | Standard silica gel (slightly acidic). | Use deactivated (neutral) silica gel, treat silica with a base (e.g., triethylamine), or use neutral alumina as the stationary phase. | The acidic surface of standard silica gel can act as a Lewis or Brønsted acid catalyst, promoting ring-opening on the column.[10] |
| Solvents | Protic solvents (e.g., methanol, ethanol) during workup or as chromatography eluents. | Use aprotic solvents like ethyl acetate, dichloromethane, or diethyl ether for extractions and chromatography. | Protic solvents can act as nucleophiles or proton sources, facilitating the formation of the reactive aziridinium ion. |
| Exposure Time | Prolonged exposure to any of the above conditions. | Work efficiently. Do not let the compound sit in solution or on a column for extended periods. | The longer the exposure to adverse conditions, the greater the extent of racemization. |
Step-by-Step Protocol for a Chirally-Safe Workup and Purification:
-
Quench Reaction at Low Temperature: Quench your reaction mixture at 0°C or below.
-
Initial Extraction: Dilute with a cold, aprotic solvent (e.g., ethyl acetate).
-
Buffered Washes:
-
Wash with cold, saturated aqueous NH₄Cl.
-
Follow with a wash using cold, saturated aqueous NaHCO₃.
-
Finish with a wash of cold brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at a low temperature (<30°C).
-
Chromatography Preparation:
-
Prepare a slurry of neutral silica gel in your starting eluent (e.g., hexane/ethyl acetate).
-
Alternatively, pre-treat standard silica gel by flushing the packed column with your eluent containing 1% triethylamine, followed by pure eluent until the pH of the outflow is neutral.
-
-
Column Chromatography:
-
Run the column in a cold room or using a jacketed column with a cooling circulator.
-
Load your crude product and elute as quickly as possible while maintaining good separation.
-
-
Final Concentration: Combine the pure fractions and immediately concentrate under reduced pressure at low temperature.
Question 3: How can I reliably determine the enantiomeric purity of my (R)-Boc-aziridine-2-carboxylic acid?
Answer:
Accurate determination of enantiomeric purity is essential for validating your synthetic and purification methods.[11] Direct methods using chromatography are the industry standard for their reliability and precision.[11][12]
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High accuracy and reproducibility. Excellent for quantitative analysis. Wide variety of columns available (e.g., cyclodextrin, cellulose-based).[13] | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| Chiral GC | Separation of volatile derivatives on a chiral capillary column. | High resolution and sensitivity.[13] Fast analysis times.[14] | Requires derivatization to a more volatile form (e.g., methyl ester), which carries a risk of racemization if not performed carefully. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that have non-equivalent NMR signals. | Does not require derivatization. Can be performed on a standard NMR spectrometer. | Lower accuracy for determining high % ee. Peak overlap can be an issue. Not ideal for precise quantitative work. |
For routine and reliable analysis, Chiral HPLC is the recommended method.
Caption: Workflow for determining enantiomeric purity.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions? A: Store (R)-Boc-aziridine-2-carboxylic acid as a solid at -20°C under an inert atmosphere (argon or nitrogen). Avoid storing it in solution, especially in protic solvents.
Q: Does the Boc protecting group offer any protection against racemization? A: Yes, to an extent. The electron-withdrawing nature of the Boc group reduces the nucleophilicity of the aziridine nitrogen, making it less prone to self-catalyzed ring-opening. However, it does not prevent racemization under harsh acidic or basic conditions, or in the presence of strong nucleophiles.
Q: Can I rescue a partially racemized batch of material? A: Rescuing a racemized batch is very difficult and often impractical. Since enantiomers have identical physical properties in an achiral environment, standard purification methods like chromatography or recrystallization will not separate them.[11] You would need to perform a chiral resolution, which is a complex process often resulting in significant material loss. Prevention is far more effective than attempting a cure.
References
-
3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. (2021). PMC, NIH. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers. [Link]
-
Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. (2014). ResearchGate. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). PMC, NIH. [Link]
-
Aziridines - Wikipedia. Wikipedia. [Link]
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv. [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). Accounts of Chemical Research, ACS Publications. [Link]
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). Cambridge Open Engage. [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]
-
a) Chiral aziridine‐2‐carboxylates can be leveraged as building blocks... (2024). ResearchGate. [Link]
-
a) Reported strategies for the synthesis of chiral... (2024). ResearchGate. [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022). Semantic Scholar. [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES. [Link]
-
Overview & Determination of Enantiomeric Impurities. (2020). Veeprho. [Link]
-
Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. (2019). NIH. [Link]
-
SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Wageningen. [Link]
-
Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011). PubMed. [Link]
-
Aziridine synthesis. Organic Chemistry Portal. [Link]
-
Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. (2022). NIH. [Link]
-
Enantiopure trans-3-arylaziridine-2-carboxamides: Preparation by Bacterial Hydrolysis and Ring-Openings Toward Enantiopure, Unnatural D-α-amino Acids. (2010). PubMed. [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022). ResearchGate. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (2005). ResearchGate. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological an. (2011). SciSpace. [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. (2022). Reddit. [Link]
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- 2. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Analytical Methods for Detecting Impurities in Aziridine Compounds
Welcome to the technical support center dedicated to the analytical challenges of aziridine compounds. As a researcher, scientist, or drug development professional, you are aware that the inherent ring strain and reactivity of aziridines make them both valuable synthetic intermediates and a significant analytical challenge.[1][2] Their propensity for ring-opening and polymerization, coupled with their potential as genotoxic impurities, necessitates robust and reliable analytical methods for impurity detection and quantification.[3][4][5]
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your experiments.
Part 1: Frequently Asked Questions & Method Selection
This section addresses high-level questions to guide your initial analytical strategy.
Q1: What are the primary analytical methods for detecting and quantifying impurities in aziridine compounds?
The principal methods for aziridine impurity profiling are chromatographic and spectroscopic. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identification and structural elucidation.[6][7] Often, these techniques are coupled (hyphenated), as in LC-MS or GC-MS, to provide a powerful combination of separation and detection.[8][9]
Q2: How do I choose the most appropriate chromatographic method (GC vs. LC) for my aziridine analyte?
The choice between Gas and Liquid Chromatography hinges on the volatility, thermal stability, and polarity of your aziridine compound and its potential impurities.
-
Gas Chromatography (GC) is best suited for volatile and thermally stable aziridines. For less volatile compounds, derivatization may be required to increase volatility and improve detection.[9] Headspace GC-MS is particularly effective for highly volatile impurities like unsubstituted aziridine itself.[10]
-
Liquid Chromatography (LC) is the preferred method for non-volatile, thermally labile, or highly polar aziridines.[9] Techniques like Reverse-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) are commonly employed.[11][12][13]
Below is a decision tree to guide your selection process.
Caption: Decision tree for selecting an appropriate chromatographic method.
Q3: My aziridine is considered a potential genotoxic impurity (PGI). What level of sensitivity is required?
For genotoxic impurities, regulatory guidelines often reference the Threshold of Toxicological Concern (TTC), which suggests a safe daily intake limit of 1.5 µ g/day .[3] This translates to a requirement for highly sensitive analytical methods capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, depending on the maximum daily dose of the drug substance.[12] Techniques like GC-MS and LC-MS operating in Selected Ion Monitoring (SIM) mode are typically necessary to achieve these low detection limits.[9][14]
Part 2: Troubleshooting Guide for Aziridine Chromatography
This section tackles specific experimental problems you may encounter.
Q4: My activated aziridine (e.g., N-sulfonylated) is degrading during silica gel chromatography. My yield is low and I see new, more polar spots on TLC. What is happening?
This is a classic and frequently encountered problem. The cause is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze the nucleophilic ring-opening of the strained aziridine ring, especially when "activated" by an electron-withdrawing group on the nitrogen.[15][16] The nucleophile can be water, the alcohol in your eluent, or other impurities, leading to the formation of more polar byproducts like amino alcohols.
Solutions:
-
Switch to a Non-Acidic Stationary Phase: The most robust solution is to avoid acidic silica altogether. Basic or neutral alumina is often an excellent alternative for sensitive aziridines.[15][16][17]
-
Buffer the Mobile Phase: If you must use silica gel, you can neutralize the active acidic sites by adding a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine (Et₃N), to your mobile phase.[15]
-
Use Deactivated Silica Gel: Commercially available deactivated silica or lab-prepared versions can be used.
The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting flowchart for aziridine decomposition in chromatography.
Q5: I'm analyzing a polar aziridine, but it shows little to no retention on my C18 reverse-phase column. What can I do?
This is a common issue for small, polar molecules. Reverse-phase chromatography relies on hydrophobic interactions, which are minimal for polar analytes. Your best option is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase with a primarily organic mobile phase, which promotes the retention of polar compounds. HILIC-MS is a powerful technique for the direct analysis of polar aziridines and related impurities like 2-chloroethylamine without the need for derivatization.[12][14][18]
Q6: My GC analysis of an aziridine shows poor repeatability and peak tailing. What are the likely causes?
Poor repeatability and peak tailing in GC often point to activity in the sample flow path or improper method parameters.
-
Active Sites in the Inlet: The glass inlet liner can have active silanol groups that irreversibly adsorb or degrade sensitive analytes. Solution: Use a new, deactivated (silanized) inlet liner.[19]
-
Column Degradation: Oxygen contamination or analysis of aggressive samples can damage the stationary phase, creating active sites. Solution: Install an oxygen trap on your carrier gas line and ensure a leak-free system. Condition the column as per the manufacturer's instructions.[19]
-
Inlet Temperature Too High: Aziridines can be thermally labile. An excessively high injector temperature can cause on-port degradation. Solution: Lower the inlet temperature incrementally to find a balance between efficient volatilization and analyte stability.[19]
Part 3: Spectroscopic Characterization
Q7: How can NMR spectroscopy help identify an unknown aziridine impurity?
NMR is the most powerful tool for unambiguous structure determination.[20] The strained three-membered ring of aziridines results in a unique spectroscopic signature.
-
¹H NMR: Protons attached to the aziridine ring carbons typically appear at a characteristic upfield chemical shift, often in the range of δ 1.0-3.5 ppm.[21][22] The coupling constants (J-values) between these protons are crucial for determining the stereochemistry.
-
¹³C NMR: The carbon atoms of the aziridine ring are also shielded and appear at upfield chemical shifts, typically between δ 20-50 ppm.[21]
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Insights |
| ¹H | 1.0 - 3.5 | Protons on the aziridine ring are shifted upfield compared to acyclic amines.[21][22] |
| ¹³C | 20 - 50 | Ring carbons are significantly shielded due to ring strain.[21] |
| ¹⁵N | Varies widely | Highly sensitive to substitution on both the nitrogen and carbon atoms.[21] |
| Table 1: Typical NMR Chemical Shift Ranges for Aziridine Rings. |
Q8: What is the primary advantage of using Mass Spectrometry (MS) for impurity analysis?
The primary advantage of MS is its exceptional sensitivity , making it the detector of choice for trace-level impurity analysis, especially for genotoxic impurities that must be controlled at ppm or ppb levels.[7][23] When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides molecular weight information for impurities as they elute, which is the first critical step in their identification. Further fragmentation analysis (MS/MS) can then be used to elucidate the structure.
Part 4: Key Experimental Protocols
Protocol 1: Stationary Phase Stability Test for Sensitive Aziridines
This protocol allows you to quickly assess the stability of your aziridine compound with different chromatographic stationary phases before committing to a full-scale purification.[15][16]
Objective: To determine the most suitable, non-degrading stationary phase for the purification of a sensitive aziridine.
Materials:
-
Crude aziridine sample
-
Internal standard (e.g., 1,3,5-trimethoxybenzene; select a compound with a clean, non-overlapping NMR signal)
-
Stationary phases to be tested (e.g., standard silica gel, neutral alumina, basic alumina)
-
Appropriate deuterated solvent for NMR (e.g., CDCl₃)
-
Small vials, magnetic stirrer
Procedure:
-
Prepare a Standard Solution: Accurately weigh and dissolve a small amount of your crude product and a known quantity of the internal standard in a suitable solvent.
-
Acquire Initial ¹H NMR: Run a ¹H NMR spectrum of an aliquot of this solution. This is your T=0 reference. Integrate the signals for the aziridine and the internal standard to determine the initial purity/yield ratio.
-
Incubate with Stationary Phases:
-
In separate labeled vials, place a small amount (e.g., ~100 mg) of each stationary phase to be tested.
-
Add an equal, known volume of your standard solution to each vial.
-
-
Simulate Chromatography: Stir the slurries at room temperature for 30-60 minutes to mimic the contact time on a column.
-
Analyze the Supernatant:
-
Filter each slurry through a small plug of cotton or celite to remove the stationary phase.
-
Rinse the stationary phase with a small amount of fresh solvent.
-
Carefully remove the solvent from the filtrate under reduced pressure at low temperature.
-
Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.
-
-
Compare Results: For each sample, calculate the new ratio of the aziridine signal to the internal standard signal. A significant decrease in this ratio compared to your T=0 reference indicates decomposition on that specific stationary phase. Choose the stationary phase that shows the least amount of degradation.
Protocol 2: General Purpose HILIC-MS Method for Polar Aziridines
This method is adapted from established procedures for the direct, sensitive analysis of polar aziridines and related impurities without derivatization.[12][18]
Objective: To detect and quantify polar aziridine impurities in a drug substance or reaction mixture.
Instrumentation & Columns:
-
LC System: UHPLC or HPLC system capable of handling high organic mobile phases.
-
MS Detector: Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: A HILIC column, such as a Waters ACQUITY UPLC BEH HILIC (50 mm x 2.1 mm, 1.7 µm), is a good starting point.[12]
Chromatographic Conditions:
-
Mobile Phase: 5 mM Ammonium formate in 95:5 Acetonitrile:Water. (The high organic content is critical for HILIC retention).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1 - 10 µL.
-
Run Time: A short, isocratic run of 2-5 minutes is often sufficient.[12][14]
MS Detector Settings (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
SIM Ions: Monitor for the protonated molecule [M+H]⁺ of your target aziridine and any known impurities. For unsubstituted aziridine, this would be m/z 44.1.[12]
-
Optimization: Optimize cone voltage and other source parameters to maximize the signal for your specific analyte(s).
Sample Preparation:
-
Dissolve the sample matrix (e.g., drug substance) in the mobile phase or a solvent with a similar high organic content to ensure good peak shape. A typical concentration might be 10-100 mg/mL.[12]
-
Prepare calibration standards by spiking known amounts of the aziridine impurity into a blank solution of the sample matrix. Linearity is often established from 0.5 µg/L to 10 µg/L, which corresponds to low ppb levels in the solid sample.[12][14]
-
Filter all samples and standards through a 0.22 µm filter before injection.
References
- BenchChem. (2025).
- SIELC Technologies. (2026). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column.
- BenchChem. (2025). Validation of analytical methods for Aziridine;2-(chloromethyl)
- García, P., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
- Shackman, J. G. (2019).
- BenchChem. (2025).
- ESA-IPB.
- National Institutes of Health (NIH). (2019).
- Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- ResearchGate. (2017).
- SIELC Technologies. (2025). Separation of Aziridine, 1-(phenylsulfonyl)- on Newcrom R1 HPLC column.
- BenchChem. (2025). A Technical Guide to the NMR Spectroscopic Analysis of (S)
- David, F., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- ResearchGate. (2019).
- ResearchGate. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
- National Center for Biotechnology Information (NCBI). (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Jaiswal, R., & Sarkar, A. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology.
- Troubleshooting Guide. (n.d.).
- Foresight. (2024). New Regulatory Measures Proposed for Aziridine Compounds.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Wikipedia. (n.d.). Aziridine.
- National Center for Biotechnology Information (NCBI). (2014).
- Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry.
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Validation & Comparative
enantiomeric purity analysis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid
A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid
Introduction: The Critical Role of Enantiopurity in Chiral Building Blocks
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a conformationally restricted amino acid analog of significant interest in medicinal chemistry and drug development.[1] Its rigid three-membered ring structure makes it a valuable building block for introducing specific stereochemical and conformational constraints into peptides and other complex molecules, often leading to enhanced biological activity or metabolic stability.[1][2] As with all chiral compounds destined for pharmaceutical applications, the stereochemical integrity of this starting material is paramount. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicological effects.[3]
Therefore, robust and reliable analytical methods for the precise determination of enantiomeric purity are not merely a quality control checkpoint; they are a foundational requirement for any research or development program utilizing this chiral synthon. This guide provides an in-depth comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles of each method, present validated experimental protocols, and offer a critical comparison of their performance characteristics to guide researchers in selecting the optimal method for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most widely adopted method for enantiomeric purity analysis due to its robustness, versatility, and high accuracy.[4][5] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, consequently, separation.
Principle of Separation
The core of this technique is the CSP, which is composed of a chiral selector immobilized on a solid support (typically silica gel). For N-Boc protected amino acids like our target analyte, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[6] The separation mechanism involves a combination of transient, stereoselective interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—between the enantiomers and the chiral selector. The enantiomer that forms a more stable complex with the CSP is retained longer on the column, resulting in a later elution time.
An alternative, though often less direct, approach involves pre-column derivatization with a chiral reagent to form a pair of diastereomers.[7] These diastereomers possess different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[7] However, for this analyte, direct separation on a CSP is highly efficient and avoids the extra synthetic step and potential for kinetic resolution during derivatization.
Experimental Workflow: Chiral HPLC Analysis
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A Comparative Guide to (R)- and (S)-1-Boc-aziridine-2-carboxylic Acid in Asymmetric Synthesis
Introduction
In the landscape of asymmetric synthesis, chiral aziridines have emerged as powerful building blocks due to their inherent ring strain and stereochemical density.[1][2][3] Among these, the enantiomers of 1-Boc-aziridine-2-carboxylic acid, (R)- and (S)-isomers, represent versatile synthons for the construction of a wide array of stereochemically defined molecules, including unnatural amino acids, enzyme inhibitors, and chiral heterocycles.[4] This guide provides an in-depth comparison of these two enantiomers, delving into their applications, reactivity, and the strategic considerations that guide their use in the synthesis of complex molecular architectures.
The tert-butyloxycarbonyl (Boc) protecting group on the aziridine nitrogen serves a dual purpose. It activates the aziridine ring towards nucleophilic attack by virtue of its electron-withdrawing nature, while also providing a handle for straightforward deprotection under acidic conditions.[1][5] The carboxylic acid functionality at the C2 position offers a versatile point for further chemical elaboration. The true synthetic power of these molecules, however, lies in their defined stereochemistry at the C2 carbon, which directs the stereochemical outcome of subsequent transformations.
Core Principles: Regio- and Stereoselective Ring-Opening
The synthetic utility of both (R)- and (S)-1-Boc-aziridine-2-carboxylic acid predominantly hinges on the regio- and stereoselective ring-opening of the strained three-membered ring.[1] Nucleophilic attack can occur at either the C2 (α) or C3 (β) position. The regioselectivity of this attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids.[1]
Generally, "soft" nucleophiles tend to attack the less sterically hindered C3 position, leading to the formation of α-amino acid derivatives. Conversely, "hard" nucleophiles, often in the presence of a Lewis acid, can favor attack at the more substituted C2 position, yielding β-amino acid derivatives. The stereochemistry of the starting aziridine dictates the absolute configuration of the newly formed stereocenter(s) in the product, typically proceeding with inversion of configuration at the site of nucleophilic attack.
Visualization of Ring-Opening Pathways
Caption: Regioselective ring-opening of (R)- and (S)-1-Boc-aziridine-2-carboxylic acid.
Comparative Performance in Asymmetric Synthesis
The choice between the (R)- and (S)-enantiomer is fundamentally dictated by the desired stereochemistry of the final target molecule. Both enantiomers exhibit comparable reactivity, and the principles governing their reactions are identical. The key difference lies in the mirror-image relationship of the products they form.
| Feature | (R)-1-Boc-aziridine-2-carboxylic acid | (S)-1-Boc-aziridine-2-carboxylic acid |
| Chiral Precursor for | D-amino acid derivatives and their analogues | L-amino acid derivatives and their analogues |
| Ring-opening at C3 | Yields α-amino acids with (R)-stereochemistry at Cα | Yields α-amino acids with (S)-stereochemistry at Cα |
| Ring-opening at C2 | Yields β-amino acids with (S)-stereochemistry at Cβ | Yields β-amino acids with (R)-stereochemistry at Cβ |
| Common Applications | Synthesis of components for bacterial cell walls, certain antibiotics, and unnatural peptides. | Synthesis of naturally occurring amino acids, peptides, and chiral ligands. |
Case Study: Synthesis of Chiral β-Amino Acids
β-Amino acids are crucial components of various natural products, pharmaceuticals, and peptidomimetics.[6][7][8] The enantioselective synthesis of β-amino acids can be effectively achieved through the regioselective ring-opening of 1-Boc-aziridine-2-carboxylic acid enantiomers.[9][10]
For instance, the palladium-catalyzed regioselective ring-opening Suzuki-Miyaura arylation of aziridine-2-carboxylates provides a route to enantioenriched β²-aryl amino acids.[10] Starting from commercially available D-serine, one can synthesize (R)-1-Boc-aziridine-2-carboxylate. Subsequent Pd-catalyzed arylation with an arylboronic acid will proceed with nucleophilic attack at the C2 position, leading to the formation of a β-amino acid with (S)-configuration at the newly formed stereocenter bearing the aryl group. Conversely, starting from L-serine will yield the (S)-aziridine precursor, which upon arylation will furnish the corresponding (R)-β-amino acid.
Experimental Protocol: Synthesis of a β-Amino Ester Derivative
This protocol outlines a general procedure for the reductive ring-opening of a 1-Boc-aziridine-2-carboxylate to a β-amino ester, a common transformation in the synthesis of β-amino acids.[11]
Step 1: Activation of the Aziridine
-
Dissolve the (R)- or (S)-1-Boc-aziridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add a coupling agent (e.g., HOBt, 1.1 eq) and a carbodiimide (e.g., EDC, 1.1 eq) to form an activated ester in situ.
-
Stir the reaction mixture at 0 °C for 30 minutes.
Step 2: Nucleophilic Ring-Opening
-
To the activated aziridine solution, add the desired alcohol (e.g., methanol, ethanol) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Step 3: Reductive Cleavage
-
Once the ring-opening is complete, carefully add a reducing agent such as samarium(II) iodide (SmI₂) in THF (2.2 eq) at room temperature.[1]
-
The reaction is typically rapid and is indicated by a color change.
-
Quench the reaction by the addition of a proton source, such as methanol.
Step 4: Work-up and Purification
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can interfere with the organometallic reagents.
-
Activation of Carboxylic Acid: The in situ formation of an activated ester facilitates the subsequent nucleophilic attack by the alcohol.
-
Samarium(II) Iodide: This single-electron transfer reagent is effective for the reductive cleavage of the C-N bond in activated aziridines.[1]
Visualization of the Synthetic Workflow
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A Comparative Guide to Chiral Synthons: Alternatives to (R)-Boc-aziridine-2-carboxylic Acid for Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods to introduce chirality is paramount, particularly in the synthesis of non-proteinogenic amino acids and their derivatives which are crucial building blocks in drug discovery.[1] For years, (R)-Boc-aziridine-2-carboxylic acid has served as a valuable chiral synthon, providing access to a variety of β-amino acids through nucleophilic ring-opening reactions. However, the inherent ring strain and potential for side reactions necessitate the exploration of alternative, and potentially more versatile, chiral building blocks and methodologies.[2]
This guide provides a comprehensive comparison of leading alternatives to (R)-Boc-aziridine-2-carboxylic acid, offering researchers and drug development professionals an in-depth analysis of their performance, supported by experimental data and detailed protocols. We will delve into the utility of chiral auxiliaries, the efficiency of catalytic asymmetric methods, and the direct functionalization of olefins, providing a holistic view to inform your synthetic strategy.
The Benchmark: (R)-Boc-aziridine-2-carboxylic Acid
(R)-Boc-aziridine-2-carboxylic acid is a potent electrophile, activated by the electron-withdrawing Boc group, making it susceptible to ring-opening by a wide range of nucleophiles.[2] This reaction, often proceeding with high stereospecificity via an SN2 mechanism, provides a direct route to enantiomerically enriched β-amino acids. The regioselectivity of the ring-opening is a key consideration, with nucleophilic attack generally occurring at the less substituted C3 position.[3]
However, challenges can arise, including the potential for competing attack at the C2 position, racemization under certain conditions, and the need for stoichiometric amounts of the chiral starting material. These limitations have spurred the development of the alternative strategies discussed below.
Chiral Auxiliaries: The Evans Oxazolidinone Approach
One of the most reliable and well-established methods for asymmetric synthesis involves the use of chiral auxiliaries, with Evans' oxazolidinones being a cornerstone of this strategy.[4] This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol exerted by the Evans oxazolidinone auxiliary stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This results in the formation of a new stereocenter with a predictable and high degree of diastereoselectivity.[5]
Caption: Workflow for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary.
Comparative Performance
The Evans auxiliary approach offers several advantages, including high diastereoselectivity (often >98:2 d.r.), predictable stereochemical outcomes, and the commercial availability of both enantiomers of the auxiliary. However, it is a stoichiometric approach, requiring additional steps for auxiliary attachment and removal, which can impact overall yield and atom economy.
Catalytic Asymmetric Hydrogenation of Enamines
Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral amines and their derivatives. For the synthesis of β-amino acids, the asymmetric hydrogenation of β-enamino esters is a particularly powerful strategy.[6][7]
Key Principles and Catalyst Systems
This method relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine ligand.[8][9] The catalyst coordinates to the double bond of the enamine, and hydrogen is delivered stereoselectively to one face of the substrate, directed by the chiral ligand environment. The choice of ligand is critical for achieving high enantioselectivity.
Caption: General Workflow for Catalytic Asymmetric Hydrogenation of Enamines.
Performance Data
Asymmetric hydrogenation often provides excellent enantioselectivities (typically >95% ee) and high yields.[6] The catalytic nature of the process is a significant advantage over stoichiometric methods. However, the synthesis of the requisite enamine substrates and the cost of the precious metal catalysts and chiral ligands can be a consideration.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Rh(COD)₂BF₄ / (R,R)-Me-BPE | Methyl (Z)-3-acetamido-3-phenylacrylate | >99 | 96 | [7] |
| Ru(OAc)₂((R)-BINAP) | Methyl (Z)-3-acetamido-but-2-enoate | 100 | 97 | [10] |
| [Rh(cod)Cl]₂ / Josiphos | Unprotected β-enamino ester | 95 | 97 | [6] |
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct, syn-selective conversion of olefins into chiral 1,2-amino alcohols.[11] This method offers a convergent approach to these valuable building blocks, which can be further elaborated to β-amino acids.
Mechanistic Insights
The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric nitrogen source (e.g., chloramine-T or a protected carbamate).[12] The osmium catalyst forms a chiral complex with the ligand, which then undergoes a [3+2] cycloaddition with the olefin, followed by hydrolysis to yield the syn-amino alcohol. The choice of the chiral ligand dictates the enantioselectivity, allowing access to either enantiomer of the product.[11]
Caption: Simplified Mechanism of the Sharpless Asymmetric Aminohydroxylation.
Scope and Limitations
The Sharpless AA has a broad substrate scope, tolerating a wide range of functional groups.[12] However, the regioselectivity can be an issue for unsymmetrical olefins, and the reaction can be sensitive to the nature of the nitrogen source. The use of stoichiometric amounts of the nitrogen source and the toxicity of osmium tetroxide are also important considerations.
| Olefin | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Styrene | (DHQ)₂PHAL | TsNClNa | 95 | 99 | [11] |
| Methyl Cinnamate | (DHQD)₂PHAL | CbzNClNa | 80 | 98 | [12] |
| 1-Hexene | (DHQ)₂PHAL | BocNClNa | 75 | 94 | [11] |
Asymmetric Aza-Michael Addition
The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction.[13] Its asymmetric variant provides a powerful tool for the synthesis of chiral β-amino compounds.
Catalytic Approaches
The asymmetric aza-Michael reaction can be catalyzed by a variety of chiral catalysts, including chiral Lewis acids, organocatalysts, and transition metal complexes.[14] These catalysts activate the Michael acceptor and/or the nucleophile and create a chiral environment to control the stereochemical outcome of the addition.
Performance and Versatility
The aza-Michael addition is a versatile reaction with a broad scope for both the nucleophile and the Michael acceptor.[15] It can be performed under mild conditions and often provides high yields and enantioselectivities. The development of organocatalytic methods has further enhanced the "greenness" of this transformation.
| Catalyst | Nucleophile | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Chiral Thiourea | Aniline | Ethyl Crotonate | 92 | 95 | [14] |
| Cinchona Alkaloid | Dibenzylamine | Methyl Vinyl Ketone | 85 | 98 | [14] |
| Chiral Brønsted Acid | p-Anisidine | tert-Butyl Acrylate | 90 | 91 | [14] |
Concluding Remarks: A Strategic Choice of Synthon
The selection of an appropriate chiral synthon or synthetic methodology is a critical decision in the design of any asymmetric synthesis. While (R)-Boc-aziridine-2-carboxylic acid remains a valuable tool, the alternatives presented in this guide offer a range of advantages in terms of catalytic efficiency, atom economy, and substrate scope.
-
Evans' oxazolidinone auxiliaries provide a robust and predictable method for achieving high diastereoselectivity, albeit in a stoichiometric fashion.
-
Catalytic asymmetric hydrogenation offers excellent enantioselectivity and atom economy for the synthesis of β-amino esters from readily available enamines.
-
The Sharpless asymmetric aminohydroxylation allows for the direct and convergent synthesis of chiral amino alcohols from simple olefins.
-
Asymmetric aza-Michael additions represent a versatile and increasingly "green" approach to a wide array of chiral β-amino compounds.
The optimal choice will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the strengths and limitations of each approach, researchers can make an informed decision to best achieve their synthetic goals.
Experimental Protocols
General Procedure for Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary[5]
To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M solution in THF) dropwise. The resulting solution is stirred at -78 °C for 30 min, after which the electrophile (1.2 equiv) is added. The reaction mixture is stirred at -78 °C for 4 h and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamine[7]
In a glovebox, a pressure tube is charged with the enamine substrate (1.0 equiv), [Rh(COD)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol, 0.1 M) is added, and the tube is sealed. The reaction mixture is then subjected to hydrogen gas (1-50 atm) and stirred at room temperature for 12-24 h. After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched β-amino ester.
General Procedure for the Sharpless Asymmetric Aminohydroxylation[11]
To a stirred mixture of the olefin (1.0 equiv), the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 equiv), and the nitrogen source (e.g., chloramine-T trihydrate, 1.1 equiv) in a 1:1 mixture of t-butanol and water (0.1 M) is added potassium osmate(VI) dihydrate (0.02 equiv). The reaction mixture is stirred at room temperature until the olefin is consumed (as monitored by TLC). The reaction is then quenched by the addition of sodium sulfite. The mixture is stirred for 30 min, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the desired syn-1,2-amino alcohol.
General Procedure for Organocatalyzed Aza-Michael Addition[14]
To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) and the chiral organocatalyst (e.g., a thiourea derivative, 0.1 equiv) in a suitable solvent (e.g., toluene, 0.2 M) is added the amine nucleophile (1.2 equiv). The reaction mixture is stirred at room temperature for 24-48 h. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the desired β-amino carbonyl compound.
References
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S. E. Denmark, N. G. Almstead. The Aza-[4][8]-Wittig Rearrangement. Comprehensive Organic Synthesis1991 , 6, 299-323.
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The Chemist's Compass: A Comparative Guide to N-Protecting Groups for Aziridines
For the synthetic chemist, the aziridine ring is a cornerstone of molecular architecture. This strained, three-membered heterocycle is a versatile intermediate, prized for its ability to undergo regio- and stereoselective ring-opening reactions, providing access to a diverse array of valuable nitrogen-containing compounds.[1] However, the reactivity of this potent synthon is not inherent; it is meticulously controlled by the choice of the nitrogen-protecting group. This decision is a critical juncture in any synthetic strategy, dictating the aziridine's stability, its susceptibility to nucleophilic attack, and the ultimate stereochemical outcome of its transformations.
This guide offers an in-depth comparative analysis of the most common N-protecting groups for aziridines, moving beyond a simple catalog to explain the causality behind their influence on reactivity. We will explore the dichotomy between "activated" and "non-activated" aziridines, providing supporting experimental data, detailed protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
The Great Divide: Activated vs. Non-Activated Aziridines
The fundamental principle governing aziridine reactivity lies in the electronic nature of the N-substituent. This creates a clear division between two classes of aziridines:
-
Activated Aziridines: These possess electron-withdrawing groups (EWGs) on the nitrogen atom, such as sulfonyl (e.g., tosyl, nosyl) or carbonyl (e.g., Boc, Cbz) moieties. These groups inductively withdraw electron density from the aziridine ring, polarizing the C-N bonds and rendering the ring carbons significantly more electrophilic. This activation makes the aziridine susceptible to ring-opening by a wide range of nucleophiles under relatively mild conditions.[2]
-
Non-Activated Aziridines: These bear electron-donating or sterically bulky groups on the nitrogen, such as alkyl, aryl, or trityl groups. The electron-donating nature of these substituents increases the electron density within the ring, making the carbons less electrophilic and the aziridine itself more stable and less reactive.[2] Consequently, ring-opening of non-activated aziridines often requires harsher conditions or prior activation of the nitrogen atom, typically through protonation or Lewis acid coordination to form a reactive aziridinium ion.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption: "Classification of N-Protected Aziridines"
Comparative Analysis of N-Protecting Groups
The choice of an N-protecting group is a balancing act between ease of introduction, stability, activation for the desired reaction, and facile removal without compromising the integrity of the target molecule.
| N-Protecting Group | Class | Key Features | Ease of Introduction | Ease of Removal |
| Tosyl (Ts) | Activated (Sulfonyl) | Highly activating, promotes S(_N)2-like ring-opening. Crystalline derivatives. | Moderate to easy | Difficult, often requires harsh reducing agents (e.g., Na/NH(_3), SmI(_2)). |
| Nosyl (Ns) | Activated (Sulfonyl) | More activating than tosyl. Cleavable under milder, non-reductive basic conditions. | Moderate to easy | Relatively easy (thiolates, e.g., thiophenol/K(_2)CO(_3)). |
| Boc | Activated (Carbamate) | Moderately activating. Highly susceptible to acid-catalyzed ring-opening. | Easy | Easy (acidic conditions, e.g., TFA). |
| Benzyl (Bn) | Non-Activated (Alkyl) | Low reactivity, requires activation (e.g., protonation, Lewis acids). | Easy | Easy (hydrogenolysis). |
| Trityl (Tr) | Non-Activated (Bulky Alkyl) | Sterically demanding, can influence regioselectivity. Requires activation. | Moderate | Easy (mildly acidic conditions). |
Performance in Nucleophilic Ring-Opening Reactions
The true test of a protecting group's utility is in its performance during key synthetic transformations. The nucleophilic ring-opening of aziridines is a paramount example, where the choice of N-substituent dictates both the reaction's facility and its regiochemical outcome.
| N-Protecting Group | Nucleophile | Conditions | Regioselectivity (Less Hindered:More Hindered) | Yield (%) | Reference |
| N-Tosyl | PhNH(_2) | Neat, 60 °C | >95:5 | 92 | |
| N-Tosyl | Indole | Zn(OTf)(_2), Sc(OTf)(_3) | >99:1 | 95 | [3] |
| N-Boc | NaN(_3) | NH(_4)Cl, MeOH/H(_2)O | >95:5 | 98 | [4] |
| N-Benzyl | Acetic Acid | 60 °C | >95:5 | 74 | [5] |
| N-Trityl | MeOH | H(_2)SO(_4) (cat.) | 90:10 | 85 | [4] |
Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy
The nature of the N-protecting group profoundly influences the mechanism of nucleophilic ring-opening, which can range from a pure S(_N)2 pathway to one with significant S(_N)1 character.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanistic Pathways for Ring-Opening"
Activated Aziridines (e.g., N-Tosyl, N-Boc): The electron-withdrawing nature of the protecting group makes the ring carbons sufficiently electrophilic for direct attack by nucleophiles. The reaction typically proceeds via an S(_N)2 mechanism , with the nucleophile attacking the less sterically hindered carbon, resulting in a clean inversion of stereochemistry.
Non-Activated Aziridines (e.g., N-Benzyl, N-Trityl): These require protonation or coordination to a Lewis acid to form an aziridinium ion. This intermediate has significant carbocationic character, and the subsequent nucleophilic attack often follows an S(_N)1-like pathway . The nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge (i.e., the more substituted or benzylic carbon). This can lead to a reversal of regioselectivity compared to activated aziridines.
Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for the synthesis, ring-opening, and deprotection of aziridines with commonly used protecting groups.
N-Tosyl Aziridine
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption: "Workflow for N-Tosyl Aziridine Chemistry"
1. Synthesis of N-Tosyl Aziridine from an Amino Alcohol
-
To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Add toluene (5 mL) and filter off the solid.
-
Evaporate the solvents under reduced pressure to yield the crude N-tosyl aziridine, which can be purified by crystallization or column chromatography.
2. Nucleophilic Ring-Opening of N-Tosyl Aziridine with Aniline
-
In a reaction vial, combine the N-tosyl aziridine (1.0 mmol) and aniline (1.2 mmol).
-
Heat the neat mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and purify directly by flash column chromatography on silica gel to afford the 1,2-diamino product.
3. Deprotection of the N-Tosyl Group
-
To a solution of the N-tosylated amine in dry THF, cooled to -78 °C under an inert atmosphere, add a catalytic amount of di-tert-butylbiphenyl (DTBB).
-
Add lithium powder in small portions while maintaining the temperature at -78 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
N-Boc Aziridine
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption: "Workflow for N-Boc Aziridine Chemistry"
1. Synthesis of N-Boc Aziridine from an Olefin
-
To a solution of the olefin (1.0 mmol) in hexafluoroisopropanol (HFIP, 0.1 M), add N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 mmol).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, dilute with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by flash chromatography to yield the N-Boc aziridine.
2. Nucleophilic Ring-Opening of N-Boc Aziridine with Azide
-
To a solution of the N-Boc aziridine (1.0 mmol) in a mixture of methanol and water (4:1), add sodium azide (1.5 mmol) and ammonium chloride (1.2 mmol).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to afford the crude product, which can be purified by chromatography.
3. Deprotection of the N-Boc Group
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
Conclusion
The selection of an N-protecting group for an aziridine is a decision with far-reaching consequences for a synthetic sequence. Electron-withdrawing groups such as sulfonyl and carbamoyl moieties "activate" the aziridine ring, facilitating S(_N)2-type ring-opening reactions with a broad range of nucleophiles. In contrast, electron-donating or sterically bulky groups render the aziridine "non-activated," necessitating acid catalysis to promote an S(_N)1-like ring-opening, which often proceeds with different regioselectivity. By understanding the interplay between the electronic and steric properties of the protecting group and the reaction mechanism, chemists can strategically navigate the rich and diverse chemistry of aziridines to achieve their synthetic goals with precision and efficiency.
References
-
Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Science, 2014 , 343(6166), 61-65. [Link]
-
Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. American Chemical Society, 2023 . [Link]
-
N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. The Journal of Organic Chemistry, 2007 , 72(22), 8519-8522. [Link]
-
Aziridines. Wikipedia. [Link]
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Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv, 2023 . [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 2024 , 29(1), 38. [Link]
-
AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Chemistry, 2004 . [Link]
-
A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. ResearchGate, 2021 . [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023 , 11. [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 2007 , 72(15), 5861-5864. [Link]
-
Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 2023 , 56(10), 1193-1207. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. Molecules, 2021 , 26(6), 1703. [Link]
-
Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 2013 , 78(14), 7185-7199. [Link]
-
Solvent-mediated selective single and double ring-opening of N-tosyl-activated aziridines using benzylamine. Tetrahedron: Asymmetry, 2007 , 18(1), 11-14. [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 2017 , 19(18), 4259-4263. [Link]
-
Lewis acid–promoted ring‐opening of donor‐acceptor aziridines. ResearchGate, 2022 . [Link]
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A Comparative Guide to the Biological Activity of Peptides Containing (R)-Boc-aziridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy to enhance biological activity, stability, and conformational rigidity. Among these, (R)-Boc-aziridine-2-carboxylic acid stands out as a versatile building block. Its strained three-membered ring imparts unique electrophilic properties, making it a powerful tool for creating potent and selective enzyme inhibitors and functionalized peptides. This guide provides a comprehensive comparison of the biological activity of peptides containing (R)-Boc-aziridine-2-carboxylic acid against other common peptide modifications, supported by experimental data and detailed protocols.
The Significance of the Aziridine Moiety in Peptide Scaffolds
The incorporation of (R)-Boc-aziridine-2-carboxylic acid into a peptide chain introduces a reactive electrophilic center. This "warhead" can covalently bind to nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly effective for targeting cysteine proteases, a class of enzymes implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]
Beyond enzyme inhibition, the aziridine ring serves as a handle for site-selective peptide modification. Its reactivity allows for conjugation with various molecules, including carbohydrates, lipids, and fluorescent tags, facilitating the development of sophisticated bioconjugates and research tools.[2][3]
Comparative Analysis of Biological Activity
To provide a clear perspective on the advantages of incorporating (R)-Boc-aziridine-2-carboxylic acid, this section compares its impact on peptide activity with other common modifications.
Cysteine Protease Inhibition: A Head-to-Head Comparison
Peptides containing aziridine-2-carboxylic acid are potent irreversible inhibitors of cysteine proteases.[4][5] The strained ring is susceptible to nucleophilic attack by the active site cysteine, leading to covalent modification and inactivation of the enzyme. The table below summarizes the inhibitory activity of an aziridine-containing peptide compared to other modifications targeting cysteine proteases.
| Peptide Modification | Target Enzyme | IC50 / k_inact/K_i | Mechanism of Action | Reference |
| (R)-Aziridine-2-carboxylic acid | Papain | k_inact/K_i = 1.3 x 10^4 M⁻¹s⁻¹ | Irreversible Covalent Modification | [4] |
| N-methylated Peptide | Cathepsin B | IC50 > 100 µM | Competitive Inhibition | [6] |
| Thioether-cyclized Peptide | Cruzain | IC50 = 5.2 µM | Competitive Inhibition | [7] |
| Hydrocarbon-stapled Peptide | Caspase-3 | IC50 = 15 µM | Allosteric Inhibition | [8] |
Data Interpretation: The high second-order rate constant (k_inact/K_i) for the aziridine-containing peptide signifies rapid and efficient irreversible inhibition. In contrast, other modifications like N-methylation often lead to weaker, competitive inhibition. While cyclization strategies such as thioether and hydrocarbon stapling can enhance binding affinity, they typically act through non-covalent mechanisms.
Impact on Antimicrobial and Anticancer Activity
The unique structural and reactive properties of aziridine-containing peptides also translate to other biological activities.
| Peptide Modification | Biological Activity | Key Findings | Reference |
| Aziridine-containing Peptide | Anticancer | Induces apoptosis and inhibits tumor growth. | [9][10] |
| N-methylated Peptide | Antimicrobial | Enhanced proteolytic stability and cell permeability. | [11] |
| Thioether-cyclized Peptide | Antimicrobial | Improved stability and target binding. | [12] |
| Hydrocarbon-stapled Peptide | Anticancer | Stabilized alpha-helical structure, enhanced cell penetration. | [13] |
Expert Insight: The electrophilic nature of the aziridine ring can contribute to cytotoxicity against cancer cells, potentially through alkylation of essential biomolecules. For antimicrobial applications, while aziridines can be effective, other modifications like N-methylation and cyclization are often employed to enhance stability and membrane-disrupting capabilities.
Enhancing Peptide Performance: Stability and Cytotoxicity
A critical aspect of peptide drug development is ensuring adequate stability in biological fluids and minimizing off-target toxicity.
Plasma Stability
The stability of peptides in plasma is a crucial determinant of their in vivo efficacy. While specific data on the plasma stability of peptides containing (R)-Boc-aziridine-2-carboxylic acid is limited, general principles of peptide stabilization apply. Modifications that protect against proteolytic degradation, such as N-methylation and cyclization, are known to enhance plasma stability.[14] The inherent reactivity of the aziridine ring may present challenges to plasma stability, and careful sequence design is necessary to mitigate this.
Cytotoxicity
The cytotoxic potential of modified peptides is a key safety consideration. The MTT assay is a standard method for assessing cell viability and cytotoxicity.[15][16][17] The electrophilic nature of the aziridine moiety can lead to off-target reactions and potential cytotoxicity. Therefore, it is crucial to evaluate the therapeutic window of aziridine-containing peptides to ensure that their desired biological activity is achieved at concentrations that are not harmful to healthy cells.
Experimental Protocols
To facilitate the practical application of the information presented, this section provides detailed, step-by-step protocols for the synthesis and evaluation of peptides containing (R)-Boc-aziridine-2-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) of Aziridine-Containing Peptides
This protocol describes the incorporation of (R)-Boc-aziridine-2-carboxylic acid into a peptide sequence using Boc-based solid-phase peptide synthesis.[18]
Materials:
-
Boc-protected amino acids
-
(R)-Boc-aziridine-2-carboxylic acid
-
Merrifield or PAM resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc chemistry, if used)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF.
-
Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF.
-
Amino Acid Coupling: Couple the subsequent Boc-protected amino acids, including (R)-Boc-aziridine-2-carboxylic acid, using DIC and HOBt.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis Workflow.
Cysteine Protease Inhibition Assay
This protocol outlines a kinetic assay to determine the inhibitory potency of an aziridine-containing peptide against a cysteine protease, such as papain.[1][9]
Materials:
-
Cysteine protease (e.g., papain)
-
Fluorogenic or chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for papain)
-
Assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5)
-
Inhibitor stock solution (peptide dissolved in DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Activation: Pre-incubate the enzyme in the assay buffer to ensure full activity.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor to the activated enzyme and incubate for a defined period.
-
Substrate Addition: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Determine the initial reaction rates and calculate the apparent second-order rate constant (k_inact/K_i) or IC50 value.
Caption: Cysteine Protease Inhibition Assay Workflow.
MTT Cytotoxicity Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of modified peptides.[15][16][17]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Plate reader (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the modified peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The incorporation of (R)-Boc-aziridine-2-carboxylic acid into peptides offers a powerful strategy for developing potent, irreversible enzyme inhibitors and functionalized peptide probes. Its unique electrophilic nature provides a distinct advantage over other peptide modifications, particularly in the context of targeting cysteine proteases. However, the inherent reactivity of the aziridine moiety necessitates careful consideration of potential off-target effects and plasma stability. By leveraging the experimental protocols and comparative data presented in this guide, researchers can effectively harness the potential of aziridine-containing peptides in their drug discovery and chemical biology endeavors.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
- Galonić, D. P., & Gin, D. Y. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369.
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (n.d.). Scilit. Retrieved from [Link]
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Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (n.d.). ResearchGate. Retrieved from [Link]
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Chen, J., Bian, J., Hantash, B. M., & Kang, L. (2018). The flow chart of peptide synthesis process. [Image]. ResearchGate. Retrieved from [Link]
- Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). MDPI.
- Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. (2021). Frontiers in Chemistry.
- Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
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A flow diagram guiding the automatic construction and visual graph... (n.d.). ResearchGate. Retrieved from [Link]
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). PubMed.
- Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. (2013). Journal of Medicinal Chemistry.
-
Comparison of cyclic peptide therapeutics to classical small molecules... (n.d.). ResearchGate. Retrieved from [Link]
- Rational Design of Aziridine-Containing Cysteine Protease Inhibitors with Improved Potency: Studies on Inhibition Mechanism. (2006). ChemMedChem.
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(a) Flow chart of the proposed enzyme inhibitor screening methodology... (n.d.). ResearchGate. Retrieved from [Link]
- Schirmeister, T., Mladenovic, M., Buback, V., & Engels, B. (2006). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem, 1(9), 993–1001.
- Advances in Hydrocarbon Stapled Peptides via Ring‐Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applic
-
Streamline your peptide synthesis workflow. (n.d.). Biotage. Retrieved from [Link]
- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst
- Buback, V., Mladenovic, M., Engels, B., & Schirmeister, T. (2009). Rational Design of Improved Aziridine-Based Inhibitors of Cysteine Proteases. The Journal of Physical Chemistry B, 113(15), 5282–5289.
- Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applic
-
Cysteine Protease Activity Assay Kit. (n.d.). Chondrex. Retrieved from [Link]
- Design of Thioether Cyclic Peptide Scaffolds with Passive Permeability and Oral Exposure. (2021). Journal of Medicinal Chemistry.
-
Process flow diagram of SPPS process, beginning with swelling of resin... (n.d.). ResearchGate. Retrieved from [Link]
- Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. (2018). Molecules.
-
6.4: Enzyme Inhibition. (2025, August 16). Biology LibreTexts. Retrieved from [Link]
- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic
- Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. (2015). Organic & Biomolecular Chemistry.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
-
Enzyme inhibition. (2011, July 12). [Video]. YouTube. Retrieved from [Link]
-
Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies@MajidAli2020. (2022, December 24). [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Cost-Effectiveness of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid in Chiral Synthesis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision, balancing efficiency, stereochemical control, and economic viability. Chiral β-amino acids are crucial structural motifs in a vast array of pharmaceuticals and natural products.[1] This guide provides an in-depth analysis of the cost-effectiveness of using (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, a premium chiral building block, for the synthesis of these valuable compounds, comparing it objectively with common alternative methodologies.
The Strategic Value of a Pre-formed Chiral Center
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, hereafter referred to as (R)-Boc-Az, is an attractive starting material because it provides a synthetically versatile, enantiomerically pure three-carbon unit. Its utility stems from the inherent strain of the three-membered aziridine ring (approx. 26-27 kcal/mol), which makes it an excellent electrophile for ring-opening reactions.[2] The electron-withdrawing N-Boc (tert-butoxycarbonyl) group further activates the ring, facilitating cleavage by a wide range of nucleophiles under relatively mild conditions.[2][3]
The primary synthetic application involves the regioselective ring-opening of the aziridine. This reaction is a powerful method for the synthesis of diverse α- and β-amino acid derivatives.[2] The regioselectivity of the nucleophilic attack is a key consideration. While heteroatom nucleophiles typically attack the C3 carbon, the use of the carboxylic acid form (as opposed to an ester) has been shown to direct carbon nucleophiles to attack the same C3 position, leading to the desired β-amino acid scaffold with a high degree of stereochemical retention.[2]
Caption: General workflow for β-amino acid synthesis via aziridine ring-opening.
The Competitive Landscape: Alternative Synthetic Routes
While the aziridine approach offers elegance and precision, several other robust methods for synthesizing chiral β-amino acids are widely practiced. These alternatives often utilize more readily available and less expensive starting materials, presenting a different cost-benefit profile.[4]
Common strategies include:
-
Asymmetric Conjugate Addition: The addition of an amine or its equivalent to an α,β-unsaturated carbonyl compound is a cornerstone method, often employing a chiral catalyst or auxiliary.[4][5]
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of β-enamino esters using chiral metal catalysts (e.g., Rhodium or Ruthenium-based) can provide high enantioselectivity.[5]
-
Arndt-Eistert Homologation: This classic method extends an α-amino acid to its β-amino acid counterpart, providing a direct link from the abundant chiral pool of natural amino acids.[4]
-
Biocatalysis: The use of enzymes like transaminases or lipases offers high selectivity under mild, environmentally friendly conditions, either through kinetic resolution or asymmetric synthesis.[1][6]
Caption: Major synthetic pathways to enantiopure β-amino acids.
A Head-to-Head Cost-Effectiveness Analysis
To provide a tangible comparison, we will analyze the hypothetical synthesis of (R)-3-amino-4-phenylbutanoic acid.
-
Route A: Ring-opening of (R)-Boc-Az with a benzyl nucleophile.
-
Route B: Asymmetric conjugate addition of an amine to tert-butyl cinnamate.
| Feature | Route A: (R)-Boc-Az Ring Opening | Route B: Asymmetric Conjugate Addition | Rationale & Causality |
| Starting Material Cost | Very High. (R)-Boc-Az is a specialty reagent. A reference price is ~$2,200 / 250 mg. | Low to Moderate. Tert-butyl cinnamate and benzylamine are commodity chemicals. The main cost is the chiral catalyst. | The cost of (R)-Boc-Az reflects its multi-step, enantioselective synthesis from a chiral pool precursor like D-serine.[7] |
| Key Reagents | Organocuprate (e.g., from BnMgCl and CuI), Lewis acid (optional), solvents (THF, Et2O). | Chiral catalyst (e.g., chiral phosphine-copper complex), base, solvents (e.g., Toluene). | Route A requires stoichiometric organometallic reagents. Route B is catalytic, reducing reagent cost but requiring catalyst investment. |
| Number of Steps | 1-2 steps. Ring-opening followed by deprotection. | 2-3 steps. Conjugate addition, followed by hydrolysis and deprotection. | The aziridine route is highly convergent, embedding the desired stereochemistry from the start. |
| Typical Overall Yield | Good to Excellent. (Often >70% for the ring-opening step). | Variable. Highly dependent on substrate and catalyst efficiency, but can be excellent (>80%). | The thermodynamic driving force of ring-opening in Route A often leads to high conversion and clean reactions. |
| Stereochemical Integrity | Excellent. The reaction is stereospecific, proceeding with inversion at the site of attack. | Good to Excellent. Enantiomeric excess (ee) is typically >95% but is catalyst-dependent and requires careful optimization.[8] | Route A's advantage is the transfer of pre-existing chirality. Route B creates the chiral center, which introduces the risk of lower ee. |
| Purification | Moderate. Generally requires chromatography to remove copper salts and byproducts. | Moderate to Difficult. Requires removal of the catalyst and potential side-products from the Michael addition. | Both routes typically necessitate chromatographic purification for high-purity final products required in drug development. |
| Scalability | Difficult/Expensive. The high cost of the starting material is a major barrier to large-scale synthesis. | Excellent. Catalytic processes are inherently well-suited for scaling up, and starting materials are inexpensive. | For industrial production, minimizing the cost of goods is paramount, heavily favoring catalytic routes like B. |
| Safety Considerations | Use of pyrophoric Grignard reagents and potentially toxic copper salts. | Use of flammable solvents and potentially toxic heavy metal catalysts. | Both routes require standard laboratory safety protocols for handling reactive and hazardous materials. |
Field-Proven Insights & Strategic Recommendations
Expertise & Experience: The choice between these routes is fundamentally a strategic one, dictated by the project's stage and scale.
-
When to Choose (R)-Boc-Aziridine-2-carboxylic acid: This building block is unparalleled for early-stage discovery and medicinal chemistry programs . Its high cost is offset by the speed and reliability with which novel, enantiomerically pure β-amino acid derivatives can be synthesized. For preparing a small library of analogs for structure-activity relationship (SAR) studies, the convergence and stereochemical fidelity of the aziridine route are significant advantages. It provides rapid access to complex, high-value molecules where the cost of the building block is a minor component of the overall discovery cost.
-
When to Choose an Alternative Route: For process development and large-scale manufacturing , the high cost of (R)-Boc-Az is almost always prohibitive. Asymmetric catalytic methods, such as conjugate addition, are far more cost-effective.[8] While they require more initial investment in process optimization and catalyst screening to achieve high yield and enantioselectivity, the low cost of starting materials makes them the only viable option for producing kilograms or tons of the target molecule.
Trustworthiness: This guide presents a generalized comparison. The actual costs and yields for any specific synthesis will vary based on the specific nucleophile/substrate, reaction scale, and the efficiency of the individual researcher or process. The provided prices are for reference only and are subject to change based on supplier and market conditions. The experimental protocols below are illustrative and should be adapted and optimized for specific applications.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-3-amino-4-phenylbutanoic acid via Aziridine Ring Opening
Causality: This protocol utilizes an organocuprate, a soft nucleophile, which is known to be highly effective for the ring-opening of activated aziridines at the less-hindered C3 position.
-
Preparation of the Cuprate: In a flame-dried, three-neck flask under an argon atmosphere, add Copper(I) iodide (1.2 mmol). Cool the flask to -20°C and add anhydrous THF (10 mL).
-
Slowly add benzylmagnesium chloride (1.2 mmol, 1.0 M solution in THF) dropwise, maintaining the temperature below -15°C. Stir the resulting dark solution for 30 minutes at this temperature.
-
Ring Opening: In a separate flask, dissolve (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the cuprate solution to -78°C and slowly add the solution of the aziridine carboxylic acid via cannula.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to 0°C over 4 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate with 1% acetic acid) to yield the title compound.
Protocol 2: Synthesis of tert-butyl (R)-3-(benzylamino)-3-phenylpropanoate via Asymmetric Conjugate Addition
Causality: This protocol employs a chiral copper-bisphosphine complex to create a chiral environment around the Michael acceptor (tert-butyl cinnamate), guiding the incoming nucleophile (benzylamine) to attack one face of the double bond preferentially, thereby inducing enantioselectivity.
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve the chiral bisphosphine ligand (e.g., (R)-BINAP, 0.055 mmol) and Copper(I) triflate benzene complex (0.05 mmol) in anhydrous toluene (5 mL). Stir for 30 minutes at room temperature.
-
Conjugate Addition: To the catalyst solution, add tert-butyl cinnamate (1.0 mmol).
-
Add benzylamine (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired product. The enantiomeric excess should be determined by chiral HPLC analysis.
-
Hydrolysis (if needed): The resulting tert-butyl ester can be hydrolyzed to the carboxylic acid using trifluoroacetic acid in dichloromethane.
Conclusion
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a powerful and highly effective chiral building block that offers a rapid, convergent, and stereochemically precise route to complex β-amino acids. Its primary drawback is its high cost, which limits its application to small-scale synthesis in research and early drug discovery. For large-scale production, alternative methods such as asymmetric conjugate addition or biocatalysis, despite requiring more initial process development, are overwhelmingly more cost-effective due to the use of inexpensive starting materials and the principles of catalysis. The optimal synthetic strategy is therefore not universal but is dictated by the scale, timeline, and economic constraints of the project.
References
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
HETEROCYCLES. (2012, September 5). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Retrieved from [Link]
-
Springer. (2012, January 31). Transaminases for the synthesis of enantiopure beta-amino acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009, February 26). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Retrieved from [Link]
-
University of Illinois Chemistry. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Unexplored Nucleophilic Ring Opening of Aziridines. Retrieved from [Link]
-
ResearchGate. (2018, February 13). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]
-
Frontiers. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]
-
Scilit. (n.d.). Asymmetric Synthesis of β 2 ‐Aryl Amino Acids through Pd‐Catalyzed Enantiospecific and Regioselective Ring‐Opening Suzuki–Miyaura Arylation of Aziridine‐2‐carboxylates. Retrieved from [Link]
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- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
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- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of β2‐Aryl Amino Acids through Pd‐Catalyzed Enantiospecific and Regioselective Ring‐Opening Suzuki–Miyaura Arylation of Aziridine‐2‐carboxylates | Scilit [scilit.com]
- 8. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Aziridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Aziridine-2-carboxylates
Aziridine-2-carboxylates are a fascinating and highly valuable class of strained heterocyclic compounds. Their importance in organic synthesis and medicinal chemistry is rooted in the high ring strain of the three-membered aziridine ring, which serves as a versatile synthetic handle for a multitude of stereoselective transformations.[1][2] The precise three-dimensional arrangement of substituents on this rigid scaffold dictates its reactivity and, crucially, its interaction with biological targets. Consequently, X-ray crystallography stands as an indispensable tool for elucidating the exact molecular geometry, conformational preferences, and intermolecular interactions of these derivatives, providing critical insights for rational drug design and synthetic methodology development.
This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of various aziridine-2-carboxylate derivatives. We will explore how different substitution patterns on the aziridine ring influence key structural parameters and solid-state packing, offering a deeper understanding of their structure-property relationships.
Case Studies: A Crystallographic Comparison of Aziridine-2-carboxylate Derivatives
The following sections delve into the specific crystallographic features of representative aziridine-2-carboxylate derivatives, highlighting the impact of N- and C3-substituents on their solid-state structures.
N-H Aziridine-2-carboxylates: The Foundation
N-H aziridine-2-carboxylates are considered fundamental building blocks in this family.[1][3] Their relative stability and the presence of a hydrogen bond donor on the nitrogen atom significantly influence their crystal packing.
A notable example is the crystal structure of a cis-N-H aziridine derivative, the details of which have been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2343244.[1][3] Analysis of such structures reveals the fundamental bond lengths and angles of the aziridine core. The C-C bond within the ring is typically around 1.48 Å, while the C-N bonds are approximately 1.47 Å. The bond angles within the three-membered ring are necessarily constrained to around 60°, the source of the significant ring strain (approximately 26-27 kcal/mol).[2]
N-Sulfonylated Aziridine-2-carboxylates: The Impact of an Electron-Withdrawing Group
The introduction of a strong electron-withdrawing group, such as a phenylsulfonyl moiety, on the aziridine nitrogen dramatically alters the electronic properties and, consequently, the structural features of the molecule. These N-sulfonylated derivatives are common synthetic intermediates.
In the crystal structures of N-sulfonylated aziridine-2-carboxylates, a noticeable lengthening of the N-S bond and a slight pyramidalization at the nitrogen atom are often observed. The sulfonamide group also provides additional sites for intermolecular interactions, such as C-H···O hydrogen bonds, which can lead to complex and robust crystal packing arrangements. For instance, in the crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, inversion dimers are formed through pairs of weak C-H···O hydrogen bonds, which are further linked by C-H···π and π–π stacking interactions to construct a three-dimensional network.[4]
C3-Aryl Aziridine-2-carboxylates: The Influence of Steric Bulk
The stereochemistry at the C3 position is a critical determinant of the overall shape of the molecule. The introduction of a bulky aryl substituent can lead to distinct conformational preferences of the ester group to minimize steric hindrance.
X-ray analysis of trans-(2S,3S)-3-arylaziridine-2-carboxylates has unequivocally established their relative stereochemistry.[2] In these structures, the aryl and carboxylate groups are positioned on opposite faces of the aziridine ring. The planarity of the aryl group allows for potential π-π stacking interactions in the crystal lattice, which can play a significant role in the overall packing motif. The specific dihedral angle between the aziridine ring and the C3-aryl substituent is a key conformational parameter that influences the molecule's shape and potential for intermolecular interactions.
Comparative Analysis of Key Crystallographic Parameters
To facilitate a direct comparison, the following table summarizes key crystallographic parameters for representative aziridine-2-carboxylate derivatives. The data presented here is a synthesis of typical values found in the literature and should be considered illustrative.
| Derivative Type | N-Substituent | C3-Substituent | Typical Aziridine C-C Bond Length (Å) | Typical Aziridine C-N Bond Length (Å) | Key Intermolecular Interactions |
| N-H Aziridine | -H | Alkyl/Aryl | ~1.48 | ~1.47 | N-H···O hydrogen bonds |
| N-Sulfonylated | -SO₂Ph | Alkyl/Aryl | ~1.49 | ~1.48 | C-H···O, π-π stacking |
| C3-Aryl | -H, -Alkyl | Aryl | ~1.48 | ~1.47 | π-π stacking, C-H···π |
Note: The values presented are approximate and can vary depending on the specific substituents and crystal packing forces.
Experimental Protocol: Crystallization and X-ray Diffraction of a Representative Aziridine-2-carboxylate Derivative
This section provides a generalized, step-by-step methodology for obtaining single crystals of an aziridine-2-carboxylate derivative suitable for X-ray diffraction analysis. The protocol is based on common laboratory practices and should be adapted based on the specific properties of the compound of interest.
I. Crystallization
The choice of solvent and crystallization technique is critical for obtaining high-quality single crystals. Slow evaporation, slow cooling, and vapor diffusion are the most common methods.
Step 1: Solvent Screening
-
Begin by dissolving a small amount of the purified aziridine-2-carboxylate derivative in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) at room temperature or with gentle heating.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble at a higher temperature.
Step 2: Crystallization by Slow Evaporation
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Step 3: Crystallization by Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
Step 4: Crystallization by Vapor Diffusion
-
Dissolve the compound in a good solvent (solvent 1) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent (solvent 2) in which the compound is insoluble but which is miscible with solvent 1.
-
Over time, the vapor of the poor solvent will diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
II. X-ray Data Collection and Structure Refinement
Step 1: Crystal Mounting
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
Step 2: Data Collection
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Perform an initial unit cell determination and screen the crystal for diffraction quality.
-
Collect a full sphere of diffraction data using an appropriate data collection strategy.
Step 3: Data Processing and Structure Solution
-
Integrate the raw diffraction images and perform data reduction, including corrections for Lorentz and polarization effects, and an absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
Step 4: Structure Validation and Analysis
-
Validate the final refined structure using software such as PLATON or CheckCIF.
-
Analyze the molecular geometry, intermolecular interactions, and crystal packing.
-
Prepare the final crystallographic information file (CIF) for deposition in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing Experimental Workflows and Structural Relationships
To further clarify the experimental process and the relationships between different aspects of the crystallographic study, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallography of aziridine-2-carboxylates.
Caption: Influence of substituents on the structural and physical properties of aziridine-2-carboxylates.
Conclusion: The Power of Crystallography in Aziridine Chemistry
X-ray crystallography provides an unparalleled level of detail into the three-dimensional world of aziridine-2-carboxylate derivatives. The subtle interplay of electronic and steric effects introduced by various substituents is clearly manifested in their crystal structures. A thorough understanding of these structural nuances is not merely an academic exercise; it provides a rational basis for the design of new synthetic routes, the development of novel catalysts for their asymmetric synthesis, and the optimization of their properties for applications in medicinal chemistry. The data gleaned from these studies are fundamental to building predictive models that can accelerate the discovery and development of new chemical entities based on the versatile aziridine scaffold.
References
-
Zheng, Y., Ng, E. W. H., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
Zheng, Y., Ng, E. W. H., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Cambridge Open Engage. [Link]
-
Ha, H.-J., & Lee, W. K. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2835. [Link]
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Štefane, B., & Svete, J. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5589. [Link]
-
PubChem. (n.d.). Aziridine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Bhardwaj, A., Singh, S., & Singh, V. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]
-
Zheng, Y., Ng, E. W. H., Rizzo, A., & Chiu, P. (2025). Enantiomerically Enriched Aziridine-2-carboxylates via Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines. Angewandte Chemie International Edition. [Link]
-
PubChem. (n.d.). Methyl (2S)-aziridine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Chakkaravarthi, G., Dhayalan, V., Mohanakrishnan, A. K., & Manivannan, V. (2007). Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4041. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved January 16, 2026, from [Link]
-
Anstey, M. (n.d.). Crystal Structures Submitted to the CSD. Anstey Research Group. Retrieved January 16, 2026, from [Link]
-
Falcicchio, A., Altomare, A., Cuocci, C., Luisi, R., Moliterni, A., & Rizzi, R. (2011). Structural analysis of aziridine-2-methanol derivatives. Acta Crystallographica Section A: Foundations of Crystallography, 67(a1), C666. [Link]
-
Gryba, J., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197655. [Link]
-
Kaluthanthiri, K. K. N. M., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 9(6), x240763. [Link]
-
Umadevi, M., et al. (2015). Crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o725–o726. [Link]
-
Gurbanov, A. V., et al. (2025). The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 240(5), 801-802. [Link]
-
Özbey, S., Karayel, A., Yılmaz, A., & Uludağ, N. (2007). Ethyl 2-(9-methylsulfonyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1623–o1625. [Link]
-
Chebanov, V. A., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5731. [Link]
-
Mamedov, V. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(3), 856. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(5), 1612–1616. [Link]
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Safety Operating Guide
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid proper disposal procedures
An Expert Guide to the Proper Disposal of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The compounds you synthesize and handle are the bedrock of innovation, but their lifecycle extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, grounded in an understanding of its unique chemical properties.
Hazard Profile and Core Safety Principles
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a valuable chiral building block in pharmaceutical and chemical synthesis. However, its structure contains two key features that dictate its handling and disposal: the strained aziridine ring and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
-
Aziridine Ring: This three-membered heterocycle is highly strained, making the compound reactive and susceptible to ring-opening reactions.[1] Aziridines as a class of compounds are associated with potential mutagenicity and carcinogenicity and should be handled with appropriate caution.[1][2]
-
Boc Protecting Group: The Boc group is designed to be removed under acidic conditions.[3][4] Accidental exposure to acids during disposal or storage can lead to uncontrolled deprotection, generating gas (carbon dioxide and isobutylene) and creating a potentially different set of hazardous compounds.
These inherent chemical properties necessitate treating this compound as a reactive and hazardous chemical waste . The cardinal rule of its disposal is: never dispose of this compound or its containers in the regular trash or down the sanitary sewer. [1][5]
GHS Hazard Summary
While a specific, universally adopted GHS classification for this exact compound is not always available, its structural components suggest the following hazards should be assumed.
| Hazard Classification | GHS Pictogram | Description | Source |
| Skin Corrosion/Irritation | GHS05 (Corrosion), GHS07 (Exclamation Mark) | Causes skin irritation. | [1][6] |
| Serious Eye Damage/Irritation | GHS05 (Corrosion) | Causes serious eye damage. | [1][6] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | May cause respiratory irritation. | [1][7] |
| Potential Mutagen/Carcinogen | GHS08 (Health Hazard) | Aziridine class is associated with mutagenic and carcinogenic effects. Handle as a potential mutagen. | [1][2] |
Step-by-Step Disposal Protocol: From Bench to Final Disposition
This protocol ensures safety and compliance at every stage of the waste lifecycle within the laboratory.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to create a barrier between you and the potential hazard.[8]
-
Hand Protection: Chemical-resistant gloves (nitrile is a common standard, but always check your institution's glove compatibility chart) are mandatory. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Eye Protection: Safety goggles and a face shield are required to protect against splashes.[1]
-
Body Protection: A properly fitted lab coat must be worn.[8]
-
Respiratory Protection: All handling of waste, especially solids that can become airborne, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1][8]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions in the waste container.[1]
-
Designated Waste Stream: Collect all waste containing (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid in a dedicated hazardous waste container. This includes:
-
Unused or expired solid compound.
-
Contaminated materials (e.g., weighing paper, pipette tips, gloves, paper towels from a spill).
-
Empty stock bottles (which should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).
-
-
Incompatible Materials: DO NOT mix this waste with the following:
-
Acids: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group and can catalyze the polymerization or uncontrolled ring-opening of the aziridine.[3][9]
-
Strong Oxidizers: Avoid mixing with oxidizing agents.[10]
-
Aqueous Waste: Unless directed by a specific, validated institutional protocol, avoid mixing with aqueous waste streams.
-
Step 3: Waste Container and Labeling
The waste container must be appropriate for the waste type and clearly labeled to ensure safe handling and disposal.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap). The container must be in good condition with no leaks or cracks.
-
Labeling: Affix a hazardous waste label to the container as soon as you begin adding waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid." Do not use abbreviations.
-
An accurate estimate of the concentration and total volume/mass.
-
The associated hazards (e.g., "Irritant," "Reactive," "Potential Mutagen").
-
The date accumulation started.
-
Your name, lab number, and contact information.
-
Step 4: Temporary Storage in the Laboratory
While awaiting pickup by your institution's environmental health and safety office, store the waste container safely.
-
Location: Store in a designated, secondary containment bin within a well-ventilated area, such as a satellite accumulation area or a ventilated cabinet.
-
Conditions: Keep the container tightly closed except when adding waste.[10] Store away from heat, direct sunlight, and incompatible materials.[11]
Step 5: Final Disposal Coordination
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Institutional EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[5] They are your primary resource for understanding specific local and state regulations.
-
Licensed Contractor: Your EH&S office works with licensed hazardous waste disposal contractors who will transport the waste for final disposition, which is typically high-temperature incineration for compounds of this nature.[12]
Emergency Procedures: Spill Management
Accidents happen. A clear and immediate response plan is essential.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material using a dustpan and brush or absorbent pads. Avoid creating dust.[13]
-
Place the collected material and all cleanup supplies into your designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels, collecting all materials as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
-
-
Large Spill:
-
Evacuate the immediate area and alert all nearby personnel.
-
If the spill poses a significant inhalation or fire risk, evacuate the entire lab and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent re-entry.
-
Immediately contact your institution's EH&S emergency line or campus safety for response by a trained hazardous materials team.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for ensuring the safe and compliant disposal of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. useforesight.io [useforesight.io]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biovera.com.au [biovera.com.au]
- 6. aksci.com [aksci.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. peptide24.store [peptide24.store]
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- 10. peptide.com [peptide.com]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. echemi.com [echemi.com]
- 13. peptide.com [peptide.com]
Comprehensive Safety and Handling Guide for (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development, prized for their utility in synthesizing complex molecules.[1] However, the high reactivity of the aziridine ring, which makes it a powerful synthetic tool, also presents significant health and safety challenges.[2] Aziridine-containing compounds are a class of chemicals that demand rigorous safety protocols due to their potential health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[3]
This guide provides a detailed operational and safety framework for handling (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound.
Hazard Identification: Understanding the "Why" Behind the Precautions
The primary hazards associated with (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid stem from the strained three-membered aziridine ring. This ring is susceptible to opening by nucleophiles, a reactivity that extends to biological macromolecules like proteins and DNA.[2] While a specific, comprehensive Safety Data Sheet (SDS) for the exact (R)-enantiomer is not widely available, data from closely related aziridine compounds provide a strong basis for hazard assessment.
-
Skin and Eye Irritation: Similar N-protected aziridines are classified as causing skin irritation and serious eye irritation.[4][5] Direct contact can lead to redness, itching, and in the case of eye contact, significant damage.[6]
-
Respiratory Tract Irritation: If the compound is in solid form, inhalation of dust can cause respiratory irritation.[4] For this reason, all handling of the solid should be done in a way that avoids aerosolization.[7][8]
-
Potential for High Toxicity: The broader class of aziridines is known for its toxicity.[3] Although the N-Boc protecting group may modulate this reactivity, it is critical to handle the compound as potentially toxic.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is your most immediate and critical line of defense. The following recommendations are based on a conservative approach, assuming the hazards of similar, well-documented aziridine compounds.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemically resistant nitrile or neoprene gloves.[9][10] | The outer glove should be changed frequently and immediately if contamination is suspected. The inner glove, worn under the lab coat cuff, provides a secondary barrier in case the outer glove is breached.[10] |
| Eye/Face Protection | Chemical safety goggles with side shields and a full-face shield.[5][9] | Standard safety glasses are insufficient. The combination of goggles and a face shield provides comprehensive protection against both splashes and potential vapors.[11] |
| Skin/Body Protection | A low-permeability, disposable lab coat with a solid front and tight-fitting cuffs.[10] | This prevents skin contact with any spills. Contaminated lab coats should be removed immediately and disposed of as hazardous waste.[12] |
| Respiratory Protection | Required when handling the solid compound outside of a certified chemical fume hood.[7][9] | An air-purifying respirator with an organic vapor cartridge may be suitable for low-level exposures. For significant aerosolization potential or spill cleanup, a self-contained breathing apparatus (SCBA) is necessary.[6][9] |
Operational Workflow: From Receipt to Disposal
Safe handling is a process, not a single action. The following workflow is designed to minimize exposure at every stage.
Receiving and Storage
-
Verification: Upon receipt, ensure the container is intact and properly labeled.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[6] The container must be kept tightly closed.[5]
Handling and Use (The Core Protocol)
-
Work Area Preparation: All manipulations of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, both solid and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
If handling the solid, use controlled transfer techniques to prevent dust formation.[13]
-
Avoid manual pouring when possible; use spatulas or other appropriate tools.[13]
-
Place a weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of the compound to the weigh boat.
-
Close the primary container immediately after transfer.
-
-
In-Reaction:
-
Add the compound to the reaction vessel within the fume hood.
-
Ensure all equipment is clean and compatible with the chemical to prevent unintended reactions.[13]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coats.
-
Wash hands and forearms thoroughly with soap and water after work is complete and before leaving the laboratory.[4]
-
Spill and Emergency Procedures
-
Small Spill:
-
Evacuate the immediate area.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[9]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7][8]
-
Wash the spill area with soap and water.[9]
-
-
Large Spill/Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
All waste containing (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[7] Do not allow the product to enter drains or waterways.[8]
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps and decision points for safely handling (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. useforesight.io [useforesight.io]
- 4. aaronchem.com [aaronchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. peptide.com [peptide.com]
- 8. echemi.com [echemi.com]
- 9. img.guidechem.com [img.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
